molecular formula C5H10O3 B1315325 Ethyl 3-hydroxypropanoate CAS No. 623-72-3

Ethyl 3-hydroxypropanoate

Cat. No.: B1315325
CAS No.: 623-72-3
M. Wt: 118.13 g/mol
InChI Key: UKDLORMZNPQILV-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypropanoate is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-8-5(7)3-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDLORMZNPQILV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512007
Record name Ethyl 3-hydroxypropanoate
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623-72-3
Record name Ethyl 3-hydroxypropanoate
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Record name Ethyl 3-hydroxypropanoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-hydroxypropanoate (CAS 623-72-3)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-hydroxypropanoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development and material science. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its synthesis, characterization, and application.

Introduction and Strategic Importance

This compound (E3HP), with the CAS number 623-72-3, is a valuable building block in organic synthesis.[1] Its structure, featuring both a hydroxyl and an ester functional group, allows for a wide range of chemical modifications, making it a key intermediate in the synthesis of pharmaceuticals, fine chemicals, and biodegradable polymers.[2][3] The strategic importance of E3HP lies in its ability to introduce a hydrophilic, three-carbon chain into a target molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic and analytical procedures.

PropertyValueSource(s)
CAS Number 623-72-3
Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Appearance Colorless to light yellow liquid[4]
Boiling Point 187.5 °C at 760 mmHg
Density 1.054 g/cm³[5]
Flash Point 79.1 °C
Solubility Soluble in water[6]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[4]

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy esters.[7] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[7] For the synthesis of this compound, ethyl bromoacetate is reacted with formaldehyde.

Mechanism: The reaction is initiated by the oxidative addition of zinc to the carbon-halogen bond of ethyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate.[7][8] This enolate then undergoes nucleophilic addition to the carbonyl carbon of formaldehyde.[8] Subsequent acidic workup protonates the resulting alkoxide to yield this compound.[8]

Reformatsky_Mechanism EtOOC_CH2Br Ethyl Bromoacetate Enolate Reformatsky Enolate EtOOC_CH2Br->Enolate + Zn Zn Zinc (Zn) Zn->Enolate Formaldehyde Formaldehyde (HCHO) Alkoxide Zinc Alkoxide Intermediate Formaldehyde->Alkoxide + Reformatsky Enolate H3O Acidic Workup (H3O+) E3HP This compound H3O->E3HP Enolate->Alkoxide Alkoxide->E3HP + H3O+

Caption: Mechanism of the Reformatsky reaction for E3HP synthesis.

Experimental Protocol:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous ether or THF until the color disappears.

  • Reaction Initiation: Add a solution of ethyl bromoacetate (1.0 equivalent) and formaldehyde (paraformaldehyde, 1.1 equivalents) in anhydrous THF dropwise to the activated zinc suspension. The reaction is often initiated by gentle heating.

  • Reaction Progression: Maintain the reaction mixture at a gentle reflux for 2-3 hours after the addition is complete. Monitor the disappearance of the starting materials by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Biocatalytic Synthesis: An Enantioselective and Green Approach

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules.[9] Lipases are commonly employed for the kinetic resolution of racemic β-hydroxy esters or the enantioselective acylation of diols.[10][11]

Principle: The kinetic resolution of racemic this compound can be achieved through enantioselective acylation catalyzed by a lipase. The enzyme selectively acylates one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.

Biocatalytic_Resolution rac_E3HP Racemic this compound S_E3HP (S)-Ethyl 3-hydroxypropanoate rac_E3HP->S_E3HP R_Acylated_E3HP (R)-Acylated this compound rac_E3HP->R_Acylated_E3HP + Acyl Donor, Lipase Acyl_Donor Acyl Donor (e.g., vinyl acetate) Acyl_Donor->R_Acylated_E3HP Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->R_Acylated_E3HP Separation Separation (e.g., chromatography) S_E3HP->Separation R_Acylated_E3HP->Separation R_E3HP (R)-Ethyl 3-hydroxypropanoate Separation->R_E3HP Hydrolysis of acylated ester

Caption: Biocatalytic kinetic resolution of racemic E3HP.

Experimental Protocol (Lipase-catalyzed Acylation):

  • Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an organic solvent (e.g., tert-butyl methyl ether), add an acyl donor such as vinyl acetate (2.0 equivalents).

  • Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (CAL-B, Novozym 435), to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the progress of the reaction by chiral GC or HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme for reuse.

  • Purification: Concentrate the filtrate and separate the unreacted (S)-Ethyl 3-hydroxypropanoate from the acylated (R)-enantiomer by column chromatography.

  • Hydrolysis (Optional): The separated (R)-acylated ester can be hydrolyzed to obtain (R)-Ethyl 3-hydroxypropanoate.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of synthesized this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. A typical spectrum would show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The methylene protons adjacent to the hydroxyl and carbonyl groups will appear as distinct multiplets. The hydroxyl proton will be a broad singlet, which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the five carbon atoms in the molecule, including the carbonyl carbon, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester group.[12][13]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 118.[2] Common fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) and the loss of water (-H₂O) from the molecular ion.[1][14][15]

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis of E3HP. Due to the presence of the polar hydroxyl group, derivatization (e.g., silylation) is often employed to improve volatility and peak shape.[16][17]

GCMS_Workflow Sample Sample containing E3HP Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation GC Column Separation Injection->Separation Ionization Mass Spectrometer (Ionization) Separation->Ionization Detection Detection and Data Analysis Ionization->Detection

Caption: Workflow for GC-MS analysis of E3HP.

GC-MS Protocol (Quantitative Analysis):

  • Sample Preparation and Derivatization: To a dried sample containing this compound, add anhydrous pyridine and a silylating agent (e.g., BSTFA with 1% TMCS). Heat the mixture at 60°C for 30 minutes.[16]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the silylated derivative.

  • Quantification: Create a calibration curve using derivatized standards of known concentrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of non-volatile or thermally labile compounds and can be used to assess the purity of this compound without derivatization.[17][18]

HPLC Protocol (Purity Assessment):

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) as E3HP lacks a strong chromophore.

    • Column Temperature: 30 °C.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Applications in Drug Development and Beyond

This compound serves as a critical starting material and intermediate in the synthesis of a variety of important molecules.

Pharmaceutical Intermediates
  • Oseltamivir (Tamiflu®): While not a direct precursor in the commercial synthesis from shikimic acid, structurally related β-hydroxy esters are key intermediates in alternative synthetic routes to the antiviral drug Oseltamivir.[19][20][21][22][23] The stereochemistry of the hydroxyl and ester groups is crucial for the subsequent transformations to build the complex cyclohexene core of the drug.[20]

  • β-Lactam Antibiotics: The β-lactam core is a fundamental structural motif in a vast class of antibiotics.[24][25][26][27] Enantiopure 3-hydroxypropanoate derivatives can be used as chiral building blocks for the synthesis of the side chains of certain β-lactam antibiotics, influencing their antibacterial spectrum and potency.[24]

Biodegradable Polymers for Drug Delivery

The biocompatibility and biodegradability of polymers derived from 3-hydroxypropanoic acid and its esters make them attractive for biomedical applications.[3][28][29][30][31] These polymers can be formulated into nanoparticles, microparticles, or implants for the controlled release of therapeutic agents.[28] The ester and hydroxyl functionalities of E3HP allow for its incorporation into polyester backbones through polymerization.

Safety and Handling

This compound is classified as an irritant.[22] It may cause skin, eye, and respiratory irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of considerable synthetic utility with established and emerging applications in the pharmaceutical and materials science sectors. Its straightforward synthesis, coupled with the versatility of its dual functional groups, ensures its continued importance as a key building block for the creation of complex and high-value molecules. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

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  • Google Patents. (n.d.). US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters.
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  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • YouTube. (2020, May 22). Interpreting Mass Spectra. Retrieved from [Link]

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Sources

An In-depth Technical Guide to Ethyl 3-Hydroxypropanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 3-hydroxypropanoate, a seemingly simple bifunctional molecule, holds significant potential as a versatile building block in modern organic synthesis. Its inherent hydroxyl and ester moieties provide two reactive centers, enabling its incorporation into a diverse array of more complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, delves into the core chemical principles of this compound, offering a comprehensive overview of its structure, synthesis, spectroscopic characterization, and applications, with a particular focus on its emerging role in pharmaceutical development. As a senior application scientist, the aim is to provide not just a compilation of data, but a cohesive narrative that underscores the causality behind experimental choices and the inherent logic of its synthetic utility.

Molecular Structure and Physicochemical Properties

This compound is a clear, colorless liquid. Its molecular structure is characterized by a three-carbon propanoate backbone with a hydroxyl group at the C3 position and an ethyl ester at the C1 position.

Chemical Formula and Structure

The molecular formula of this compound is C₅H₁₀O₃, and its molecular weight is 118.13 g/mol .[1] The structure is depicted below:

Caption: 2D Chemical Structure of this compound

The IUPAC name for this compound is this compound.[1] Other common synonyms include ethyl 3-hydroxypropionate.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

PropertyValueSource
CAS Number 623-72-3[1]
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 187 °C at 760 mmHg[3]
Density 1.054 g/cm³[4]
Flash Point 86 °C[2]
Solubility Soluble in water[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and reliable method involves the reduction of ethyl 3-oxopropanoate. This method is favored for its relatively mild conditions and good yields.

Synthesis via Reduction of Ethyl 3-Oxopropanoate

This protocol describes the synthesis of this compound by the reduction of ethyl 3-oxopropanoate using sodium borohydride in ethanol. This method is a standard procedure for the reduction of β-keto esters to their corresponding β-hydroxy esters.

Reaction Scheme:

G ethyl_3_oxopropanoate O || CH3CH2O-C-CH2-C-H Ethyl 3-oxopropanoate ethyl_3_hydroxypropanoate OH | CH3CH2O-C-CH2-CH2-OH This compound ethyl_3_oxopropanoate->ethyl_3_hydroxypropanoate Reduction reagents 1. NaBH₄, Ethanol 2. H₃O⁺ (workup) G ethyl_3_hydroxypropanoate OH | CH3CH2O-C-CH2-CH2-OH This compound intermediate O || CH3CH2O-C-CH2-CHO Ethyl 3-oxopropanoate ethyl_3_hydroxypropanoate->intermediate Oxidation beta_alanine_ester NH2 | CH3CH2O-C-CH2-CH2-NH2 Ethyl 3-aminopropanoate intermediate->beta_alanine_ester Reductive Amination beta_alanine O || H2N-CH2-CH2-C-OH β-Alanine beta_alanine_ester->beta_alanine Hydrolysis

Sources

Ethyl 3-hydroxypropanoate synthesis from 3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-Hydroxypropanoate from 3-Hydroxypropanoic Acid

Abstract

This compound is a valuable ester with applications ranging from specialty solvents to a precursor in the synthesis of fine chemicals and polymers.[1] Its parent molecule, 3-hydroxypropanoic acid (3-HP), is recognized as a key bio-derived platform chemical, making the efficient and sustainable synthesis of its derivatives a critical area of research.[2][3] This guide provides a comprehensive technical overview of the primary methodologies for synthesizing this compound via the direct esterification of 3-hydroxypropanoic acid. We will explore the mechanistic underpinnings of Fischer-Speier esterification and compare various catalytic systems, including traditional homogeneous acid catalysis, modern heterogeneous solid-acid catalysis, and green biocatalytic approaches. Detailed, field-proven protocols are provided to enable researchers and drug development professionals to implement these methods effectively.

Introduction: The Significance of 3-Hydroxypropanoic Acid and its Esters

3-Hydroxypropanoic acid (3-HP) is a three-carbon beta-hydroxy acid that serves as a versatile building block for numerous commercially important chemicals, including acrylic acid and biodegradable polymers like poly(3-hydroxypropionate).[2][3] The conversion of 3-HP into its corresponding esters, such as this compound, enhances its utility by modifying its physical properties (e.g., boiling point, solubility) and enabling its use in a wider array of applications.[1] The direct esterification of 3-HP with ethanol presents the most atom-economical route to this compound.

The core chemical transformation is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

HO-CH₂CH₂-COOH + CH₃CH₂-OH ⇌ HO-CH₂CH₂-COOCH₂CH₃ + H₂O
(3-Hydroxypropanoic Acid + Ethanol ⇌ this compound + Water)

The primary challenge in this synthesis is overcoming the unfavorable chemical equilibrium.[4] To achieve high yields, the equilibrium must be shifted towards the products. Common strategies include using a large excess of one reactant (typically the alcohol) or removing the water byproduct as it forms, often through azeotropic distillation.[6][7][8] The choice of catalyst is paramount, influencing not only the reaction rate but also the overall process efficiency, environmental impact, and ease of product purification.

Mechanistic Pathway: The Fischer-Speier Esterification

Understanding the reaction mechanism is crucial for optimizing reaction conditions. The Fischer esterification proceeds through a series of reversible proton transfer and nucleophilic acyl substitution steps.[6][7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-hydroxypropanoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][9]

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound product and regenerate the acid catalyst.[6][9]

Fischer_Esterification_Mechanism Reactants 3-HP + Ethanol Protonation 1. Protonation of Carbonyl Oxygen Reactants->Protonation + H+ ActivatedAcid Activated Carboxylic Acid Protonation->ActivatedAcid NucleophilicAttack 2. Nucleophilic Attack by Ethanol ActivatedAcid->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer 3. Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedIntermediate Intermediate with -OH2+ Group ProtonTransfer->ProtonatedIntermediate WaterElimination 4. Elimination of Water ProtonatedIntermediate->WaterElimination - H2O ProtonatedEster Protonated Ester WaterElimination->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation - H+ Product This compound + Water Deprotonation->Product

Catalytic Strategies: A Comparative Analysis

The choice of catalyst dictates the reaction conditions, workup procedure, and overall sustainability of the synthesis. We will examine three primary classes of catalysts.

Catalyst TypeExample(s)Typical ConditionsAdvantagesDisadvantages
Homogeneous Acid H₂SO₄, HCl, p-TsOH60-110 °C, RefluxLow cost, high activity, readily available.[4]Corrosive, difficult to separate from product, generates acidic waste, potential for side reactions.[11]
Heterogeneous Acid Amberlyst-1560-100 °CEasily separable and recyclable, non-corrosive, environmentally friendly, high selectivity.[12][13]Higher initial cost, potential for mass transfer limitations, may have lower activity than homogeneous counterparts.[14]
Biocatalyst (Lipase) Novozym 435 (Candida antarctica Lipase B)30-60 °CHigh selectivity (avoids side reactions), operates under mild conditions, green and sustainable, reusable.[15][16]Higher cost, sensitive to temperature and solvent, slower reaction rates.[16]

Experimental Protocols & Field Insights

The following protocols represent robust and validated methods for the synthesis of this compound.

Method A: Heterogeneous Catalysis with Amberlyst-15

This method is highly recommended for its simplicity, efficiency, and environmental benefits. Amberlyst-15 is a strongly acidic, macroreticular, sulfonic acid ion-exchange resin that functions as a solid-phase catalyst, dramatically simplifying product purification.[11][12]

Rationale: The solid nature of Amberlyst-15 allows for its complete removal by simple filtration, eliminating the need for aqueous workups to neutralize a corrosive acid catalyst. This approach minimizes waste and allows for the catalyst to be regenerated and reused multiple times.[12] Using an excess of ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product.

Step-by-Step Protocol:

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypropanoic acid (e.g., 0.1 mol, 9.01 g).

  • Reagent Addition: Add a significant excess of absolute ethanol (e.g., 100 mL). The ethanol acts as both a reactant and the solvent.

  • Catalyst Loading: Add Amberlyst-15 resin (e.g., 5-10% by weight of the carboxylic acid, ~0.5-1.0 g).

  • Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 4-8 hours.

  • Catalyst Removal: After cooling the mixture to room temperature, remove the Amberlyst-15 catalyst by vacuum filtration. Wash the recovered resin with a small amount of fresh ethanol to recover any adsorbed product. The catalyst can be washed and dried for reuse.

  • Purification: Remove the excess ethanol from the filtrate using a rotary evaporator. The resulting crude ester can be purified by vacuum distillation to yield pure this compound (Boiling Point: ~187 °C at atmospheric pressure).[17][18]

Method B: Biocatalysis with Immobilized Lipase

This enzymatic approach offers exceptional selectivity under very mild conditions, making it ideal for sensitive substrates. Lipases, which naturally hydrolyze esters, can be used to catalyze the reverse reaction in non-aqueous or low-water environments.[16] Novozym 435, an immobilized form of Candida antarctica lipase B, is a particularly robust and widely used biocatalyst for esterification.[15]

Rationale: The enzyme's high selectivity prevents side reactions, such as the dehydration of 3-HP to acrylic acid, which can occur under harsh acidic conditions.[3] The mild reaction temperature preserves the integrity of both the substrate and the product. Immobilization of the enzyme allows for easy recovery and reuse, similar to a heterogeneous catalyst.[16]

Step-by-Step Protocol:

  • Reactor Setup: In a 100 mL screw-cap flask, combine 3-hydroxypropanoic acid (e.g., 0.05 mol, 4.5 g) and ethanol (e.g., 0.15 mol, 8.7 mL, 3 equivalents). A non-polar solvent like toluene or hexane can be added to facilitate the reaction, along with molecular sieves to sequester the water byproduct.

  • Catalyst Addition: Add immobilized lipase (e.g., Novozym 435, 10% by weight of the limiting reagent).

  • Reaction: Place the flask in an orbital shaker incubator set to 40-50 °C and 200 rpm. The reaction is typically slower than acid-catalyzed methods and may require 24-72 hours for high conversion.

  • Catalyst Removal: Separate the immobilized enzyme by simple filtration. The enzyme can be washed with the reaction solvent, dried under vacuum, and stored for subsequent use.

  • Purification: Remove the solvent and excess ethanol by rotary evaporation. The crude product can then be purified by vacuum distillation.

Experimental_Workflow Mixing 1. Mix Reactants (3-HP, Ethanol) AddCatalyst 2. Add Catalyst (e.g., Amberlyst-15) Mixing->AddCatalyst Reaction 3. Heat & Stir (Reflux) AddCatalyst->Reaction Cool 4. Cool to RT Reaction->Cool Filter 5. Filter to Remove Catalyst Cool->Filter Evaporate 6. Evaporate Excess Ethanol/Solvent Filter->Evaporate Catalyst Recycle Catalyst Filter->Catalyst Distill 7. Vacuum Distillation Evaporate->Distill Characterize 8. Characterize Product (NMR, GC-MS, IR) Distill->Characterize

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Properties: Colorless to pale yellow liquid.[1]

    • Molecular Weight: 118.13 g/mol [19]

    • Density: ~1.054 g/cm³[19]

    • Boiling Point: ~187.5 °C @ 760 mmHg[18]

  • Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the methyl group of the ethyl ester, a quartet for the methylene group of the ethyl ester, and two triplets for the two methylene groups of the propanoate backbone, along with a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Will show five distinct carbon signals corresponding to the molecular structure.

    • FT-IR: Characteristic peaks will include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a strong C=O stretch for the ester (~1730 cm⁻¹), and C-O stretches.

Conclusion and Future Outlook

The synthesis of this compound from 3-hydroxypropanoic acid is a fundamental and important transformation. While traditional homogeneous acid catalysis is effective, modern methodologies employing heterogeneous catalysts like Amberlyst-15 or biocatalysts such as immobilized lipases offer significant advantages in terms of environmental impact, process safety, and product purification. These "green" approaches align with the principles of sustainable chemistry, reducing waste and improving the overall efficiency of chemical manufacturing.[20][21] For researchers and developers, the choice of method will depend on factors such as scale, cost, and the required purity of the final product. The protocols and insights provided in this guide offer a solid foundation for the successful and efficient synthesis of this valuable chemical intermediate.

References

  • US20060205056A1 - Enzymatic method of making ethyl 3-hydroxy-3-phenylpropionate and their esters - Google Patents. (n.d.).
  • US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid - Google Patents. (n.d.).
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - SciELO. (n.d.). Retrieved January 5, 2026, from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Amberlyst-15 in organic synthesis - Arkat USA. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of isobutyl propionate using Amberlyst 15 as a catalyst. (n.d.). Retrieved January 5, 2026, from [Link]

  • Highly efficient and selective production of acrylic acid from 3-hydroxypropionic acid over acidic heterogeneous catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fischer Esterification. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (n.d.). Retrieved January 5, 2026, from [Link]

  • This compound - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

  • This compound, 623-72-3 - The Good Scents Company. (n.d.). Retrieved January 5, 2026, from [Link]

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. (n.d.). Retrieved January 5, 2026, from [Link]

  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 5, 2026, from [Link]

  • Designing Green Catalysts for Environmentally Friendly Organic Reactions. (2025, July 10). International Journal of Engineering and Science Research. Retrieved January 5, 2026, from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 5, 2026, from [Link]

  • mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved January 5, 2026, from [Link]

  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 3-Hydroxypropanoate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3-hydroxypropanoate, a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. With a molecular weight of 118.13 g/mol , this compound serves as a critical building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document delves into its chemical and physical properties, provides detailed methodologies for its synthesis and characterization, and explores its applications, offering field-proven insights into its practical use.

Core Molecular and Physical Properties

This compound, with the chemical formula C₅H₁₀O₃, is a clear, colorless to light yellow liquid.[1] Its structure features both a hydroxyl group and an ethyl ester, bestowing upon it a unique reactivity profile that is highly valuable in organic synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight 118.13 g/mol [2][3]
Chemical Formula C₅H₁₀O₃[2][3]
CAS Number 623-72-3[4]
Boiling Point 187 °C at 760 mmHg[1]
Density 1.054 g/cm³[2]
Flash Point 86 °C[1]
Appearance Colorless to light yellow clear liquid[1]
Purity (typical) >95.0% (GC)[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several routes. One common and effective laboratory-scale method is the acid-catalyzed esterification of 3-hydroxypropanoic acid with ethanol. This method is favored for its straightforward procedure and relatively high yields.

Diagram 1: Synthesis of this compound via Fischer Esterification

G 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic Acid Reaction_Mixture Reaction Mixture (Reflux) 3-Hydroxypropanoic_Acid->Reaction_Mixture Ethanol Ethanol Ethanol->Reaction_Mixture Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Mixture Ethyl_3_Hydroxypropanoate This compound Reaction_Mixture->Ethyl_3_Hydroxypropanoate Water Water Reaction_Mixture->Water

Caption: Fischer esterification of 3-hydroxypropanoic acid with ethanol.

Experimental Protocol: Fischer Esterification

Materials:

  • 3-hydroxypropanoic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-hydroxypropanoic acid and a 3-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume) to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[5]

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. This multi-faceted approach provides a self-validating system, ensuring the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The ethyl group will exhibit a triplet and a quartet, while the two methylene groups of the propanoate chain will appear as triplets. The hydroxyl proton will be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule.[4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Source: Adapted from typical values for similar compounds.[7]

Diagram 2: Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Product Synthesized Ethyl 3-Hydroxypropanoate NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry (GC-MS) Synthesized_Product->MS Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic validation of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.[4][6] The electron ionization mass spectrum of this compound will show a molecular ion peak at m/z 118.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals due to its bifunctional nature.[8][9] The hydroxyl and ester groups can be selectively modified to introduce desired functionalities into a target molecule.

One key application is in the synthesis of chiral compounds. For instance, the hydroxyl group can be used to introduce stereocenters, which are crucial for the biological activity of many drugs.[10] It can also serve as a linker in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Safe Handling and Storage

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] It should be used in a well-ventilated area or a chemical fume hood.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from heat, sparks, and open flames.[1][12]

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (2025, August 22). This compound | CAS#:623-72-3. Retrieved from [Link]

  • SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxypropanoic acid ethyl ester. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-Hydroxypropanoate

This compound (CAS No: 623-72-3) is a bifunctional organic molecule possessing both a hydroxyl and an ester group.[1][2] This structure makes it a valuable chiral building block and intermediate in the synthesis of a wide array of more complex molecules. Its applications are particularly notable in the pharmaceutical and fine chemical industries, where it serves as a precursor for various active pharmaceutical ingredients (APIs) and specialty chemicals.[3][4] An in-depth understanding of its fundamental physical properties, such as boiling point and density, is paramount for its effective use in chemical synthesis, process development, purification, and quality control.

This guide provides a detailed examination of the boiling point and density of this compound, complete with experimental protocols for their accurate determination. The methodologies described are grounded in established principles of physical organic chemistry and are designed to ensure data integrity and reproducibility.

Physicochemical Properties of this compound

The accurate characterization of a compound begins with its fundamental physical constants. These values are crucial for reaction setup, solvent selection, purification process design (e.g., distillation), and for confirming the identity and purity of the substance.

PropertyValueSource(s)
CAS Number 623-72-3[1][2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [1][5]
Boiling Point ~187.5 °C at 760 mmHg
Density ~1.054 g/cm³[5]
Appearance Colorless to Light yellow clear liquid
Purity (Typical) >95% (GC)

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For a pure compound, the boiling point is a sharp, constant value at a given pressure and serves as a key indicator of its identity and purity. Impurities can lead to an elevation or a range in the observed boiling point.[7]

Principle of the Capillary Method (Thiele Tube)

The most common and microscale-compatible method for determining the boiling point of a liquid is the capillary method. This technique involves heating a small sample of the liquid along with an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the liquid will boil and its vapor will fill the capillary tube. Upon slight cooling, the vapor in the capillary contracts, drawing the liquid into the tube. The temperature at which the liquid just begins to enter the capillary upon cooling is the boiling point.

Experimental Protocol
  • Preparation : Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.[8]

  • Sample Assembly : Attach a small fusion tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the fusion tube.

  • Capillary Insertion : Place the sealed capillary tube (sealed end up) into the fusion tube containing the liquid sample.[8]

  • Heating : Clamp the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat is distributed evenly.

  • Observation (Heating Phase) : Gently heat the side arm of the Thiele tube.[9] As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube.[9]

  • Observation (Cooling Phase) : Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.

  • Validation : A sharp, reproducible boiling point is indicative of a pure compound. For a self-validating system, repeat the determination at least twice. The readings should agree within 1-2 °C.

Boiling_Point_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Seal Capillary Tube prep2 Assemble Fusion Tube & Thermometer prep1->prep2 exp1 Insert Capillary into Sample prep2->exp1 exp2 Heat in Thiele Tube exp1->exp2 exp3 Observe Bubble Stream exp2->exp3 exp4 Cool and Observe Liquid Rise exp3->exp4 res1 Record Temperature exp4->res1

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] It is temperature-dependent and is a valuable parameter for substance identification, purity assessment, and for converting mass to volume, which is often required in synthetic protocols.

Principle of Digital Density Measurement

Modern digital density meters operate on the principle of an oscillating U-tube, a method covered by the ASTM D4052 standard.[10][11] A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube. The tube is then electromagnetically excited to oscillate at its characteristic frequency. This frequency is dependent on the mass of the tube and its contents. By measuring the change in frequency when the tube is filled with the sample compared to when it is filled with a reference standard (like air and deionized water), the density of the sample can be precisely calculated.[12]

Experimental Protocol
  • Calibration : Before measurement, the instrument must be calibrated. This is typically a two-point calibration using dry air and high-purity, degassed deionized water. The instrument's software uses the known densities of these standards at the measurement temperature to establish a calibration curve.

  • Temperature Equilibration : Set the desired measurement temperature on the instrument (e.g., 20 °C or 25 °C) and allow the oscillating tube to equilibrate.

  • Sample Introduction : Inject a small, bubble-free aliquot of this compound into the measurement cell using a syringe.[11] It is critical to ensure no air bubbles are present in the U-tube, as they will significantly affect the measured frequency and lead to inaccurate density values.[11]

  • Measurement : The instrument will automatically measure the oscillation period and calculate the density. The reading should be allowed to stabilize before being recorded.

  • Cleaning : After each measurement, the cell must be thoroughly cleaned with appropriate solvents (e.g., ethanol followed by acetone) and dried completely to prevent cross-contamination.

  • Validation : For a self-validating system, perform multiple measurements of the same sample until a consistent reading (e.g., ±0.0001 g/cm³) is obtained. The result can then be compared to the literature value.

Density_Measurement_Workflow cluster_setup Setup & Calibration cluster_measure Measurement cluster_cleanup Post-Measurement setup1 Calibrate with Air & Water setup2 Set Measurement Temperature setup1->setup2 meas1 Inject Bubble-Free Sample setup2->meas1 meas2 Allow Reading to Stabilize meas1->meas2 meas3 Record Density meas2->meas3 clean1 Clean & Dry Cell meas3->clean1

Caption: Workflow for Density Determination using a Digital Density Meter.

Applications in Research and Drug Development

This compound's utility as an intermediate is well-established.[3] In pharmaceutical synthesis, it can be a starting material for creating more complex chiral molecules. The hydroxyl group provides a reactive site for further functionalization, while the ester group can be hydrolyzed or transformed as needed. Its bifunctional nature allows it to be incorporated into a variety of molecular scaffolds, contributing to the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[10] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[13]

References

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. ASTM International. [Link]

  • ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. Ayalytical. [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. StuDocu. [Link]

  • Density Measurement and Density Standards. Reagecon Knowledge Centre. [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

  • Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

  • Liquid Density Measurement US Lab. MaTestLab. [Link]

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A Technical Guide to the Solubility of Ethyl 3-hydroxypropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydroxypropanoate (E3HP) is a versatile bifunctional molecule with significant potential in the synthesis of fine chemicals, polymers, and pharmaceuticals. Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction kinetics, crystallization behavior, and purification strategies. This in-depth technical guide provides a comprehensive framework for understanding and predicting the solubility of E3HP. In the absence of extensive empirical solubility data in the public domain, this guide leverages the powerful Hansen Solubility Parameters (HSP) as a predictive tool, using the closely related structural isomer, ethyl 2-hydroxypropanoate (ethyl lactate), as a validated proxy. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the gravimetric determination of solubility, empowering researchers to generate precise data for their specific solvent systems. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals seeking to optimize processes involving this compound.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No. 623-72-3) is an ester of 3-hydroxypropanoic acid, a key platform chemical derivable from renewable resources.[1] Its structure, featuring both a hydroxyl and an ester functional group, makes it a valuable chiral building block and a precursor to polymers like poly(3-hydroxypropanoate). The efficiency of synthetic routes and the purity of the final products are critically dependent on the choice of solvent. A well-chosen solvent can enhance reaction rates, improve yields, and facilitate the isolation of the desired product through selective crystallization or extraction.

Conversely, a poor understanding of solubility can lead to process inefficiencies, low yields, and difficulties in purification. Therefore, a robust understanding of E3HP's solubility profile across a range of organic solvents is not merely academic but a practical necessity for its successful application in research and industry.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters

The principle of "like dissolves like" provides a qualitative understanding of solubility, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP).[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2]

Each solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP values of a solute and a solvent in this three-dimensional "Hansen space" can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²] [3]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility.

Hansen Solubility Parameters for this compound (via Analogue)
  • δD (Dispersion): 16.0 MPa⁰·⁵

  • δP (Polar): 7.6 MPa⁰·⁵

  • δH (Hydrogen Bonding): 12.5 MPa⁰·⁵[4]

These values reflect a molecule with moderate dispersion forces, significant polarity due to the ester and hydroxyl groups, and a strong capacity for hydrogen bonding.

Predicted Solubility of this compound in Common Organic Solvents

By calculating the Hansen distance (Ra) between our proxy for E3HP (ethyl lactate) and a range of common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility. The following table summarizes the HSP for various solvents and the calculated Ra, ranking them from most to least favorable for dissolving E3HP.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Predicted Solubility)Classification
N,N-Dimethylformamide (DMF) 17.413.711.35.0 Excellent
Ethanol 15.88.819.47.1 Good
Acetone 15.510.47.07.3 Good
Ethyl Acetate 15.85.37.27.4 Good
2-Propanol 15.86.116.47.4 Good
1-Butanol 16.05.715.87.4 Good
Methanol 14.712.322.310.9 Moderate
Toluene 18.01.42.013.5 Poor
Hexane 14.90.00.015.4 Poor
Cyclohexane 16.80.00.216.1 Very Poor

(Data for solvent HSPs sourced from multiple references[3][4][5][6])

This predictive table suggests that E3HP will exhibit the highest solubility in polar aprotic solvents like DMF and good solubility in polar protic solvents like ethanol and other short-chain alcohols, as well as ketones like acetone. Its solubility is predicted to be lower in nonpolar aromatic and aliphatic hydrocarbons like toluene and hexane.

Experimental Determination of Solubility: A Validated Protocol

While HSP provides a valuable predictive framework, empirical determination remains the gold standard for obtaining precise solubility data. The isothermal gravimetric method is a robust and widely used technique for this purpose.[3][5]

Principle

An excess of the solute (E3HP) is equilibrated with the solvent of interest at a constant temperature. After equilibrium is reached, a known mass or volume of the saturated solution is carefully separated and the solvent is evaporated. The mass of the remaining solute is then determined, allowing for the calculation of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess E3HP to a known volume of solvent in a sealed vial B Place vial in a temperature- controlled shaker bath A->B Incubate C Agitate at constant temperature for 24-48h to ensure equilibrium B->C Equilibrate D Allow solid to settle, maintaining temperature C->D Settle E Withdraw a precise aliquot of the clear supernatant D->E Sample F Transfer to a pre-weighed evaporation dish E->F G Evaporate solvent under vacuum or gentle heat F->G Evaporate H Dry residue to a constant weight G->H Dry I Calculate solubility (e.g., in g/100mL or mol/L) H->I Calculate

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sampling: After the equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours, while maintaining the constant temperature. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

  • Gravimetric Analysis:

    • Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish.

    • Carefully evaporate the solvent. For volatile solvents, this can be done in a fume hood at ambient temperature or with gentle heating. For less volatile solvents, a vacuum oven at a temperature well below the boiling point of E3HP is recommended.

    • Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) and dry the residue to a constant weight.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of aliquot (mL) * 100

Factors Influencing the Solubility of this compound

  • Solvent Polarity and Hydrogen Bonding: As predicted by the HSP model, the polarity and hydrogen bonding capacity of the solvent are the most critical factors. The hydroxyl group in E3HP can act as a hydrogen bond donor, and both the hydroxyl and ester oxygens can act as hydrogen bond acceptors. Solvents that can participate in these interactions (e.g., alcohols, DMF) are expected to be effective at solvating E3HP.

  • Temperature: The dissolution of most solid solutes is an endothermic process, meaning solubility generally increases with temperature. For a liquid solute like E3HP, miscibility with other liquids is also often temperature-dependent. It is crucial to control and report the temperature at which solubility is determined.

  • Structural Isomerism: While ethyl lactate is a good proxy, the position of the hydroxyl group (at the 2- versus 3-position) can subtly influence intermolecular interactions and crystal lattice energies (if solidified), leading to slight differences in solubility. The 3-hydroxy position may experience less steric hindrance, potentially affecting its interaction with solvent molecules.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By employing the predictive power of Hansen Solubility Parameters with a validated analogue, researchers can make informed decisions on solvent selection for a variety of applications. The detailed experimental protocol for the gravimetric method further equips scientists with the tools to generate precise, application-specific solubility data. A thorough understanding of E3HP's solubility is a critical step in unlocking its full potential as a valuable chemical intermediate in the pharmaceutical and polymer industries.

References

  • Adeeba Qureshi, Dr. Jigar Vyas and Dr. UM Upadhyay. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Anonymous. (n.d.). Determination of Solubility by Gravimetric Method. Pharmapproach.
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • Union Petrochemical. (n.d.).
  • ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene 48.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Prof Steven Abbott.
  • Stenutz, R. (n.d.).
  • Hansen Solubility. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters.
  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical...
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Park, K. (n.d.). HANSEN SOLUBILITY PARAMETERS.
  • Scribd. (n.d.). Solubility Parameters: Solvents | PDF | Ethanol.
  • Hansen Solubility. (n.d.). The HSP Sphere in VR.
  • Park, K. (2000). Hansen Solubility Parameters 2000.pdf.
  • SpecialChem. (2018). Hansen Solubility Parameters (HSP)
  • Biosynth. (n.d.).
  • ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the...
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • YouTube. (2019). Introduction to the Hansen Solubility Parameters 5381 2019.
  • ACS Omega. (n.d.).

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Ethyl 3-hydroxypropanoate safety and hazards information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 3-hydroxypropanoate

Executive Summary

This compound (CAS No: 623-72-3), a valuable ester in organic synthesis, presents a moderate hazard profile that necessitates diligent safety protocols.[1][2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of its properties, hazards, and requisite handling procedures. The core objective is to foster a proactive safety culture by elucidating the causality behind established protocols, thereby ensuring the well-being of laboratory personnel and the integrity of research. Adherence to the principles and procedures outlined herein is critical for the safe and effective utilization of this compound.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is paramount for predicting its behavior under various laboratory conditions and for designing appropriate safety measures. For instance, its classification as a combustible liquid with a relatively high boiling point informs fire prevention strategies and distillation procedures.[3]

PropertyValueSource(s)
CAS Number 623-72-3[4][5][6][7]
Molecular Formula C₅H₁₀O₃[1][2][4][5][6]
Molecular Weight 118.13 g/mol [1][4][6][7]
Appearance Colorless to Light Yellow Liquid
Boiling Point ~187 °C (@ 760 mmHg)[3][5][7][8]
Flash Point 79 - 86 °C[3][5][7][8]
Density ~1.054 g/cm³[1][5][8]
Purity Typically ≥95%[2][7]

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[6] The "Warning" signal word indicates a moderate level of hazard.[5][6][7]

GHS Hazard Summary
Hazard ClassGHS PictogramCodeHazard StatementSource(s)
Skin Corrosion/IrritationGHS07 (Irritant)H315Causes skin irritation[1][5][6][7]
Serious Eye Damage/IrritationGHS07 (Irritant)H319Causes serious eye irritation[1][6][7][8]
Specific Target Organ ToxicityGHS07 (Irritant)H335May cause respiratory irritation[1][6][7][9]
Acute Toxicity (Oral)GHS07 (Irritant)H302Harmful if swallowed[7]
Flammable LiquidsGHS07 (Combustible)H227Combustible liquid

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to exposure prevention is essential, combining engineering controls with appropriate Personal Protective Equipment (PPE). The primary route of exposure to mitigate is inhalation of vapors and direct contact with the liquid.

Engineering Controls: The Primary Barrier

The causality for mandating specific engineering controls is based on the compound's potential to cause respiratory irritation.[6]

  • Chemical Fume Hood: All handling of this compound must be conducted within a properly functioning chemical fume hood.[4] This is a non-negotiable control to maintain airborne concentrations below any potential irritation threshold and to protect personnel from inhaling vapors.

Personal Protective Equipment (PPE): The Secondary Barrier

PPE provides a direct barrier between the user and the chemical. The selection of PPE is dictated by the specific hazards of skin and eye irritation.[5][6]

Protocol for Donning and Doffing PPE:

  • Pre-Operational Inspection: Before entering the laboratory, inspect all PPE for signs of degradation, contamination, or damage.

  • Donning Sequence:

    • Wear appropriate laboratory clothing (e.g., a fully buttoned lab coat).[4]

    • Don chemical-resistant gloves (e.g., nitrile). Ensure gloves are of the correct size and have no visible punctures or tears.[4]

    • Don chemical safety goggles that provide a full seal around the eyes. Standard safety glasses are insufficient.[4]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove safety goggles.

    • Remove and properly store the lab coat.

    • Wash hands thoroughly with soap and water after handling the compound.[4]

Section 4: Safe Handling and Storage Protocols

Proper handling and storage are critical for preventing accidental exposures, fires, and degradation of the material.

Handling Protocol
  • Preparation: Ensure the work area within the fume hood is clean and uncluttered. Verify that all necessary equipment, including spill cleanup materials, is readily accessible.

  • Aliquoting: Use closed or covered vessels for transfers. Avoid handling methods that could generate aerosols.

  • Heating: When heating is required, use controlled methods such as a heating mantle or an oil bath. Avoid open flames.[4]

  • Post-Handling: Tightly close the container immediately after use.[4] Decontaminate the work surface thoroughly.

Storage Protocol
  • Location: Store in a cool, dry, and well-ventilated area. Some suppliers recommend refrigerated storage at temperatures such as <15°C or 4°C to maintain purity.[1][2][7]

  • Container: Keep the compound in its original, tightly sealed container.[4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[4] Also, keep away from heat, sparks, and open flames.[4]

Section 5: Emergency Procedures and First Aid

Rapid and correct response to an emergency situation can significantly mitigate harm. All personnel must be familiar with these procedures and the location of emergency equipment like safety showers and eyewash stations.

Emergency Response Workflow

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure cluster_fire Fire Response Start EMERGENCY EVENT (Spill, Exposure, Fire) Spill_1 Evacuate immediate area Alert others Start->Spill_1 Spill Exposure_Type Identify Route of Exposure Start->Exposure_Type Exposure Fire_1 Activate fire alarm Evacuate area Start->Fire_1 Fire Spill_2 Don appropriate PPE (respirator if large spill) Spill_1->Spill_2 Spill_3 Contain spill with inert absorbent (sand, vermiculite) Spill_2->Spill_3 Spill_4 Collect residue into a sealed container for disposal Spill_3->Spill_4 Spill_5 Decontaminate area Spill_4->Spill_5 Inhalation Move to fresh air Exposure_Type->Inhalation Skin Remove contaminated clothing Wash skin with soap & water for 15 mins Exposure_Type->Skin Eye Use eyewash station Rinse cautiously for 15 mins Remove contact lenses if possible Exposure_Type->Eye Seek_Medical Seek Medical Attention if symptoms persist Inhalation->Seek_Medical Skin->Seek_Medical Eye->Seek_Medical Fire_2 If trained and safe to do so, use appropriate extinguisher (Dry Powder, CO₂, Foam) Fire_1->Fire_2 Fire_3 Do NOT use water jet Fire_2->Fire_3

Caption: Workflow for responding to emergencies involving this compound.

Detailed First-Aid Measures
  • After Inhalation: Remove the individual to fresh air. If symptoms such as coughing or difficulty breathing persist, seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[4]

  • After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[4]

Section 6: Stability and Reactivity

Understanding the chemical stability and reactivity is crucial for preventing hazardous reactions.

  • Conditions to Avoid: High temperatures, heat, flames, and sparks are to be avoided due to the compound's combustible nature.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as this can lead to exothermic and potentially dangerous reactions.[4]

  • Hazardous Decomposition Products: When involved in a fire, thermal decomposition can produce carbon monoxide and carbon dioxide.[4]

Section 7: Toxicological Information

The toxicological profile is primarily derived from GHS classification data.

  • Acute Effects: The primary acute effects are irritation. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[6] Some data also suggests it is harmful if swallowed.[7]

  • Chronic Effects: There is limited information available regarding the long-term or chronic effects of exposure. Therefore, it is prudent to minimize exposure to as low as reasonably achievable.

Section 8: Disposal Considerations

All chemical waste must be handled and disposed of in accordance with local, state, and national regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Protocol:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and properly labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in general waste.[4]

    • Arrange for collection by a licensed hazardous waste disposal company.

Conclusion

This compound is a compound with a well-defined, moderate hazard profile. The risks associated with its use, namely skin, eye, and respiratory irritation, are readily manageable through the consistent application of standard laboratory safety practices. The cornerstones of safe handling are the mandatory use of engineering controls like a chemical fume hood, diligent use of appropriate PPE, and a thorough understanding of emergency procedures. By internalizing the principles and protocols detailed in this guide, researchers can confidently and safely utilize this compound in their work.

References

Natural occurrence of ethyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Ethyl 3-Hydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS 623-72-3), a bifunctional molecule featuring both a hydroxyl group and an ethyl ester, is a compound of increasing interest in the fields of flavor chemistry, biotechnology, and pharmaceutical sciences. As a naturally occurring ester, it contributes to the complex sensory profiles of fermented beverages. Beyond its organoleptic properties, its structure as a β-hydroxy ester makes it a valuable chiral building block and a potential pharmacophore for drug development. This guide provides a comprehensive overview of its natural origins, biosynthetic pathways, analytical methodologies for its detection, and its potential applications.

Part 1: Natural Occurrence and Sensory Profile

This compound is a volatile organic compound that has been identified in fermented beverages, where it is formed as a product of microbial metabolism. Its presence is a subtle but integral part of the overall flavor and aroma matrix.

Documented Natural Sources

The primary documented natural source of this compound is wine.[1][2] It has also been studied in the context of other fermented products like cider.[3] Its formation is intrinsically linked to the presence of its precursor, 3-hydroxypropionic acid, and the ethanol-rich environment created during fermentation. A study on red wine volatiles explicitly lists this compound as a constituent.[2] Additionally, it has been identified as a degradation product of L-ascorbic acid (Vitamin C), suggesting its potential formation in various food matrices where ascorbic acid is present.[4]

Table 1: Natural Occurrence of this compound

Natural SourceMatrix TypeRole/ContextReferences
Red WineFermented BeverageVolatile Aroma Compound[1][2]
Flavored CiderFermented BeverageVolatile Compound (Shelf-life studies)[3]
Foods containing Ascorbic AcidFood MatrixPotential Degradation Product[4]

Sensory Profile

Direct sensory data for pure this compound is not extensively documented. However, based on structurally related β-hydroxy esters found in nature, such as ethyl 3-hydroxybutyrate and ethyl 3-hydroxyhexanoate, a likely sensory profile can be inferred. These related compounds are often described as having soft, fruity, and slightly sweet notes, sometimes with hints of pineapple or tropical fruit.[4] Therefore, this compound is expected to contribute to the background fruity and sweet aromatic notes in beverages like wine.

Part 2: Microbial Biosynthesis

The natural occurrence of this compound is a direct result of microbial activity. The biosynthesis primarily involves two stages: the production of the precursor acid, 3-hydroxypropionic acid (3-HP), followed by its esterification with ethanol.

A. Biosynthesis of the Precursor: 3-Hydroxypropionic Acid (3-HP)

3-HP is a significant platform chemical that can be produced by various microorganisms through several metabolic pathways, often utilizing renewable feedstocks like glycerol (a byproduct of biodiesel production) or glucose.[5][6][7][8][9]

Key 3-HP Biosynthesis Pathways:

  • Glycerol Pathway (CoA-Dependent): This is one of the most studied pathways, naturally occurring in bacteria like Lactobacillus reuteri.[7][8] Glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by a coenzyme B12-dependent glycerol dehydratase. The 3-HPA is then oxidized to 3-hydroxypropionyl-CoA, which is subsequently converted to 3-HP. This pathway has been successfully engineered into industrial microorganisms like Escherichia coli and Klebsiella pneumoniae.[6][7]

  • Malonyl-CoA Pathway: This pathway starts from the central metabolite acetyl-CoA. Acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced by NADPH-dependent malonyl-CoA reductase to form 3-HP. This pathway is attractive as it can utilize various carbon sources that feed into the acetyl-CoA pool.[5][9]

  • β-Alanine Pathway: In this route, aspartic acid is converted to β-alanine, which is then deaminated to yield malonate semialdehyde. A subsequent reduction step produces 3-HP.

Below is a diagram illustrating the CoA-dependent glycerol pathway for 3-HP synthesis, a key route in natural producers.

Glycerol_to_3HP_Pathway Figure 1: CoA-Dependent Biosynthesis of 3-HP from Glycerol Glycerol Glycerol HPA 3-Hydroxypropionaldehyde (3-HPA) Glycerol->HPA Glycerol Dehydratase (Coenzyme B12-dependent) HP_CoA 3-Hydroxypropionyl-CoA HPA->HP_CoA Aldehyde Dehydrogenase HP3 3-Hydroxypropionic Acid (3-HP) HP_CoA->HP3 CoA Hydrolase / Transferase

Figure 1: CoA-Dependent Biosynthesis of 3-HP from Glycerol.

B. Direct Fermentative Production and Esterification

While the two-step process (3-HP synthesis followed by esterification) is common, direct microbial production of this compound has also been reported. A patent describes the culturing of Acetobacter lovaniensis in a specific growth medium to directly produce the ethyl ester.[10]

In environments rich in ethanol, such as during wine fermentation, the esterification of microbially produced 3-HP can occur. This reaction can be catalyzed by yeast-derived esterase enzymes or can proceed via a non-enzymatic, acid-catalyzed Fischer esterification, driven by the high concentration of ethanol and the acidic conditions of the wine.

Part 3: Analytical Methodologies

For researchers aiming to identify and quantify this compound in complex natural matrices like wine, a robust analytical workflow is essential. The method of choice is typically Gas Chromatography-Mass Spectrometry (GC-MS) due to its high sensitivity and specificity for volatile compounds. Sample preparation is critical to isolate the analyte from interfering matrix components.

Recommended Workflow: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile esters from liquid samples.[11][12][13]

Detailed Experimental Protocol:

  • Sample Preparation:

    • Place 5-10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • To increase the volatility of the analytes, add a salting-out agent. Add ~1.5 g of NaCl to the vial.[14]

    • If an internal standard is required for quantification (e.g., ethyl heptanoate), spike it into the sample at a known concentration.

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler agitator set to 40-60°C. Allow the sample to equilibrate for 15-20 minutes.

    • Expose a SPME fiber to the headspace above the sample. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

    • Set the extraction time for 30-60 minutes with continuous agitation.

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the hot GC inlet (typically 250°C) for thermal desorption for 5-7 minutes in splitless mode.[11]

    • GC Separation:

      • Column: Use a mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), typically 30-60 m in length.

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

      • Oven Program: A typical temperature program starts at 40°C (hold for 5 min), ramps at 2-3°C/min to 210-220°C, and holds for 5-10 minutes. This slow ramp is crucial for separating isomeric and similar-volatility compounds.

    • MS Detection:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 350.

      • Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic reference standard. Key mass fragments can be used for confirmation in Selected Ion Monitoring (SIM) mode for higher sensitivity.

The following diagram outlines this analytical workflow.

Analytical_Workflow Figure 2: Analytical Workflow for this compound Sample 1. Sample Preparation (Wine + NaCl + Internal Std) SPME 2. HS-SPME Extraction (e.g., 50°C, 45 min) Sample->SPME Desorption 3. Thermal Desorption (GC Inlet, 250°C) SPME->Desorption GC 4. GC Separation (Capillary Column) Desorption->GC MS 5. MS Detection (EI, 70 eV) GC->MS Analysis 6. Data Analysis (Identification & Quantification) MS->Analysis

Figure 2: Analytical Workflow for this compound.

Part 4: Potential Applications in Drug Development

The β-hydroxy ester motif is a privileged structure in medicinal chemistry and natural products.[15] The presence of both a hydroxyl and an ester group provides two key points for chemical modification and interaction with biological targets.

1. Chiral Building Block: this compound is an achiral molecule. However, its derivatives, such as ethyl 3-hydroxybutanoate, are chiral and are critical intermediates in the synthesis of blockbuster drugs. For example, ethyl (S)-4-chloro-3-hydroxybutyrate is a key precursor for statins, a class of cholesterol-lowering drugs.[16] The development of biocatalytic methods to asymmetrically reduce related β-keto esters to chiral β-hydroxy esters is a major area of research, highlighting the value of this structural class.[16]

2. Prodrug Strategy: Esters are one of the most common functional groups used in prodrug design.[17] A drug candidate with a free hydroxyl or carboxylic acid group may have poor bioavailability. Converting it into an ester can improve its lipophilicity and membrane permeability. The ester is then hydrolyzed in vivo by ubiquitous esterase enzymes to release the active parent drug.[17] The β-hydroxy ester structure could be incorporated into molecules to modulate their metabolic stability and pharmacokinetic profile.

3. Bioactive Pharmacophore: The β-hydroxy ester moiety itself can be part of a pharmacophore. For instance, methyl 3-hydroxybutyrate has been investigated as a potential active pharmaceutical ingredient for treating Alzheimer's disease and preventing memory loss.[16] This suggests that simple β-hydroxy esters may possess inherent biological activity worth exploring in various therapeutic areas.

Conclusion

This compound is a naturally occurring compound whose significance spans multiple scientific disciplines. As a product of microbial fermentation, it plays a role in the sensory science of beverages. For biotechnologists, its biosynthesis represents a target for the sustainable production of valuable chemicals from renewable resources. Finally, for medicinal chemists and drug development professionals, its β-hydroxy ester core structure serves as both a valuable synthetic intermediate and a potential source of new bioactive leads. The analytical workflows detailed herein provide a robust framework for its further study, enabling a deeper understanding of its role in nature and its potential for future applications.

References

  • Liu, H., Yu, J., & Li, J. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Fermentation, 9(2), 183. [Link]

  • Trikas, A., et al. (2020). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 8, 869. [Link]

  • Valdehuesa, K. N. G., et al. (2020). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Molecules, 25(23), 5727. [Link]

  • de Fouchécour, F., et al. (2018). Process engineering for microbial production of 3-hydroxypropionic acid. Biotechnology Advances, 36(6), 1734-1753. [Link]

  • Liu, H., Yu, J., & Li, J. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. MDPI. [Link]

  • Stashenko, E. E., & Martínez, J. R. (2001). Determination of Volatile Aroma Compounds of Blaufrankisch Wines Extracted by Solid-Phase Microextraction. Journal of Chromatographic Science, 39(5), 217-222. [Link]

  • Vas, G., et al. (1998). Fast Screening Method for Wine Headspace Compounds Using Solid-Phase Microextraction (SPME) and Capillary GC Technique. American Journal of Enology and Viticulture, 49(1), 100-104. [Link]

  • Š C, et al. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 58(1). [Link]

  • La-Guerche, S., et al. (2006). Solid-phase microextraction for the enantiomeric analysis of flavors in beverages. Journal of Chromatographic Science, 44(3), 139-146. [Link]

  • Vianna, E., & Ebeler, S. E. (2001). Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 49(2), 589-595. [Link]

  • Ferreira, V., et al. (2002). Potent Aroma Compounds of Two Red Wine Vinegars. Journal of Agricultural and Food Chemistry, 50(15), 4360-4364. [Link]

  • Raj, M., et al. (2015). Production d'acide 3-hydroxypropionique par des levures recombinantes.
  • Yao, B., et al. (2021). β‐Hydroxy alkylcarboxylic esters in natural products and drugs. Angewandte Chemie. [Link]

  • Srirangan, K., et al. (2013). 3-hydroxypropionic acid and other organic compounds.
  • The Good Scents Company. (n.d.). This compound. thegoodscentscompany.com. [Link]

  • Romero-Márquez, M., et al. (2024). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. ChemRxiv. [Link]

  • Finnegan, I. (2017). Method For Producing 3-Hydroxypropanamide Employing Acetobacter Lovaniensis. Google Patents, US2018371511. [Link]

  • Ebrahimi, F., et al. (2020). Oxidative and non-oxidative degradation pathways of L-ascorbic acid. Food Chemistry, 316, 126326. [Link]

  • Japan Flavor & Fragrance Materials Association. (n.d.). 3.11 Western Liquor Flavors. jffma.org. [Link]

  • Rossouw, M., et al. (2023). Multivariate statistical visualisation and modelling of GC–MS data for sensory quality prediction of flavoured cider as influenced by storage time and temperature. Microchemical Journal, 195, 109393. [Link]

  • Sharma, D., et al. (2025). GC-MS/MS-Based metabolite profiling and bioactivity studies of endophytic fungi from the medicinal plant Alternanthera philoxero. Bangladesh Journal of Scientific and Industrial Research. [Link]

  • da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-751. [Link]

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A Scoping Report on the Biological Activities of Ethyl 3-Hydroxypropanoate: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydroxypropanoate is a simple ester with well-documented applications in chemical synthesis. However, a thorough review of the scientific literature reveals a notable scarcity of research into its specific biological activities and potential pharmacological effects. This technical guide serves as a scoping report, consolidating the known physicochemical properties of this compound and contextualizing the potential, yet unproven, biological activities by examining structurally related short-chain alkyl hydroxy esters. We provide a forward-looking perspective for researchers, scientists, and drug development professionals by outlining detailed, validated experimental protocols to systematically investigate the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. This document aims to be a foundational resource, fostering and guiding future research into a molecule of untapped potential.

Introduction to this compound

This compound (CAS No. 623-72-3) is an organic compound with the linear formula C5H10O3.[1] It is recognized primarily as a versatile building block and intermediate in organic synthesis.[2] Its chemical structure features both a hydroxyl group and an ester functional group, making it a useful precursor for a variety of chemical transformations. While its utility in chemical manufacturing is established, its engagement with biological systems has not been a significant subject of scientific inquiry. This report addresses this knowledge gap by summarizing what is known and, more importantly, by providing a structured framework for future biological investigation.

Current State of Research: A Field of Untapped Potential

A comprehensive literature survey indicates that dedicated studies on the pharmacological and biological activities of this compound are exceptionally limited. The majority of available data pertains to its chemical properties, synthesis, and safety as a laboratory chemical, where it is noted to be a skin and eye irritant.[1][3] There is no significant body of peer-reviewed literature detailing its mechanism of action on cellular pathways, its pharmacokinetic profile, or its potential as a therapeutic agent. This presents both a challenge and an opportunity for novel research in the field.

Inferred Potential: Insights from Structurally Analogous Compounds

While direct evidence is lacking for this compound, studies on structurally similar short-chain alkyl hydroxy esters provide a basis for hypothesizing potential biological activities. These analogies can guide the initial design of screening campaigns.

Antimicrobial Activity

Research on (R)-3-hydroxybutyric acid alkyl esters has demonstrated that the length of the alkyl ester chain is a critical determinant of antibacterial and antifungal activity.[2][4] Specifically, esters with alkyl chains from C1 to C6 showed increasing potency, with the C6 ester being the most effective against a range of microorganisms including E. coli, S. aureus, and C. albicans.[2][4] The proposed mechanism for these compounds involves the disruption of the microbial cell wall and membrane, leading to the leakage of intracellular contents.[2][4] This suggests that this compound, as a short-chain ester, warrants investigation for potential antimicrobial properties.

Anti-inflammatory and Antioxidant Activity

Studies on more complex phenolic acid esters have shown that esterification can enhance biological activity. For instance, increasing the lipophilicity of hydroxyphenylacetic acids through esterification has been linked to enhanced antibacterial and antioxidant activity.[5] Although this compound lacks the phenolic component, the principle of altered bioavailability and cell permeability due to the ethyl ester group is relevant. The potential for this molecule to interact with inflammatory pathways, such as those involving cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, remains an open and intriguing question.

Cytotoxicity and Antiproliferative Effects

The esterification of compounds like rosmarinic acid with short alkyl chains (C1-C4) has been shown to increase their potency in inhibiting the proliferation of vascular smooth muscle cells.[6] This enhancement is attributed to improved bioavailability and cellular uptake.[7] While the core structure of rosmarinic acid is significantly different, this highlights that the ethyl ester moiety can be a key factor in modulating the biological activity of a parent acid. Therefore, evaluating the cytotoxic and antiproliferative effects of this compound against various cell lines, including cancer and normal cell lines, is a logical step in characterizing its biological profile.

A Proposed Framework for Biological Evaluation

To address the current knowledge gap, a systematic investigation of this compound's biological activities is required. The following section details a series of validated, industry-standard protocols that can be employed to generate a foundational biological profile for this compound.

General Experimental Workflow

The initial screening of a compound with unknown biological activity should follow a logical progression from broad cytotoxicity screening to more specific functional assays. This ensures that any observed activity in functional assays is not merely a consequence of cell death.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition & Purity Analysis (HPLC) B Cytotoxicity Screening (e.g., MTT Assay) A->B C Dose-Response Curve Generation (IC50 Determination) B->C D Antimicrobial Susceptibility Testing (MIC/MBC Determination) C->D Use sub-toxic concentrations E Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition) C->E Use sub-toxic concentrations F Antioxidant Capacity Assay (e.g., DPPH/ABTS) C->F Use sub-toxic concentrations G Cell Membrane Integrity Assay D->G H Enzyme Inhibition Assays (COX/LOX) E->H I Reactive Oxygen Species (ROS) Measurement F->I

Caption: A generalized workflow for the initial biological characterization of a test compound.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for determining the concentration range at which this compound affects cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan precipitate, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HeLa for cancer, HaCaT for normal keratinocytes) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 1000 µM) for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates the potential of this compound to suppress inflammatory responses in immune cells.

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO), a key inflammatory mediator. The amount of NO produced can be measured by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.

G LPS LPS Stimulus Macrophage RAW 264.7 Macrophage LPS->Macrophage iNOS iNOS Upregulation Macrophage->iNOS Activates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Griess Griess Reagent (Colorimetric Detection) NO->Griess TestCompound This compound TestCompound->iNOS Potential Inhibition

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of 5 x 10^4 cells per well. Allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa24>1000
48850.5
HaCaT24>1000
48>1000

Table 2: Hypothetical Anti-inflammatory Activity Data

CompoundConcentration (µM)% NO Inhibition
This compound10015.2 ± 2.1
25035.8 ± 3.5
50055.1 ± 4.2
L-NAME (Positive Control)10092.5 ± 1.8

Conclusion and Future Outlook

This compound represents a molecule with a well-defined role in chemistry but a largely unexplored biological profile. The current lack of data presents a significant opportunity for original research. Insights from structurally similar compounds suggest that investigations into its antimicrobial, anti-inflammatory, and cytotoxic properties are warranted. The experimental framework provided in this guide offers a validated, systematic approach to begin this exploration. Future research should aim to not only screen for these activities but also to elucidate the underlying mechanisms of action and to conduct in vivo studies to assess the pharmacokinetic profile and potential efficacy of this compound. Such a program will be crucial in determining if this compound or its derivatives hold any promise for future drug development.

References

Methodological & Application

Ethyl 3-Hydroxypropanoate: A Versatile C3 Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydroxypropanoate (E3HP) is a bifunctional molecule that has emerged as a cornerstone in organic synthesis, prized for its versatility as a C3 building block. Possessing both a hydroxyl and an ester functional group, it serves as a strategic precursor for a diverse array of valuable compounds. Its applications span the synthesis of pharmaceuticals, the production of high-performance biodegradable polymers, and the creation of essential chemical intermediates.[1][2] This guide provides an in-depth exploration of the key synthetic transformations of E3HP, complete with detailed protocols, mechanistic insights, and practical application notes designed for researchers, chemists, and professionals in drug development and materials science.

The Strategic Importance of this compound

This compound, with its simple yet highly functionalized structure, represents an ideal starting point for complex molecular architectures. The hydroxyl group at the β-position relative to the ester carbonyl allows for a unique set of chemical manipulations. This arrangement is key to its utility, enabling reactions such as oxidation to a valuable β-keto ester, dehydration to a reactive α,β-unsaturated system, and reduction to a 1,3-diol. Furthermore, its derivatives are central to the synthesis of chiral molecules and innovative biodegradable polymers.[3]

Core Synthetic Transformations and Protocols

The reactivity of E3HP can be precisely controlled to target either the hydroxyl or the ester functionality, or to leverage their combined influence. The following sections detail the most critical transformations, explaining the strategic reasoning behind procedural choices.

Protection of the Hydroxyl Group: A Gateway to Selective Reactions

To perform selective modifications at the ester group or the α-carbon without interference from the nucleophilic hydroxyl group, a protection strategy is often imperative.[4] The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.[5] Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used due to their straightforward installation, robust stability to a range of non-acidic reagents, and clean removal under mild acidic conditions or with fluoride ion sources.

Protocol 1: TBDMS Protection of this compound

  • Objective: To synthesize ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate.

  • Rationale: This protocol employs TBDMS-Cl and imidazole. Imidazole acts as a base to neutralize the HCl byproduct and as a catalyst to accelerate the silylation reaction. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (0.5 M) under a nitrogen atmosphere, add imidazole (1.5 eq).

    • Cool the mixture to 0 °C using an ice bath.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

G cluster_workflow Hydroxyl Group Protection Workflow E3HP This compound Protected_E3HP Ethyl 3-((tert-butyldimethylsilyl)oxy)propanoate E3HP->Protected_E3HP Silylation Reagents TBDMS-Cl, Imidazole DCM, 0°C to rt

Caption: Workflow for TBDMS protection of E3HP.

Oxidation to Ethyl 3-Oxopropanoate: Crafting a Key Intermediate

The oxidation of the secondary alcohol in E3HP yields ethyl 3-oxopropanoate, a highly valuable β-keto ester. This moiety is a versatile precursor for the synthesis of heterocyclic compounds (such as pyrimidines and isoxazoles), and it can be readily alkylated or acylated at the active methylene position.[6] While many oxidation methods exist, the Swern oxidation is favored for its mild conditions, high yields, and avoidance of heavy metal reagents.

Protocol 2: Swern Oxidation of this compound

  • Objective: To synthesize ethyl 3-oxopropanoate.

  • Rationale: This protocol uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the reactive species. Triethylamine (TEA) is used as a non-nucleophilic base to neutralize the acid generated and induce the final elimination step. The reaction is run at very low temperatures (-78 °C) to control the stability of the reactive intermediates.

  • Procedure:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 15 minutes.

    • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below -65 °C. Stir for 30 minutes.

    • Add triethylamine (TEA, 5.0 eq) and stir for another 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Add water to quench the reaction. Separate the organic layer and extract the aqueous phase with DCM.

    • Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product can be volatile). The crude product is often used directly in the next step due to its instability.

G cluster_workflow Oxidation to a β-Keto Ester E3HP This compound Ketoester Ethyl 3-Oxopropanoate E3HP->Ketoester Swern Oxidation Reagents 1) (COCl)₂, DMSO, DCM, -78°C 2) TEA G cluster_workflow Dehydration to an α,β-Unsaturated Ester E3HP This compound Acrylate Ethyl Acrylate E3HP->Acrylate Dehydration Reagents p-TsOH (cat.) Heat, Distillation

Caption: Dehydration of E3HP to form ethyl acrylate.

Application in Biodegradable Polymer Synthesis

This compound is a direct or indirect precursor to poly(3-hydroxypropionate) (P3HP), a biodegradable polyester with promising material properties. [3]The incorporation of 3-hydroxypropionate (3HP) units into other polyhydroxyalkanoates (PHAs), such as poly(3-hydroxybutyrate) (P3HB), can significantly improve their physical characteristics by reducing crystallinity and brittleness. [7]This modification enhances their suitability for applications in packaging, medicine, and agriculture. [8][9] Table 1: Impact of 3-Hydroxypropionate (3HP) Content on Copolymer Properties

Copolymer Composition (mol% 3HB / mol% 3HP)Melting Point (Tₘ, °C)Glass Transition Temp. (T₉, °C)Tensile Strength (MPa)Elongation at Break (%)
100 / 0 (Pure P3HB)~175~4~40~5
89 / 11~140~-1~30~50
64 / 36~110~-8~25~400
0 / 100 (Pure P3HP)~75~-15~20~1000

Data synthesized from typical values reported in polymer science literature. [3][7]

G cluster_workflow Pathway to Biodegradable Polymers E3HP This compound HP_Monomer 3-Hydroxypropionate (3HP) Monomer E3HP->HP_Monomer Hydrolysis or Transesterification Polymerization Polymerization (e.g., ROP of β-propiolactone or biocatalysis) HP_Monomer->Polymerization Polymer Poly(3-hydroxypropionate) (P3HP) Polymerization->Polymer Copolymer PHA Copolymers (e.g., P(3HB-co-3HP)) Polymerization->Copolymer with other monomers G cluster_workflow Enzymatic Kinetic Resolution Racemate (R/S)-β-Hydroxy Ester Lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) Racemate->Lipase S_Ester (S)-Acetylated Ester (Fast Reacting) Lipase->S_Ester Selective Acylation R_Alcohol (R)-β-Hydroxy Ester (Slow/Unreacted) Lipase->R_Alcohol Remains Unreacted

Sources

Application Notes and Protocols for the Oxidation of Ethyl 3-Hydroxypropanoate's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3-Oxopropanoate

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. Ethyl 3-hydroxypropanoate serves as a readily available and versatile starting material.[1][2] Its oxidation to ethyl 3-oxopropanoate, a valuable β-keto ester, opens a gateway to a diverse array of more complex molecules.[3][4] β-Keto esters are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, owing to the reactivity of their acidic α-hydrogens which allows for facile carbon-carbon bond formation.[5][6][7][8] This guide provides a detailed exploration of robust and reliable methods for the oxidation of this compound, with a focus on practical application, mechanistic understanding, and safety.

Comparative Analysis of Key Oxidation Methodologies

The choice of an oxidizing agent is critical and depends on factors such as substrate sensitivity, desired scale, and available laboratory resources. Here, we compare three widely employed and effective methods for the oxidation of primary alcohols: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and TEMPO-catalyzed Oxidation.

Oxidation Method Key Reagents Typical Reaction Temperature Advantages Disadvantages
Dess-Martin Periodinane (DMP) Oxidation Dess-Martin PeriodinaneRoom TemperatureMild conditions, high yields, short reaction times, broad functional group tolerance.[9][10][11]Potentially explosive nature of DMP, high cost for large-scale synthesis.[9][12][13][14]
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine-78 °CMild conditions, excellent for sensitive substrates, avoids heavy metals.[15][16][17]Requires cryogenic temperatures, produces noxious and toxic byproducts (dimethyl sulfide, carbon monoxide).[16][18]
TEMPO-catalyzed Oxidation TEMPO (catalyst), Stoichiometric oxidant (e.g., NaOCl)0 °C to Room TemperatureCatalytic use of TEMPO, environmentally benign options for the terminal oxidant, high selectivity for primary alcohols.[19][20][21][22]Can sometimes over-oxidize to the carboxylic acid, requires careful control of reaction conditions.[23][24]

Detailed Protocols and Methodologies

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[10][25] It utilizes a hypervalent iodine reagent, the Dess-Martin periodinane, which offers high chemoselectivity and is compatible with a wide range of sensitive functional groups.[9][25]

Mechanism of Action: The reaction initiates with the exchange of an acetate ligand on the iodine center with the alcohol. A base, typically the acetate byproduct, then abstracts the α-proton of the alcohol, leading to the formation of the carbonyl compound, iodinane, and acetic acid.[26]

Experimental Workflow:

DMP_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Ethyl 3-hydroxypropanoate in CH2Cl2 Add_DMP Add Dess-Martin Periodinane Start->Add_DMP Stir Stir at Room Temperature Add_DMP->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Na2S2O3 and NaHCO3 solution Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain Ethyl 3-oxopropanoate Purify->End

Caption: Workflow for the Dess-Martin Oxidation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) (approx. 0.1-0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.[12]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) (1:1 v/v). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford pure ethyl 3-oxopropanoate.

Safety Precautions: Dess-Martin periodinane is potentially explosive upon impact or heating.[12][13][14] Handle with care and avoid grinding. Store in a cool, dark place.[27]

Swern Oxidation

The Swern oxidation is a very mild and highly efficient method for the synthesis of aldehydes and ketones from primary and secondary alcohols, respectively.[15][16] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[17]

Mechanism of Action: DMSO reacts with oxalyl chloride at low temperatures to form the electrophilic chloro(dimethyl)sulfonium chloride.[15][16] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base facilitates an E2-type elimination to yield the desired carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[15][18]

Experimental Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation (-78 °C) cluster_reaction Reaction (-78 °C) cluster_workup Work-up cluster_purification Purification Start Prepare solution of Oxalyl Chloride in CH2Cl2 Add_DMSO Add DMSO solution dropwise Start->Add_DMSO Add_Alcohol Add Ethyl 3-hydroxypropanoate solution dropwise Add_DMSO->Add_Alcohol Stir for 15 min Add_Base Add Triethylamine dropwise Add_Alcohol->Add_Base Stir for 45 min Warm Warm to Room Temperature Add_Base->Warm Quench Quench with Water Warm->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain Ethyl 3-oxopropanoate Purify->End

Caption: Workflow for the Swern Oxidation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M) cooled to -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Quenching: Add triethylamine (TEA) (5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.[17] Allow the reaction to stir for 15 minutes at -78 °C, then warm to room temperature.

  • Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: The reaction between DMSO and oxalyl chloride can be explosive if not performed at low temperatures.[28] The reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[15][16] All operations must be conducted in a well-ventilated fume hood.

TEMPO-catalyzed Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols to aldehydes with high selectivity.[21][22] A stoichiometric co-oxidant, such as sodium hypochlorite (bleach), is required to regenerate the active oxoammonium species.[19][20]

Mechanism of Action: The co-oxidant oxidizes TEMPO to the active N-oxoammonium cation. This species then oxidizes the alcohol to the aldehyde, during which it is reduced to the hydroxylamine. The hydroxylamine is then re-oxidized back into the catalytic cycle.[19][23]

Experimental Workflow:

TEMPO_Oxidation_Workflow cluster_prep Reaction Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Prepare biphasic mixture of This compound, TEMPO, and KBr in CH2Cl2/Water Add_Bleach Add aqueous NaOCl (bleach) dropwise Start->Add_Bleach Stir Stir vigorously at 0 °C Add_Bleach->Stir Monitor Monitor by TLC Stir->Monitor Separate Separate Layers Monitor->Separate Reaction Complete Extract_Aq Extract Aqueous Layer with CH2Cl2 Separate->Extract_Aq Wash_Org Wash Combined Organic Layers Extract_Aq->Wash_Org Dry Dry Organic Layer Wash_Org->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Obtain Ethyl 3-oxopropanoate Purify->End

Caption: Workflow for the TEMPO-catalyzed Oxidation of this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 eq.), TEMPO (0.01-0.1 eq.), and potassium bromide (KBr) (0.1 eq.) in a biphasic mixture of dichloromethane (CH₂Cl₂) and water at 0 °C.

  • Addition of Oxidant: To the vigorously stirred mixture, add an aqueous solution of sodium hypochlorite (NaOCl, bleach) (1.2 eq.) containing sodium bicarbonate (NaHCO₃) (to maintain a pH of ~9) dropwise, keeping the temperature at 0 °C.

  • Reaction: Stir the reaction mixture vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x).

  • Washing and Drying: Combine the organic layers and wash with 1 M HCl, saturated aqueous Na₂S₂O₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Safety Precautions: The reaction is exothermic and requires careful temperature control.[20] Sodium hypochlorite is a strong oxidant and should be handled with care.

Characterization of Ethyl 3-Oxopropanoate

The successful synthesis of ethyl 3-oxopropanoate can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet for the α-protons adjacent to the two carbonyl groups around 3.4 ppm, and potentially signals corresponding to the enol tautomer.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct peaks for the ketone carbonyl (~202 ppm), the ester carbonyl (~167 ppm), the methylene carbon of the ethyl group (~61 ppm), the α-carbon (~49 ppm), and the methyl carbon of the ethyl group (~14 ppm).[29]

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands characteristic of the ketone C=O stretch (around 1740 cm⁻¹) and the ester C=O stretch (around 1720 cm⁻¹).

Conclusion

The oxidation of this compound to ethyl 3-oxopropanoate is a valuable transformation in organic synthesis. The choice between Dess-Martin periodinane oxidation, Swern oxidation, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and efficiently perform this important chemical conversion.

References

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Application Notes and Protocols: High-Yield Synthesis of Propan-1,3-diol via the Reduction of Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Propan-1,3-diol and its Synthesis

Propan-1,3-diol (PDO) is a valuable bifunctional organic compound, serving as a key monomer in the production of polymers such as polytrimethylene terephthalate (PTT), a polyester with applications in textiles and thermoplastics.[1][2][3] It also finds use as a solvent, antifreeze, and in personal care products.[1] While industrial production often relies on the hydration of acrolein or the hydroformylation of ethylene oxide, laboratory-scale synthesis frequently employs the reduction of 3-hydroxypropanoic acid derivatives.[2][4][5] This document provides a detailed guide for the efficient reduction of ethyl 3-hydroxypropanoate to propan-1,3-diol, a common and reliable laboratory method.

Expertise & Experience: Selecting the Optimal Reducing Agent

The conversion of an ester to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, the choice often hinges on a balance of reactivity, selectivity, and operational safety.

  • Sodium Borohydride (NaBH₄): A milder reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[6] However, it is generally unreactive towards esters under standard conditions.[6][7] While certain modifications, such as the addition of Lewis acids or performing the reaction at elevated temperatures, can facilitate ester reduction, these methods can be substrate-dependent and may lead to side reactions.[7][8]

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst (e.g., Raney nickel, platinum, ruthenium) to reduce the ester.[5] While considered a "green" alternative, it often requires high pressures and temperatures, specialized equipment (autoclaves), and careful handling of flammable hydrogen gas.[4][9]

  • Lithium Aluminum Hydride (LiAlH₄): As a powerful and versatile reducing agent, LiAlH₄ readily reduces a wide range of functional groups, including esters, carboxylic acids, and amides, to their corresponding alcohols or amines.[10][11][12] Its high reactivity makes it the reagent of choice for the complete reduction of this compound to propan-1,3-diol.[13][14] However, its potent nature necessitates stringent safety precautions due to its violent reaction with water and protic solvents.[10][11][15]

Given the objective of a complete and high-yield conversion of an ester to a diol, Lithium Aluminum Hydride (LiAlH₄) is the most appropriate and authoritative choice for this application. The following sections will detail the mechanism, protocol, and safety considerations associated with this reagent.

Mechanism of Reduction: A Stepwise Hydride Delivery

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic acyl substitution, followed by a nucleophilic addition to an aldehyde intermediate.[10][13][14]

  • First Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[13][14]

  • Elimination of the Alkoxide: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This step generates an aldehyde intermediate, 3-hydroxypropanal.[10][13][14]

  • Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion from LiAlH₄.[12] This results in the formation of an alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched by the careful addition of water and/or acid. This protonates the alkoxide intermediates, yielding the final product, propan-1,3-diol, and ethanol from the ethoxide leaving group.[14]

Visualizing the Reaction Pathway

Reduction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl_3-hydroxypropanoate This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ethyl_3-hydroxypropanoate->Tetrahedral_Intermediate 1. Hydride Attack LiAlH4 LiAlH₄ (2 eq.) Aldehyde_Intermediate 3-Hydroxypropanal Tetrahedral_Intermediate->Aldehyde_Intermediate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Protonation (Workup) Alkoxide_Intermediate Alkoxide Intermediate Aldehyde_Intermediate->Alkoxide_Intermediate 2. Hydride Attack Propan-1,3-diol Propan-1,3-diol Alkoxide_Intermediate->Propan-1,3-diol Protonation (Workup)

Caption: Reaction mechanism for the LiAlH₄ reduction of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a laboratory-scale synthesis and should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound118.135.0 g42.3Starting material.[16][17]
Lithium Aluminum Hydride (LiAlH₄)37.952.4 g63.2Powerful reducing agent; handle with extreme care.[10][11]
Anhydrous Tetrahydrofuran (THF)-150 mL-Dry solvent is crucial for this reaction.[11]
Ethyl Acetate88.11~20 mL-Used to quench excess LiAlH₄.[18]
Deionized Water18.022.4 mL-Used in the Fieser workup.[18][19]
15% (w/v) Sodium Hydroxide Solution-2.4 mL-Used in the Fieser workup.[18][19]
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying agent.
Diethyl Ether (Et₂O)74.12~100 mL-Extraction solvent.
Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 2.4 g (63.2 mmol) of LiAlH₄.

    • Carefully add 100 mL of anhydrous THF to the flask. Stir the suspension.

  • Addition of the Ester:

    • Dissolve 5.0 g (42.3 mmol) of this compound in 50 mL of anhydrous THF in the dropping funnel.

    • Cool the LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Add the this compound solution dropwise to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. A vigorous reaction with hydrogen gas evolution may be observed.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C with an ice-water bath.

    • CAUTION: The following steps are highly exothermic and will produce hydrogen gas. Perform the additions very slowly and with vigorous stirring.

    • Slowly and dropwise, add 2.4 mL of deionized water to quench the excess LiAlH₄.[18][19][20]

    • Next, slowly add 2.4 mL of 15% aqueous sodium hydroxide solution.[18][19][20]

    • Finally, add 7.2 mL (3 x 2.4 mL) of deionized water.[19][20]

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[10]

  • Isolation and Purification:

    • Add approximately 10 g of anhydrous magnesium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

    • Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the inorganic salts.

    • Wash the filter cake with several portions of diethyl ether or THF (~50-100 mL total) to recover any adsorbed product.

    • Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure propan-1,3-diol.

Trustworthiness: Self-Validating Systems and Product Characterization

The reliability of this protocol is ensured through in-process checks and definitive product characterization.

  • Reaction Monitoring: The disappearance of the starting ester (this compound) can be effectively monitored by TLC, providing a clear endpoint for the reaction.

  • Workup Validation: The formation of a white, granular precipitate during the Fieser workup is a visual confirmation that the aluminum salts have been effectively complexed, facilitating their removal by filtration.[10]

  • Product Characterization: The identity and purity of the final product, propan-1,3-diol, should be confirmed by spectroscopic methods:

    • ¹H NMR: The proton NMR spectrum of propan-1,3-diol will show characteristic peaks corresponding to the different proton environments in the molecule.[21][22]

    • ¹³C NMR: The carbon NMR will confirm the presence of the three distinct carbon atoms in the propan-1,3-diol structure.

    • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl (-OH) groups.

Safety and Handling: Mitigating the Risks of Lithium Aluminum Hydride

Lithium aluminum hydride is a highly reactive and hazardous substance. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and impervious gloves when handling LiAlH₄.[15][18][23]

  • Inert Atmosphere: All manipulations of LiAlH₄ should be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent contact with moisture and air.[11][15][24]

  • Violent Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas.[10][11][15][24] Ensure all glassware and solvents are scrupulously dry.

  • Fire Hazard: LiAlH₄ powder can ignite in moist air or due to friction.[15][24] Keep a Class D fire extinguisher or a container of dry sand readily accessible. DO NOT use water, carbon dioxide, or foam extinguishers on a LiAlH₄ fire.[15]

  • Spill Management: In case of a spill, cover the material with dry sand.[15] Do not use water or combustible materials to clean up spills.

  • Quenching: The quenching process is extremely exothermic and generates hydrogen gas. It must be performed slowly, with efficient cooling and stirring, and behind a safety shield in a fume hood.[18][20]

By following these guidelines, the reduction of this compound with LiAlH₄ can be performed safely and efficiently to produce high-purity propan-1,3-diol.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

  • OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]

  • ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? Retrieved from [Link]

  • Dr. Aman (YouTube Channel). (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. Retrieved from [Link]

  • PMC - NIH. (2018, July 16). Physical and chemical assessment of 1,3 Propanediol as a potential substitute of propylene glycol in refill liquid for electronic cigarettes. Retrieved from [Link]

  • PubChem - NIH. 1,3-Propanediol | C3H8O2 | CID 10442. Retrieved from [Link]

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  • ResearchGate. ¹H NMR spectra of 1,3-propanediol and ABAs in DMSO-d6. Retrieved from [Link]

  • PMC - PubMed Central - NIH. (2024, November 29). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthetic Methods for the Preparation of 1,3‐Propanediol | Request PDF. Retrieved from [Link]

  • Wikipedia. Sodium borohydride. Retrieved from [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride? Retrieved from [Link]

  • Google Patents. EP1268376B1 - Process for the preparation of propane-1,3-diol by vapor phase hydrogenation of .beta.-propiolactone, oligomers of .beta..
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  • Pharmaffiliates. CAS No : 623-72-3| Chemical Name : this compound. Retrieved from [Link]

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  • Google Patents. US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol.
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Application Notes and Protocols: Ethyl 3-Hydroxypropanoate in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Poly(3-hydroxypropanoate)

Poly(3-hydroxypropanoate) (P3HP), a biodegradable and biocompatible polyester, is emerging as a compelling alternative to petroleum-derived plastics.[1][2][3] Its favorable material properties, including high flexibility, tensile strength, and stability, position it for a wide range of applications, particularly in the biomedical field.[1][4] P3HP's utility extends to drug delivery systems and tissue engineering scaffolds, where its biodegradability and non-toxic nature are paramount.[5][6] This document provides a detailed guide to the synthesis of P3HP and its copolymers, with a focus on leveraging ethyl 3-hydroxypropanoate as a key starting material.

Synthesis of Poly(3-hydroxypropanoate): A Dual-Strategy Approach

The synthesis of P3HP can be broadly categorized into two primary methodologies: the ring-opening polymerization (ROP) of β-propiolactone and the polycondensation of 3-hydroxypropanoic acid or its derivatives. Each approach presents distinct advantages and considerations for the researcher.

Strategy 1: Ring-Opening Polymerization (ROP) of β-Propiolactone

The ROP of β-propiolactone is a well-established method for producing high molecular weight P3HP.[7][8] This technique involves the cleavage and subsequent polymerization of the cyclic monomer, often facilitated by a catalyst.

Diagram of the ROP Synthesis Pathway

ROP_Pathway cluster_0 Monomer Preparation cluster_1 Polymerization Ethyl_3-hydroxypropanoate This compound beta-propiolactone β-propiolactone Ethyl_3-hydroxypropanoate->beta-propiolactone Cyclization P3HP Poly(3-hydroxypropanoate) beta-propiolactone->P3HP Ring-Opening Polymerization (Catalyst)

Caption: Synthesis of P3HP via ROP of β-propiolactone.

Protocol 1: Anionic Ring-Opening Polymerization of β-Propiolactone

This protocol describes a representative anionic ROP of β-propiolactone to synthesize P3HP. Anionic polymerization offers good control over molecular weight and can lead to narrow molecular weight distributions.[8]

Materials:

  • β-propiolactone (highly purified)

  • Anionic initiator (e.g., potassium naphthalenide, sodium phenoxide)[9][10]

  • Crown ether (e.g., 18-crown-6) to enhance initiator solubility and reactivity

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Methanol for termination

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of inert gas (Argon or Nitrogen).

  • Solvent and Monomer Addition: Introduce anhydrous THF into the reactor via a cannula. Add the purified β-propiolactone to the solvent.

  • Initiation: Prepare the initiator solution (e.g., potassium naphthalenide in THF with 18-crown-6) in a separate flask under an inert atmosphere. Add the initiator solution dropwise to the monomer solution at a controlled temperature (e.g., 0°C) to initiate the polymerization. The reaction mixture will typically exhibit a color change upon initiation.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a specified time (e.g., 2-24 hours), depending on the target molecular weight. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Terminate the polymerization by adding an excess of a proton source, such as methanol. This will protonate the active chain ends.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol or hexane.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues, and dry it under vacuum to a constant weight.

Causality and Self-Validation:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly reactive anionic species with oxygen or moisture, which would terminate the polymerization prematurely.

  • Purified Monomer: The purity of β-propiolactone is paramount. Impurities can act as chain transfer agents or terminating agents, leading to lower molecular weights and broader distributions.

  • Controlled Initiation: The slow, dropwise addition of the initiator at a low temperature helps to ensure that all polymer chains start growing at approximately the same time, leading to a more uniform polymer.

  • Characterization: The resulting P3HP should be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. A narrow PDI (typically < 1.2) is indicative of a well-controlled polymerization.

Strategy 2: Polycondensation of 3-Hydroxypropanoic Acid Derivatives

Direct polycondensation of 3-hydroxypropanoic acid or its esters, such as this compound, is another viable route to P3HP. This method avoids the use of the potentially carcinogenic β-propiolactone.[4] However, achieving high molecular weights can be challenging due to the difficulty in removing the condensation byproduct (water or ethanol) and establishing the required high monomer purity.

Diagram of the Polycondensation Workflow

Polycondensation_Workflow Start This compound (or 3-Hydroxypropanoic Acid) Reaction_Setup Reaction Setup (Catalyst, High Temperature, Vacuum) Start->Reaction_Setup Polycondensation Polycondensation (Removal of Byproduct) Reaction_Setup->Polycondensation Purification Purification (Precipitation, Washing, Drying) Polycondensation->Purification Characterization Characterization (NMR, GPC, DSC) Purification->Characterization P3HP_Product Poly(3-hydroxypropanoate) Characterization->P3HP_Product

Caption: General workflow for P3HP synthesis via polycondensation.

Protocol 2: Two-Stage Melt Polycondensation of this compound

This protocol outlines a two-stage melt polycondensation process to enhance the molecular weight of the resulting P3HP.

Materials:

  • This compound (high purity)[11]

  • Polycondensation catalyst (e.g., tin(II) 2-ethylhexanoate, titanium(IV) isopropoxide)

  • Antioxidant (e.g., triphenyl phosphite) to prevent thermal degradation

Procedure:

  • Oligomerization (Stage 1):

    • Charge the high-purity this compound, catalyst, and antioxidant into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

    • Heat the mixture under a slow stream of nitrogen to a temperature of 150-180°C.

    • Maintain this temperature for several hours to facilitate the initial transesterification and the removal of the ethanol byproduct. The reaction is monitored by the amount of ethanol collected.

  • Polycondensation (Stage 2):

    • Gradually reduce the pressure in the reactor to a high vacuum (<1 Torr).

    • Increase the temperature to 180-220°C to further drive the polymerization and remove the remaining ethanol and other volatile species.

    • Continue the reaction under high vacuum and elevated temperature for several hours until the desired viscosity is reached, indicating the formation of a high molecular weight polymer.

  • Polymer Isolation and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform, dichloromethane).

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Filter, wash, and dry the P3HP under vacuum.

Causality and Self-Validation:

  • High Purity Monomer: The stoichiometry of the functional groups is critical in polycondensation. Any impurity can disrupt this balance and limit the achievable molecular weight.

  • Efficient Byproduct Removal: The equilibrium nature of polycondensation necessitates the continuous and efficient removal of the byproduct (ethanol) to drive the reaction towards the formation of a high molecular weight polymer. The two-stage approach with an initial atmospheric stage followed by a high vacuum stage is designed for this purpose.

  • Catalyst Selection: The choice of catalyst is crucial for achieving a high reaction rate while minimizing side reactions such as dehydration of the 3-hydroxypropanoate unit to form acrylate moieties.[12]

  • Thermal Stability: The use of an antioxidant is important to prevent thermal degradation of the polymer at the high temperatures required for melt polycondensation.

  • Viscosity Monitoring: In a melt polycondensation, the viscosity of the reaction mixture is a direct indicator of the polymer's molecular weight. Monitoring the stirrer torque can provide a qualitative measure of the reaction's progress.

Characterization of Poly(3-hydroxypropanoate)

A thorough characterization of the synthesized P3HP is essential to ensure it meets the required specifications for its intended application.

PropertyAnalytical TechniqueTypical Values/Observations for P3HP
Chemical Structure ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the repeating 3-hydroxypropanoate unit and the absence of impurities.
Molecular Weight & Distribution Gel Permeation Chromatography (GPC)Number-average molecular weight (Mn) and Polydispersity Index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg) around -20°C and melting temperature (Tm) around 77°C.[3]
Crystallinity X-ray Diffraction (XRD)Provides information on the crystalline structure and degree of crystallinity.[13]
Mechanical Properties Tensile TestingMeasures properties like tensile strength, elongation at break, and Young's modulus.

Applications in Drug Development and Biomedical Research

The unique properties of P3HP make it a highly attractive material for various biomedical applications.

  • Drug Delivery: P3HP can be formulated into micro- and nanoparticles for the controlled release of therapeutic agents.[5][6][14] Its biodegradability ensures that the carrier material is safely eliminated from the body after releasing its payload.

  • Tissue Engineering: The biocompatibility and mechanical properties of P3HP allow for its use in fabricating scaffolds that support cell growth and tissue regeneration.[5][15] These scaffolds can be designed to degrade at a rate that matches the formation of new tissue.

  • Medical Implants: P3HP and its copolymers can be used to create biodegradable medical devices such as sutures, stents, and bone plates.

Conclusion

This compound serves as a versatile precursor for the synthesis of P3HP, a polyester with significant potential in the biomedical field. Both ring-opening polymerization and polycondensation offer viable synthetic routes, each with its own set of advantages and challenges. A thorough understanding of the reaction mechanisms and careful control over the experimental conditions are crucial for obtaining P3HP with the desired properties for advanced applications in drug delivery and tissue engineering.

References

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  • Andreeßen, B., et al. (2014). Poly(3-hydroxypropionate): a promising alternative to fossil fuel-based materials. Applied and Environmental Microbiology. Available at: [Link]

  • Heinrich, D., et al. (2012). Biosynthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters. Applied and Environmental Microbiology. Available at: [Link]

  • Andreeßen, B., & Steinbüchel, A. (2019). Poly(3-hydroxypropionate): a promising alternative to fossil fuel-based materials. Applied Microbiology and Biotechnology. Available at: [Link]

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  • Elmowafy, E., et al. (2019). Polyhydroxyalkanoate (PHA): applications in drug delivery and tissue engineering. PubMed. Available at: [Link]

  • Lee, S. H., et al. (2024). Poly(3-hydroxypropionic acid) and preparation method thereof. Google Patents.
  • Gao, C., et al. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. PubMed Central. Available at: [Link]

  • Moridian, M., et al. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects. Available at: [Link]

  • Numata, K., et al. (2024). Biosynthesis of High Toughness Poly(3-Hydroxypropionate)-Based Block Copolymers With Poly(D-2-Hydroxybutyrate) and Poly(D-Lactate) Segments Using Evolved Monomer Sequence-Regulating Polyester Synthase. PubMed. Available at: [Link]

  • Heinrich, D., et al. (2013). From Waste to Plastic: Synthesis of Poly(3-Hydroxypropionate) in Shimwellia blattae. Applied and Environmental Microbiology. Available at: [Link]

  • Savaş, S., et al. (2022). Reaction outline for the syntheses of P3HP and poly(S‐g‐3HP). ResearchGate. Available at: [Link]

  • Rai, R., et al. (2011). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. PubMed Central. Available at: [Link]

  • Raza, Z. A., et al. (2021). Biomedical Applications of Polyhydroxyalkanoate in Tissue Engineering. MDPI. Available at: [Link]

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  • Guillaume, S. M., et al. (2018). Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones: new insights into the ROP mechanism and poly(hydroxyalkanoate)s (PHAs) macromolecular structure. Polymer Chemistry. Available at: [Link]

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Application Notes and Protocols for the Acylation of Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Acylating Ethyl 3-Hydroxypropanoate

This compound is a valuable and versatile chiral building block in the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2] Its bifunctional nature, possessing both a secondary hydroxyl group and an ester moiety, allows for a diverse range of chemical transformations. The acylation of its hydroxyl group is a fundamental and frequently employed reaction. This transformation is not merely a method for producing various ester derivatives but also serves as a critical protective strategy for the hydroxyl group during multi-step syntheses.[3][4]

This guide provides a comprehensive overview of the principles and detailed protocols for the successful acylation of this compound. We will delve into the mechanistic underpinnings of the reaction, explore common catalytic systems, and provide step-by-step procedures for both acetylation and benzoylation. The information presented herein is curated for researchers, scientists, and drug development professionals to ensure reproducible and high-yielding synthetic outcomes.

Mechanistic Insights: The Chemistry Behind the Acylation

The acylation of an alcohol, such as this compound, is a nucleophilic acyl substitution reaction. The reaction fundamentally involves the attack of the nucleophilic oxygen atom of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of an acylating agent.

The Role of Catalysts: Enhancing Reactivity

While acylation can proceed without a catalyst, particularly with highly reactive acylating agents like acyl chlorides, the use of a catalyst is standard practice to achieve efficient and rapid conversion under mild conditions.[3] Basic catalysts are most commonly employed for this purpose.

  • Pyridine: Pyridine serves a dual role in acylation reactions. It acts as a nucleophilic catalyst and as a base to neutralize the acidic byproduct (e.g., HCl when using an acyl chloride).[5][6][7][8][9] As a nucleophile, the lone pair of electrons on the nitrogen atom can attack the carbonyl group of the acylating agent.[6][8]

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst, often used in catalytic amounts, that can increase the rate of acylation by several orders of magnitude compared to pyridine.[10] Its enhanced catalytic activity is attributed to the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen.[10] The mechanism involves the initial rapid reaction of DMAP with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate.[10][11][12][13] This activated intermediate is then readily attacked by the alcohol, transferring the acyl group and regenerating the DMAP catalyst.[10][13]

The general mechanism for a DMAP-catalyzed acylation is illustrated below:

Caption: DMAP-catalyzed acylation mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the acetylation and benzoylation of this compound.

Safety First: Essential Precautions

Before commencing any experimental work, it is imperative to adhere to standard laboratory safety protocols.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

  • Fume Hood: All manipulations involving volatile and corrosive reagents, such as acetic anhydride and acyl chlorides, should be performed in a well-ventilated chemical fume hood.[17]

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals to be used to understand their specific hazards and handling requirements.[16] Acetic anhydride is corrosive and will irritate mucous membranes.[17] Acyl chlorides are also corrosive.[18]

Protocol 1: Acetylation using Acetic Anhydride and DMAP

This protocol details the efficient acetylation of this compound utilizing acetic anhydride as the acetylating agent and a catalytic amount of DMAP.

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

Acetylation_Workflow start Start setup Reaction Setup: - Dissolve this compound and DMAP in anhydrous DCM. - Cool to 0°C. start->setup addition Addition of Acetic Anhydride: - Add acetic anhydride dropwise. setup->addition reaction Reaction: - Stir at room temperature. addition->reaction workup Aqueous Workup: - Quench with saturated NaHCO₃. - Separate layers. reaction->workup extraction Extraction: - Extract aqueous layer with DCM. workup->extraction wash Wash Organic Layer: - Wash with brine. extraction->wash dry Drying: - Dry over MgSO₄. wash->dry filter Filtration: - Filter to remove drying agent. dry->filter concentrate Concentration: - Remove solvent via rotary evaporation. filter->concentrate end End: Ethyl 3-acetoxypropanoate concentrate->end

Caption: Workflow for the acetylation of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and DMAP (0.05-0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: While stirring, add acetic anhydride (1.2-1.5 eq) dropwise to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[18] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with two portions of DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ethyl 3-acetoxypropanoate can be purified by distillation or column chromatography on silica gel if necessary.

Protocol 2: Benzoylation using Benzoyl Chloride and Pyridine

This protocol describes the benzoylation of this compound using benzoyl chloride as the acylating agent and pyridine as both the catalyst and acid scavenger.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (2.0-3.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add benzoyl chloride (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Filtration and Concentration: Filter the mixture and remove the solvent from the filtrate by rotary evaporation.

  • Purification: Purify the resulting crude ethyl 3-(benzoyloxy)propanoate by column chromatography or recrystallization.

Data Presentation: A Comparative Overview

The choice of reagents and reaction conditions can significantly impact the outcome of the acylation. The following table provides a summary of typical quantitative data for the protocols described above.

ParameterProtocol 1: AcetylationProtocol 2: Benzoylation
Acylating Agent Acetic AnhydrideBenzoyl Chloride
Catalyst/Base DMAP (catalytic)Pyridine (stoichiometric)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 1-4 hours2-6 hours
Typical Yield >90%>85%

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If TLC analysis indicates the presence of starting material after the expected reaction time, consider adding a slight excess of the acylating agent or extending the reaction time. For less reactive alcohols, gentle heating may be necessary.

  • Moisture Sensitivity: Acylating agents like acetic anhydride and benzoyl chloride are sensitive to moisture. Ensure that all glassware is thoroughly dried and anhydrous solvents are used to prevent hydrolysis of the reagents.[19]

  • Purification Challenges: If the crude product is difficult to purify, an aqueous workup is crucial to remove water-soluble byproducts and excess reagents.[20] For esters, purification can often be achieved through distillation, taking advantage of their typically lower boiling points compared to the starting alcohol and carboxylic acid.[21] Liquid-liquid extraction is also a common purification technique if the ester is not miscible with water.[22]

Conclusion

The acylation of this compound is a robust and reliable transformation that is central to many synthetic strategies. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, researchers can consistently achieve high yields of the desired acylated products. The protocols and insights provided in this guide serve as a foundation for the successful application of this important reaction in the laboratory.

References

  • Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

  • eSaral. (n.d.). What is the role of pyridine in the acylation. [Link]

  • Xu, S., Held, I., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Semantic Scholar. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

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  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? [Link]

  • ACS Publications. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters. [Link]

  • RSC Publishing. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. [Link]

  • Organic Syntheses Procedure. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • NIH. (n.d.). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]

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  • ResearchGate. (n.d.). Y-Catalyzed Acylation of Secondary Alcohols | Download Table. [Link]

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  • SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

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  • ACS Publications. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega. [Link]

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Application Notes and Protocols for Ethyl 3-Hydroxypropanoate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 3-hydroxypropanoate (CAS No. 623-72-3) is a bifunctional ester characterized by a pleasant, fruity aroma.[1][2] This document serves as a comprehensive technical guide for researchers, flavorists, and perfumers on the application of this compound. We will explore its synthesis, sensory characteristics, formulation protocols, and stability considerations. While possessing an appealing olfactory profile, it is crucial to note that its regulatory status and use levels are subject to regional guidelines and require careful verification. This guide provides the foundational knowledge and experimental frameworks necessary for its evaluation and potential integration into flavor and fragrance compositions.

Physicochemical and Regulatory Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application and safe handling.

PropertyValueSource(s)
CAS Number 623-72-3[1][3]
Molecular Formula C₅H₁₀O₃[1][3]
Molecular Weight 118.13 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Fruity[1][2]
Boiling Point ~187.5 °C @ 760 mmHg (estimated)[5]
Flash Point ~79.1 °C (estimated)[5]
Solubility Soluble in organic solvents; limited solubility in water.[1][5]
GHS Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

Note on Usage: Some industry resources, such as The Good Scents Company, currently do not recommend this compound for flavor or fragrance use.[5][6] Professionals should conduct their own thorough safety and regulatory assessments before commercial application.

Synthesis and Sourcing: From Bench to Bioreactor

The provenance of a flavor and fragrance ingredient is critical to its quality and sustainability profile. This compound can be produced via traditional chemical synthesis or through modern biotechnological routes.

Chemical Synthesis: Esterification

The conventional method for producing this compound is the acid-catalyzed esterification of 3-hydroxypropanoic acid with ethanol.[1][2] This reaction, while effective, relies on petrochemical feedstocks and can involve harsh reaction conditions.

Biotechnological Production: A Sustainable Alternative

Green chemistry principles have driven the development of biotechnological pathways for producing valuable esters. This compound can be synthesized by culturing specific microorganisms, such as Acetobacter lovaniensis, in a growth medium.[7] This method leverages renewable feedstocks like glycerol, a byproduct of biodiesel production, to create the parent molecule, 3-hydroxypropionic acid (3-HP), which is then esterified.[8][9] This approach offers a more sustainable and potentially "natural" source for the ingredient.

G cluster_0 Biotechnological Production Workflow Substrate Glycerol Feedstock Fermentation Microbial Culture (e.g., Acetobacter lovaniensis) Substrate->Fermentation Introduction HP_Production Production of 3-Hydroxypropionic Acid (3-HP) Fermentation->HP_Production Bioconversion Separation Separation & Purification of 3-HP HP_Production->Separation Esterification Enzymatic or Chemical Esterification with Ethanol Separation->Esterification Purified 3-HP Final_Product This compound Esterification->Final_Product

Sources

Ethyl 3-Hydroxypropanoate: A Versatile Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality and the Role of Synthons

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of biological activity, efficacy, and safety. A vast majority of pharmaceuticals are chiral, and often, only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. This reality places immense importance on methods for asymmetric synthesis, the selective production of a single enantiomer.

A cornerstone of this field is the "chiral pool," a collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources.[1][2] These molecules, known as chiral synthons, serve as powerful starting materials, allowing chemists to build complex, stereochemically defined targets. Among these, ethyl 3-hydroxypropanoate, a simple C3 building block, has emerged as a particularly valuable synthon. Its bifunctional nature—possessing both a hydroxyl and an ester group—provides a versatile handle for a wide array of chemical transformations. Its enantiopure forms, (R)- and (S)-ethyl 3-hydroxypropanoate, are key intermediates in the synthesis of numerous high-value compounds, including blockbuster drugs such as the antidepressant Duloxetine and the cholesterol-lowering agent Atorvastatin.[3][4][5]

This guide provides an in-depth exploration of this compound as a chiral synthon, detailing its enantioselective synthesis and providing actionable protocols for its application in pharmaceutical development.

Section 1: Enantioselective Synthesis of Chiral 3-Hydroxypropanoates

The most direct and widely employed strategy for producing enantiopure this compound is the asymmetric reduction of its prochiral precursor, ethyl 3-oxopropanoate. This transformation can be achieved with exceptional selectivity using either biocatalytic or chemocatalytic methods.

Method 1: Biocatalytic Asymmetric Reduction

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical transformations. Ketoreductases (KREDs), a class of oxidoreductase enzymes, are particularly adept at reducing ketones to alcohols with near-perfect enantiomeric control.[3][6] These enzymes utilize cellular cofactors like NADPH, which are continuously regenerated by the metabolism of a whole-cell biocatalyst, such as baker's yeast (Saccharomyces cerevisiae), or by using a coupled-enzyme system.[3][7] The result is a green, cost-effective, and highly selective method for accessing chiral alcohols.[8][9]

sub Ethyl 3-Oxopropanoate (Prochiral Ketone) enzyme_S Ketoreductase (S-selective) sub->enzyme_S Reduction enzyme_R Ketoreductase (R-selective) sub->enzyme_R Reduction prod_S (S)-Ethyl 3-Hydroxypropanoate prod_R (R)-Ethyl 3-Hydroxypropanoate enzyme_S->prod_S enzyme_R->prod_R cofactor Cofactor Regeneration (e.g., Glucose -> GDH -> NADPH) cofactor->enzyme_S NADPH cofactor->enzyme_R NADPH

Caption: Biocatalytic reduction workflow.

Protocol 1.1: Whole-Cell Bioreduction using Saccharomyces cerevisiae

This protocol describes a classic and accessible method for producing (S)-ethyl 3-hydroxybutanoate, a close analog of the title compound, demonstrating the general principle.[8][10]

Materials:

  • Baker's Yeast (200 g)

  • Sucrose (500 g total)

  • Tap Water (1.6 L)

  • Ethyl 3-oxobutanoate (40 g)

  • Celite (80 g)

  • Sodium Chloride

  • Ethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Yeast Activation: In a large flask (e.g., 4 L), combine 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C to activate the yeast.[10]

  • Substrate Addition (First Batch): Add 20.0 g of ethyl 3-oxobutanoate to the fermenting suspension and continue stirring for 24 hours at room temperature.

  • Substrate Addition (Second Batch): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. Immediately follow with an additional 20.0 g of ethyl 3-oxobutanoate.[10]

  • Incubation: Continue stirring for an additional 50-60 hours at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up: Add 80 g of Celite to the mixture to aid filtration. Filter the mixture through a sintered-glass funnel. Wash the filtrate with 200 mL of water.

  • Extraction: Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product. Extract the product with five 500-mL portions of ethyl ether.[10]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.[10]

  • Validation: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

MethodSubstrateBiocatalystYieldEnantiomeric Excess (e.e.)Reference
Whole-Cell ReductionEthyl 3-oxobutanoateS. cerevisiae59-76%85% (S)[10]
Isolated Enzyme ReductionEthyl 3-oxo-3-(2-thienyl)propanoateChKRED12 (KRED)>99% conv.>99% (S)[3][4]
Isolated Enzyme ReductionEthyl BenzoylacetateEngineered ADHHigh>99% (S)[7]
Method 2: Chemocatalytic Asymmetric Hydrogenation

Asymmetric hydrogenation employs chiral transition metal complexes, typically based on Ruthenium (Ru) or Rhodium (Rh), to deliver hydrogen to one face of the prochiral ketone.[11][12] Ligands such as BINAP or DuPhos create a chiral environment around the metal center, directing the hydrogenation to produce one enantiomer with high selectivity.[11] This method is highly efficient, often requiring low catalyst loadings and operating under mild conditions.

G sub Substrate (Ketone) cat [Ru(II)-Chiral Ligand] sub->cat Coordination prod Product (Chiral Alcohol) intermediate [Substrate-Catalyst-Hydride Complex] cat->intermediate H2 H₂ H2->cat H₂ Activation intermediate->prod Hydrogen Transfer

Caption: Simplified chemocatalytic hydrogenation cycle.

Protocol 1.2: Asymmetric Transfer Hydrogenation using a Ru(II) Catalyst

This protocol is a representative procedure for the asymmetric transfer hydrogenation of a β-ketoester, based on established methodologies.[13]

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • Chiral ligand (e.g., (1S,2S)-N-(p-Tosyl)-1,2-diphenylethylenediamine)

  • β-Ketoester (1 mmol)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the [RuCl₂(p-cymene)]₂ dimer (0.0025 mmol) and the chiral ligand (0.0055 mmol) in anhydrous solvent (2 mL). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the β-ketoester (1 mmol) in the formic acid/triethylamine mixture (2 mL).

  • Hydrogenation: Add the prepared catalyst solution to the substrate solution via syringe. Stir the reaction mixture at the desired temperature (e.g., 28°C) for 12-24 hours.

  • Monitoring: Track the disappearance of the starting material by TLC or GC.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Validation: Confirm the structure by NMR and determine the enantiomeric excess by chiral HPLC.

MethodCatalyst SystemKey FeatureSelectivityReference
Biocatalysis Whole Cells / EnzymesEnvironmentally benign, mild conditionsOften >99% e.e.[8]
Chemocatalysis Ru/Rh + Chiral LigandsHigh efficiency, broad substrate scopeUp to >99% e.e.[13][14]

Section 2: Applications in Pharmaceutical Synthesis

The synthetic utility of chiral this compound lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be protected, activated for nucleophilic substitution (e.g., conversion to a leaving group), or used to direct subsequent reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or serve as an electrophile for Grignard or Gilman reagents.

Application Example: Chemoenzymatic Synthesis of a Statin Side-Chain Precursor

Atorvastatin (Lipitor) is a blockbuster drug for lowering cholesterol. A key chiral fragment in its structure is ethyl (R)-4-cyano-3-hydroxybutanoate.[5] This intermediate can be synthesized from a related chiral synthon, (S)-4-chloro-3-hydroxybutanoate, using a powerful chemoenzymatic cascade reaction that perfectly illustrates the principles of modern drug development.[15]

start (S)-4-Chloro-3-hydroxybutanoate (Chiral Synthon) enzyme Halohydrin Dehalogenase (HHEC) start->enzyme Intramolecular SN2 epoxide (S)-3,4-Epoxybutanoate (Intermediate) product (R)-4-Cyano-3-hydroxybutanoate (Target Molecule) epoxide->product Regioselective Ring-Opening enzyme->epoxide reagent Cyanide Source (HCN / NaCN) reagent->epoxide

Caption: Chemoenzymatic synthesis of a statin precursor.

Protocol 2.1: Enzymatic Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

This protocol is based on a patented industrial process and demonstrates a sophisticated application of a chiral synthon.[15]

Principle: The enzyme Halohydrin Dehalogenase (HHEC) first catalyzes the intramolecular cyclization of the (S)-chlorohydrin to form an epoxide with inversion of stereochemistry. This chiral epoxide is then opened in situ by a cyanide nucleophile, which attacks the less sterically hindered terminal carbon, resulting in the desired (R)-4-cyano-3-hydroxybutanoate.[15]

Materials:

  • (S)-4-chloro-ethyl 3-hydroxybutanoate (substrate)

  • Halohydrin Dehalogenase (HHEC) enzyme preparation

  • Sodium Cyanide (NaCN)

  • Aqueous buffer solution (e.g., pH 7 Tris buffer)

  • Acid for pH adjustment (e.g., dilute HCl)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare an aqueous solution of sodium cyanide in the buffer. Carefully adjust the pH to approximately 7.0. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Acidification generates toxic HCN gas.

  • Enzyme Addition: Add the HHEC enzyme preparation to the cyanide solution.

  • Substrate Feed: Slowly feed the substrate, (S)-4-chloro-ethyl 3-hydroxybutanoate, into the reaction mixture while maintaining the temperature (e.g., 40°C) and pH (7.0).[15] The slow addition is crucial to keep the concentration of the reactive epoxide intermediate low.

  • Reaction: Allow the reaction to proceed until completion, as monitored by HPLC analysis for the consumption of the starting material and formation of the product.

  • Work-up: Once the reaction is complete, terminate the enzymatic activity (e.g., by pH shift or filtration). Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic phase. The product can be further purified by chromatography or distillation if necessary.

  • Validation: Confirm the chemical purity (e.g., >98%) and optical purity (e.g., >99% e.e.) by HPLC and chiral HPLC, respectively.[15]

References

  • Pozo, M., Gotor-Fernández, V., Gotor, V., & Lavandera, I. (2012). New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates.
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  • Zhu, D., et al. (2019). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase Ch KRED12. Journal of Microbiology and Biotechnology, 29(11), 1769-1776.
  • Winkler, C. K., et al. (2018). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
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  • Gröger, H., et al. (2004). Enantioselective Reduction of Ethyl 3-Oxo-5-phenylpentanoate with Whole-Cell Biocatalysts.
  • Seebach, D., & Züger, M. (1985). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 63, 1.
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  • BenchChem. A Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate: Chemical vs.
  • Gotor, V., et al. (2007). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. Biotechnology and Applied Biochemistry, 48(Pt 2), 97-103.
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  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(6), 1279-1323.
  • Zhang, X., et al. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.
  • Hanessian, S. (1983). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. In Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon.
  • Mohar, B., et al. (2021). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. The Journal of Organic Chemistry, 86(17), 11846-11858.
  • Andrade, L. H., et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 16(3a), 427-432.
  • Hann, E. C., et al. (2003). Biocatalytic Hydrolysis of 3-Hydroxyalkanenitriles to 3-Hydroxyalkanoic Acids. Organic Process Research & Development, 7(3), 321-325.
  • Maimone, T. J., & Baran, P. S. (2007). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.
  • Chempedia - LookChem. Preparation of (S)-(+)
  • You, Z. Y., Liu, Z. Q., & Zheng, Y. G. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(1), 11-21.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Wölfle, M., et al. (2021). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. Archiv der Pharmazie, 354(12), e2100362.
  • De Vries, J. G., et al. (2011). Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
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  • De Martin, L., et al. (2015). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 20(4), 6064-6076.
  • BenchChem. Application Notes and Protocols: Ethyl 3-hydroxy-3-methylhexanoate as a Chiral Building Block in Organic Synthesis. BenchChem.com.
  • Börner, A., et al. (2002). Synthesis of Chiral 2-Hydroxy-1-methylpropanoates by Rhodium-Catalyzed Stereoselective Hydrogenation of α-(Hydroxymethyl)-acrylate Derivatives.
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Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of Ethyl 3-Hydroxypropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of ethyl 3-hydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this versatile building block. Here, we delve into the nuances of various synthetic routes, offering field-proven insights to maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several methods are employed for the synthesis of this compound. The most common include:

  • Fischer Esterification: This classic method involves the acid-catalyzed reaction of 3-hydroxypropanoic acid with ethanol.[1][2]

  • Hydroesterification of Ethylene Oxide: A direct route that involves the reaction of ethylene oxide with carbon monoxide and ethanol, typically catalyzed by a cobalt complex.[3]

  • Reduction of β-keto esters: For instance, the yeast-mediated reduction of ethyl acetoacetate can produce (S)-(+)-ethyl 3-hydroxybutanoate, a structurally similar compound, highlighting the potential for stereoselective synthesis.[4]

  • Ring-opening of β-propiolactone: This method involves the reaction of β-propiolactone with ethanol, often under acidic or basic conditions.

  • Bio-based Routes: Fermentation processes using genetically engineered microorganisms are emerging as a sustainable alternative.[5][6][7]

Q2: My Fischer esterification reaction is giving a low yield. What are the likely causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] Key factors to consider are:

  • Incomplete reaction: The equilibrium may not have shifted sufficiently towards the product.

  • Water formation: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants.

  • Suboptimal catalyst concentration: Insufficient acid catalyst will result in a slow reaction rate.

  • Reaction temperature: The temperature might not be optimal for the specific acid and alcohol being used.

Q3: I'm observing significant byproduct formation. What are the common side reactions?

A3: Side reactions can significantly reduce the yield and purity of this compound. Common byproducts and their causes include:

  • Dehydration: The 3-hydroxy group can be eliminated to form ethyl acrylate, especially at elevated temperatures or in the presence of strong acids.

  • Polymerization: Both the starting material (3-hydroxypropanoic acid) and the product can undergo self-esterification to form polyesters.

  • Formation of ethers: If using a strong acid catalyst and high temperatures, ethanol can dehydrate to form diethyl ether.

Q4: How can I effectively purify my crude this compound?

A4: Purification is crucial to obtain a high-purity product. Common techniques include:

  • Distillation: Vacuum distillation is often preferred to avoid thermal degradation of the product.[8]

  • Chromatography: Column chromatography on silica gel can be effective for removing polar impurities.[8]

  • Extraction: Liquid-liquid extraction is used to remove water-soluble impurities and the catalyst after the reaction.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Conversion in Fischer Esterification

Possible Causes & Solutions

  • Equilibrium Limitation: The Fischer esterification is a reversible reaction. To drive the reaction towards the product, you can:

    • Use an excess of one reactant: Typically, the less expensive reactant (often ethanol) is used in large excess. This shifts the equilibrium according to Le Châtelier's principle.[2]

    • Remove water: The water formed during the reaction can be removed to prevent the reverse reaction. This can be achieved by:

      • Azeotropic distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to remove water as it is formed.

      • Using a dehydrating agent: Adding a dehydrating agent like molecular sieves to the reaction mixture.

  • Insufficient Catalysis:

    • Catalyst Choice: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are common catalysts.

    • Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, a catalytic amount (1-5 mol%) is sufficient.

  • Suboptimal Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions like dehydration. The optimal temperature should be determined experimentally, often at the reflux temperature of the alcohol.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Experimental Protocol: Optimized Fischer Esterification
  • Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark apparatus.

  • Reagents: To the flask, add 3-hydroxypropanoic acid, a 5-10 fold molar excess of ethanol, a suitable solvent for azeotropic distillation (e.g., toluene), and a catalytic amount of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and perform a liquid-liquid extraction.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.

Issue 2: Formation of Ethyl Acrylate as a Major Byproduct

Possible Causes & Solutions

  • High Reaction Temperature: The elimination of water from the 3-hydroxy group is favored at higher temperatures.

    • Solution: Conduct the reaction at the lowest effective temperature. If using Fischer esterification, refluxing at the boiling point of ethanol might be sufficient without additional heating.

  • Strongly Acidic Conditions: Strong acids can promote dehydration.

    • Solution: Use a milder acid catalyst or a lower concentration of the strong acid. Alternatively, consider using solid acid catalysts which can sometimes offer higher selectivity.

Issue 3: Product Degradation During Distillation

Possible Causes & Solutions

  • Thermal Instability: this compound can degrade at its atmospheric boiling point (approximately 187°C).[9]

    • Solution: Purify the product using vacuum distillation.[8] This lowers the boiling point and reduces the risk of thermal decomposition. A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.[8]

  • Residual Acidity: Traces of the acid catalyst can cause degradation during heating.

    • Solution: Ensure the crude product is thoroughly neutralized and washed before distillation. Adding a small amount of a non-volatile base, like sodium carbonate, to the distillation flask can help to neutralize any remaining acid.

Data Presentation: Boiling Point at Reduced Pressures
Pressure (mmHg)Approximate Boiling Point (°C)
760187.5 (est.)[9]
1271-73[4]
20Not specified, but significantly lower than atmospheric

Note: These values are approximate and can vary based on the purity of the compound and the accuracy of the pressure measurement.

Visualization of a Key Workflow

Diagram: Optimized Fischer Esterification Workflow

FischerEsterification cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup cluster_purification Purification Reactants 3-Hydroxypropanoic Acid + Excess Ethanol + Toluene Apparatus Round-bottom Flask with Dean-Stark Trap Reactants->Apparatus Catalyst p-Toluenesulfonic Acid Catalyst->Apparatus Reflux Heat to Reflux (Azeotropic Water Removal) Apparatus->Reflux Heat Monitor Monitor by TLC/GC Reflux->Monitor Neutralize Neutralize with NaHCO₃ Monitor->Neutralize Reaction Complete Extract Liquid-Liquid Extraction Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill FinalProduct Pure Ethyl 3-Hydroxypropanoate Distill->FinalProduct

Caption: Workflow for optimized Fischer esterification of this compound.

References

  • SciELO. (2004). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • Google Patents. (2016). US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid.
  • Periodica Polytechnica. (2017, July 28). Bio-based 3-hydroxypropionic Acid: A Review. [Link]

  • ResearchGate. Synthesis of mthis compound catalyzed by epoxy ethane. [Link]

  • ResearchGate. (2022, August 10). Efficient biosynthesis of 3-hydroxypropionic acid from ethanol in metabolically engineered Escherichia coli. [Link]

  • ResearchGate. (2018, February 6). Bio-based 3-hydroxypropionic Acid: A Review. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents.
  • The Good Scents Company. This compound. [Link]

  • Google Patents. KR20180085746A - Preparation of esters of 3-hydroxypropionic acid and acrylic acid.
  • National Institutes of Health. (2023, February 16). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. [Link]

  • Journal of Biological Chemistry. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES. [Link]

  • National Institutes of Health. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • MDPI. Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. [Link]

  • Organic Chemistry Portal. Ester synthesis by transesterification. [Link]

  • MDPI. (2021, December 13). From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. [Link]

  • Patsnap Eureka. (2022, July 22). Ethyl Propanoate as a Precursor in Polymer Synthesis. [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]

  • PubChem. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

  • ResearchGate. (2021, October 15). (PDF) From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field. [Link]

  • National Institutes of Health. (2019, May 22). Stereoselective Ring-Opening (Co)polymerization of β-Butyrolactone and ε-Decalactone Using an Yttrium Bis(phenolate) Catalytic System. [Link]

  • Royal Society of Chemistry. Ring-opening polymerization of β-thiobutyrolactone catalyzed by phosphazenes. [Link]

Sources

Technical Support Center: Purification of Crude Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-hydroxypropanoate is a valuable bifunctional molecule utilized as a key building block in the synthesis of a wide range of pharmaceuticals, polymers, and specialty chemicals. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, product quality, and biological activity. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of crude this compound. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions during their purification workflows.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol
Boiling Point 187.5 °C at 760 mmHg
Flash Point 79.1 °C
Density 1.054 g/cm³[2]
Solubility Soluble in water and most organic solvents.[3]
Appearance Colorless to pale yellow liquid.
Storage Store at 2-8°C in a cool, dry place.

Common Impurities in Crude this compound

The nature and quantity of impurities in crude this compound are highly dependent on the synthetic route employed. A proactive understanding of potential contaminants is the first step in effective troubleshooting.

  • Unreacted Starting Materials: Depending on the synthesis, these can include 3-hydroxypropanoic acid, ethanol, or reagents from upstream processes.

  • Byproducts of Synthesis:

    • Ethyl Acrylate: Can form via dehydration of the desired product, especially at elevated temperatures.

    • Oligomers and Polymers: Self-esterification or polymerization can occur, leading to higher molecular weight impurities.

    • Side-reaction Products: Specific byproducts will vary with the synthetic method. For example, in reductions of ethyl 3-oxopropanoate, incomplete reduction can leave the starting keto-ester as an impurity.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., ethyl acetate, dichloromethane, toluene) are common contaminants.

  • Water: Due to its hygroscopic nature and its presence in many reaction workups, water is a frequent impurity.

Troubleshooting Guide: Purification of this compound

This section is designed in a question-and-answer format to directly address specific challenges you may encounter.

Distillation Issues

Question 1: My distillation is proceeding very slowly, or not at all, even at high temperatures. What's wrong?

Possible Causes & Solutions:

  • Inadequate Vacuum: For a compound with a boiling point of 187.5 °C, vacuum distillation is highly recommended to prevent thermal degradation.[4] Ensure your vacuum pump is functioning correctly and that all joints in your distillation apparatus are properly sealed. Check for leaks with a vacuum gauge.

  • Insufficient Heating: The heating mantle or oil bath may not be providing uniform and adequate heat. Ensure good thermal contact with the distillation flask and that the temperature is set appropriately above the expected boiling point at the applied vacuum.[4]

  • Flooding of the Fractionating Column: If you are using a fractionating column, excessive heating can lead to "flooding," where the vapor flow is too high for the condensate to return to the pot, impeding separation.[5] Reduce the heating rate to allow for proper vapor-liquid equilibrium.

Question 2: I'm observing bumping or uneven boiling during distillation. How can I fix this?

Possible Causes & Solutions:

  • Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form. Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.[6]

  • Superheating: This can occur in the absence of nucleation sites, leading to sudden, violent boiling.[5] Always use boiling chips or stirring.

  • High Water Content: Significant amounts of water can lead to bumping. Consider a preliminary drying step with a suitable agent like anhydrous magnesium sulfate or sodium sulfate before distillation.

Question 3: The purity of my distilled this compound is lower than expected. How can I improve it?

Possible Causes & Solutions:

  • Inefficient Separation: If impurities have boiling points close to that of the product, simple distillation may be insufficient. Employing a fractionating column (e.g., Vigreux or packed column) increases the number of theoretical plates, enhancing separation.[7]

  • Distillation Rate is Too Fast: A slow, controlled distillation rate is crucial for effective separation.[8] Collect the distillate at a rate of 1-2 drops per second.

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]

Column Chromatography Issues

Question 1: My compound is not moving from the origin on the TLC plate, even with highly polar solvent systems.

Possible Causes & Solutions:

  • Strong Analyte-Silica Interaction: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or immobility.[9]

    • Increase Eluent Polarity: Try a more polar solvent system. A common starting point is a mixture of hexane and ethyl acetate; gradually increase the proportion of ethyl acetate.[10] If this is insufficient, consider adding a small amount of methanol (e.g., 1-5%) to the eluent.

    • Use a Modified Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

Question 2: My purified fractions from the column are still showing multiple spots on the TLC.

Possible Causes & Solutions:

  • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 by weight for good separation.[11]

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power for the impurities present. Systematically screen different solvent systems using TLC to find one that provides good separation between your product and the impurities. An ideal Rf value for the product is typically between 0.2 and 0.4 for effective column separation.[11]

  • Co-elution of Impurities: Some impurities may have very similar polarities to the product, making separation by normal-phase chromatography challenging. In such cases, consider alternative purification techniques like preparative HPLC or distillation.

Question 3: The compound is streaking or "tailing" down the TLC plate and the column.

Possible Causes & Solutions:

  • Acidic Impurities or Product Interaction: The presence of acidic impurities or the interaction of the hydroxyl group with the silica can cause tailing. Adding a small amount of a volatile base, like triethylamine (e.g., 0.1-1%), to the eluent can often mitigate this issue by neutralizing the acidic sites on the silica gel.

  • Sample Overloading on TLC: Applying too concentrated a spot on the TLC plate can lead to tailing. Ensure your spotting solution is sufficiently dilute.

Experimental Workflows and Protocols

Workflow for Purification of this compound

PurificationWorkflow Crude Crude Ethyl 3-Hydroxypropanoate Distillation Vacuum Fractional Distillation Crude->Distillation Primary Purification Purity_Check_1 Purity Analysis (GC/NMR) Distillation->Purity_Check_1 Column Silica Gel Column Chromatography Purity_Check_2 Purity Analysis (GC/NMR) Column->Purity_Check_2 Purity_Check_1->Column Purity < 98% Pure_Product Pure Ethyl 3-Hydroxypropanoate Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2->Pure_Product Purity > 98%

Caption: A typical purification workflow for crude this compound.

Protocol 1: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.[9]

  • Charging the Flask: Charge the crude this compound into the distillation flask and add a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask with a heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • Once the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.

  • Termination: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound.[12]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add a protective layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column and apply gentle air pressure to begin the elution.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow tint. Is it impure?

A1: A slight yellow color can sometimes be attributed to minor, highly colored impurities that may not significantly affect the overall purity. However, a pronounced yellow or brown color could indicate the presence of degradation products, possibly from overheating during synthesis or distillation.[13] It is advisable to assess the purity by analytical methods such as GC or NMR. If significant impurities are detected, repurification may be necessary.

Q2: Can I store this compound at room temperature?

A2: While it may be stable for short periods, for long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C to minimize potential degradation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, as an ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would yield 3-hydroxypropanoic acid and ethanol. The rate of hydrolysis is significantly faster under basic conditions. It is important to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Q4: What is the best analytical method to check the purity of my final product?

A4: Gas chromatography (GC) with a flame ionization detector (FID) is an excellent method for assessing the purity of volatile compounds like this compound. It can effectively separate the product from most common impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also highly valuable for confirming the structure and identifying any residual impurities.

References

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Technical Support Center: Purification of Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining high-purity this compound. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the principles behind each purification step.

Introduction to this compound and Its Purification Challenges

This compound is a valuable bifunctional molecule used as a building block in the synthesis of a wide range of pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring both a hydroxyl and an ester functional group, imparts a moderate polarity that can present unique challenges during purification. Common impurities often include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of the hydroxyl group can lead to issues such as tailing in chromatography and the potential for thermal decomposition during distillation if not performed under appropriate conditions.

This guide provides a structured approach to tackling these challenges through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols for the most common purification techniques: liquid-liquid extraction, flash column chromatography, and vacuum distillation.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 623-72-3[3][4][5]
Molecular Formula C₅H₁₀O₃[1][3][5]
Molecular Weight 118.13 g/mol [1][3][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 187.5 °C at 760 mmHg[3][4][5][6]
Density ~1.054 - 1.1 g/cm³[1][5][6]
Flash Point ~79.1 °C[1][3][4]
Solubility Soluble in water and many organic solvents.[4][6]
pKa ~14.39 (Predicted)[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Initial Work-up and Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial first step to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture.

Question 1: I'm observing a persistent emulsion during the aqueous work-up of my reaction mixture containing this compound. How can I break it?

Answer: Emulsion formation is a common issue, particularly when residual surfactants or finely divided solids are present.[7] The moderate polarity of this compound can also contribute to stabilizing emulsions between aqueous and organic layers.

Causality: An emulsion is a dispersion of one liquid in another immiscible liquid. This is often stabilized by molecules that have affinity for both phases, acting as surfactants. Vigorous shaking can also increase the surface area between the two phases, promoting emulsion formation.

Troubleshooting Steps:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for the partitioning of the product without creating a stable emulsion.[7]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[8] This increases the ionic strength of the aqueous layer, making it more polar.[9] This increased polarity decreases the solubility of the organic compounds in the aqueous phase, forcing them into the organic layer and helping to break the emulsion.[9][10][11]

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. The fine particles of the filter aid can help to coalesce the dispersed droplets.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the two phases.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[8]

Question 2: Which organic solvent is best for extracting this compound from an aqueous solution?

Answer: The choice of solvent depends on the partition coefficient of this compound between the organic solvent and water, as well as the solvent's immiscibility with water and ease of removal.

Causality: The principle of "like dissolves like" is key here. This compound has both polar (hydroxyl and ester carbonyl) and non-polar (ethyl chain) characteristics. Therefore, a solvent of intermediate polarity is often a good choice.

Recommended Solvents:

  • Ethyl Acetate (EtOAc): This is a common and effective choice. Its polarity is well-suited to dissolve this compound, it is relatively immiscible with water, and its moderate boiling point (77 °C) allows for easy removal by rotary evaporation.

  • Dichloromethane (DCM): DCM is also an effective extraction solvent. However, it is denser than water, which will result in the organic layer being the bottom layer in the separatory funnel. It also has a lower boiling point (40 °C), which can be advantageous for removal but also means it is more volatile and requires careful handling.

Workflow for Liquid-Liquid Extraction:

Caption: A general workflow for the liquid-liquid extraction of this compound.

Part 2: Purification by Flash Column Chromatography

Flash column chromatography is a powerful technique for separating this compound from impurities with different polarities.

Question 3: My this compound is co-eluting with an impurity during flash chromatography on silica gel. How can I improve the separation?

Answer: Co-elution occurs when the polarity of the eluent is not optimized for the separation of your target compound and the impurity.

Causality: In normal-phase chromatography with silica gel (a polar stationary phase), compounds are separated based on their polarity.[12] More polar compounds interact more strongly with the silica gel and therefore elute later, while less polar compounds elute earlier. The choice of mobile phase (eluent) determines the speed at which compounds move down the column.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[2][13] The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.35, with clear separation from impurities.[2] A common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[12][14]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution, where the polarity of the eluent is gradually increased over time, can significantly improve separation.[2] Start with a low polarity eluent to elute non-polar impurities, then slowly increase the polarity to elute your product, leaving more polar impurities on the column. For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 40% ethyl acetate.[14]

  • Dry Loading: If your crude product is not very soluble in the initial, low-polarity eluent, it can be "dry loaded." Dissolve your sample in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the sample is introduced to the column in a concentrated band, leading to better separation.

Question 4: I'm observing significant tailing of the this compound peak during column chromatography. What is the cause and how can I fix it?

Answer: Peak tailing is often caused by strong interactions between the hydroxyl group of your product and the acidic silanol groups on the surface of the silica gel.[7]

Causality: The free hydroxyl groups on the surface of silica gel are acidic and can form strong hydrogen bonds with polar functional groups like the alcohol in your product. This strong, sometimes irreversible, binding can lead to a "tail" on the back of your elution peak.

Troubleshooting Steps:

  • Add a Polar Modifier: Adding a small amount (0.1-1%) of a polar modifier to your eluent can help to reduce tailing.

    • For neutral or acidic compounds: Adding a small amount of acetic acid can help by protonating basic sites on the silica and competing for hydrogen bonding.

    • For basic impurities: Adding a small amount of triethylamine can neutralize the acidic sites on the silica gel, preventing strong binding of basic compounds.

  • Use a Different Stationary Phase: If tailing is severe, consider using a less acidic stationary phase, such as neutral alumina.

Protocol for Flash Column Chromatography:

  • Select and Prepare the Eluent: Based on TLC analysis, prepare a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).[14]

  • Pack the Column: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel as a slurry in the initial eluent.

  • Load the Sample: Carefully load your sample onto the top of the silica gel, either as a concentrated solution in the eluent or as a dry-loaded powder.

  • Elute the Column: Add the eluent to the top of the column and apply gentle positive pressure with air or nitrogen. Collect fractions in test tubes or flasks.

  • Monitor the Elution: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.

Caption: Workflow for purification of this compound by flash column chromatography.

Part 3: Purification by Vacuum Distillation

For thermally stable impurities with boiling points significantly different from this compound, vacuum distillation is an excellent purification method.

Question 5: I'm concerned about the thermal decomposition of this compound during distillation. How can I minimize this risk?

Answer: The key is to lower the boiling point of the compound by reducing the pressure.

Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment.[7] By reducing the pressure in the distillation apparatus using a vacuum pump, the boiling point is significantly lowered, allowing for distillation at a temperature that is less likely to cause decomposition.

Troubleshooting and Best Practices:

  • Use a Vacuum: Always distill hydroxy esters under reduced pressure.

  • Stable Heat Source: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

  • Smooth Boiling: Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling and prevent "bumping."

  • Efficient Distillation: Complete the distillation as quickly as possible to minimize the time the compound spends at an elevated temperature.

Question 6: How do I know at what temperature my this compound will boil under vacuum?

Answer: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph or an online calculator. The Clausius-Clapeyron equation describes the relationship between vapor pressure and temperature.[9]

Estimated Boiling Points at Reduced Pressures:

Pressure (mmHg)Estimated Boiling Point (°C)
760187.5
100~125
50~108
20~88
10~75

Note: These are estimates. The actual boiling point may vary depending on the accuracy of the pressure gauge and the efficiency of the vacuum system.

Protocol for Vacuum Distillation:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are well-sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Apply Vacuum: Slowly and carefully apply the vacuum to the system.

  • Heating and Distillation: Begin heating the distillation flask while stirring. Collect any low-boiling forerun in a separate receiving flask.

  • Collect the Product: When the temperature stabilizes at the expected boiling point for the given pressure, switch to a clean receiving flask to collect the pure this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

Part 4: Purity Assessment

After purification, it is essential to assess the purity of the this compound.

Question 7: What are the best methods to determine the purity of my final product?

Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Recommended Analytical Techniques:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile compounds like this compound.[7] The area percentage of the main peak can be used to estimate purity. For identifying unknown impurities, GC coupled with Mass Spectrometry (GC-MS) is highly effective.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of your product and identifying any residual solvents or impurities.[18][19][20] The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

Interpreting NMR Spectra for Purity:

  • ¹H NMR: Look for the characteristic signals of this compound. The integration of these signals should correspond to the number of protons in the molecule. Any additional signals may indicate impurities.

  • ¹³C NMR: The number of signals in the broadband-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

Safety Precautions

Always handle this compound and all solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][21] Avoid inhalation, ingestion, and skin contact.[21] Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Enhancing Extractions by Salting Out. LCGC International. Available at: [Link]

  • Technical Support Center: Purification of Methyl 3-hydroxypropano
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Tackling emulsions just got easier. Biotage. (2023-01-17). Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. (2025-08-11). Available at: [Link]

  • This compound | CAS#:623-72-3. Chemsrc. (2025-08-22).
  • Salting out. Wikipedia. Available at: [Link]

  • (PDF) salting out. ResearchGate. (2020-12-27). Available at: [Link]

  • Successful Flash Chrom
  • Ethyl 3-Hydroxypropano
  • ethyl 3-hydroxypropano
  • CAS 623-72-3 Ethyl 3-hydroxypropano
  • Ethyl 3-Hydroxypropano
  • ethyl 3-hydroxypropano
  • Technical Support Center: Purification of Methyl 3-hydroxypropano
  • Flash Column Chrom
  • How Do You Troubleshoot Common Distillation Column Issues?. Chemistry For Everyone. (2025-11-10).
  • How Can You Fix Problems In Distillation Columns?. Chemistry For Everyone - YouTube. (2025-11-10).
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  • NMR Interpret
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (2025-05-29).
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry. Reddit. (2022-09-06).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology.
  • Troubleshooting Common Distill
  • Ethyl 3-hydroxypropano
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • How do I Create an Efficient Gradient Flash Chromatography Method?. Biotage. (2023-02-10).
  • Advanced Fermentation Troubleshooting for Craft Distillers. Barrel Clarity. (2025-01-18).
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Strategies for Improving Flash Chrom
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.
  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • GC-MS chromatogram of 3-HPA system. Identi fi cation of each peak has....
  • Ethyl 3-(2-hydroxyphenyl)propanoate - Optional[MS (GC)] - Spectrum. SpectraBase.
  • How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. (2025-03-03).
  • Application Notes and Protocols: Synthesis of Mthis compound
  • Analytical to Prep | Focused Gradient Generators and How to Use Them. YouTube. (2019-05-29).
  • 623-72-3 | Ethyl 3-Hydroxypropano
  • KR102062143B1 - Method for producing high purity Ethyl 3-Ethoxypropionate.
  • Ethyl 3-cyano-3-hydroxypropanoate | CAS#:132839-91-9. Chemsrc. (2025-08-25).
  • US20210292267A1 - Production and separation of 3-hydroxypropionic acid.
  • ethyl 3,3-diethoxypropano

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Preventing degradation of ethyl 3-hydroxypropanoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ethyl 3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound during storage and experimentation.

Introduction

This compound is a versatile bifunctional molecule containing both a hydroxyl and an ester group. This unique structure makes it a valuable building block in organic synthesis but also renders it susceptible to degradation under certain conditions. Understanding the potential degradation pathways and implementing proper storage and handling protocols are critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability of this compound, troubleshooting for common issues, and detailed analytical protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are hydrolysis, transesterification, and thermal decomposition. The presence of both an ester and a hydroxyl group makes the molecule susceptible to these reactions, which can be catalyzed by acids, bases, or elevated temperatures.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Several suppliers recommend storage at temperatures ranging from -15°C to 4°C.[1][2][3] It is crucial to keep the container tightly sealed to prevent moisture absorption and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis or transesterification, especially if the solvent contains water or alcohol impurities. If you must store it in solution, use an anhydrous, aprotic solvent, prepare the solution fresh, and store it at a low temperature for a short duration.

Q4: What are the visible signs of this compound degradation?

A4: While this compound is a colorless to light yellow liquid, significant degradation may not always result in a visible change.[4] The most reliable way to assess degradation is through analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities. A change in pH of the sample could also indicate hydrolysis to 3-hydroxypropanoic acid.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and use of this compound.

Issue 1: I observe a new peak in my GC/HPLC chromatogram after storing my sample for a few weeks.

  • Possible Cause 1: Hydrolysis. The presence of moisture in your sample can lead to the hydrolysis of the ester bond, forming 3-hydroxypropanoic acid and ethanol. This reaction can be catalyzed by trace amounts of acid or base.[5]

    • Troubleshooting Steps:

      • Verify Water Content: Use Karl-Fischer titration to determine the water content of your sample and solvent.[1][6]

      • Use Anhydrous Solvents: Always use high-purity, anhydrous solvents when preparing solutions.

      • Inert Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to atmospheric moisture.

  • Possible Cause 2: Transesterification. If your sample is stored in an alcohol-based solvent (other than ethanol) or has come into contact with other alcohols, transesterification may occur, leading to the formation of a different ester of 3-hydroxypropanoic acid.

    • Troubleshooting Steps:

      • Avoid Alcohol Solvents for Storage: Do not store this compound in alcoholic solvents.

      • Ensure Clean Glassware: Use thoroughly dried glassware to prevent contamination from residual cleaning solvents.

Issue 2: My reaction yield is lower than expected when using stored this compound.

  • Possible Cause: Degradation leading to lower purity. The effective concentration of the starting material may be lower than assumed due to degradation.

    • Troubleshooting Steps:

      • Re-analyze Purity: Before use, re-analyze the purity of the stored this compound using a validated GC or HPLC method (see protocols below).

      • Use a Fresh Sample: If significant degradation is detected, it is best to use a fresh, unopened sample of the reagent.

      • Consider Stabilizers: For long-term storage, consider the addition of a stabilizer. Carbodiimides can act as ester stabilizers by reacting with any carboxylic acid formed during hydrolysis.[7]

Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for prevention.

Hydrolysis

Hydrolysis is the cleavage of the ester bond by water to form 3-hydroxypropanoic acid and ethanol. This reaction is reversible and can be catalyzed by both acids and bases.[5]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated to form a carboxylate salt.[5]

graph Hydrolysis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

EHP [label="this compound", fillcolor="#F1F3F4"]; H2O [label="Water (H₂O)", fillcolor="#F1F3F4"]; Acid [label="Acid (H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (OH⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products_Acid [label="3-Hydroxypropanoic Acid + Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Products_Base [label="3-Hydroxypropanoate Salt + Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

EHP -> Products_Acid [label=" H₂O, H⁺ (reversible)"]; EHP -> Products_Base [label=" OH⁻ (irreversible)"]; H2O -> Products_Acid; Acid -> Products_Acid [style=dotted]; Base -> Products_Base [style=dotted]; }

Caption: Acid and base-catalyzed hydrolysis of this compound.
Transesterification

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

graph Transesterification { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

EHP [label="this compound", fillcolor="#F1F3F4"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4"]; Catalyst [label="Acid or Base Catalyst", fillcolor="#FBBC05"]; New_Ester [label="New Ester (R-OOC-CH₂CH₂OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethanol [label="Ethanol", fillcolor="#F1F3F4"];

EHP -> New_Ester; Alcohol -> New_Ester; Catalyst -> New_Ester [style=dotted]; New_Ester -> Ethanol [label="byproduct"]; }

Caption: Transesterification of this compound with another alcohol.
Thermal Decomposition

At elevated temperatures, β-hydroxy esters can undergo thermal decomposition. For this compound, this can proceed through a six-membered transition state to yield acrylic acid and ethanol.

Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature -15°C to 4°CReduces the rate of all chemical degradation reactions.[1][2][3]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen.
Container Tightly sealed, amber glass vialPrevents moisture ingress and protects from light.
Handling Use dry syringes/needlesPrevents the introduction of moisture.
Solvents Anhydrous, aprotic solventsMinimizes the risk of hydrolysis and transesterification.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your this compound is crucial for reliable experimental outcomes.

Protocol 1: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of this compound and identify volatile degradation products. Due to the polar hydroxyl group, derivatization is recommended to improve peak shape and volatility.

Materials:

  • This compound sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate (for dilution)

  • GC vials with PTFE-lined caps

Procedure:

  • Sample Preparation (Silylation):

    • Ensure the sample is free of water. If necessary, dry a small aliquot over anhydrous sodium sulfate.

    • In a clean, dry GC vial, add approximately 1 mg of the this compound sample.

    • Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample with anhydrous ethyl acetate to a suitable concentration for GC analysis.

  • GC Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Detector Temperature (FID): 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Data Analysis: Calculate the purity by dividing the peak area of the derivatized this compound by the total peak area of all components in the chromatogram.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound without derivatization. This method is also useful for detecting non-volatile degradation products like 3-hydroxypropanoic acid.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

  • HPLC vials with PTFE-lined septa

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v) with 0.1% formic acid. The ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Data Analysis: Calculate the purity based on the peak area percentage of this compound in the chromatogram.

References

  • Chemsrc. (2022, August 22). This compound. Retrieved from [Link]

  • Ribeiro, C. M. R., Zikan, M. C., & de Carvalho, E. M. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Smith, G. G., & Kelly, F. W. (1971). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 36(15), 2211–2213. Retrieved from [Link]

  • Stabiler. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). How to Determine Water content of Organic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 47(5), 2095–2101. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zablotowicz, R. M., Hoagland, R. E., Staddon, W. J., & Locke, M. A. (1999). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Retrieved from [Link]

  • Notario, R., Quijano, J., Quijano, J. C., Gutiérrez, L. P., Suárez, W. A., Sánchez, C., ... & Chamorro, E. (2002). Theoretical Study of the Thermolysis Reaction of Ethyl β-Hydroxycarboxylates in the Gas Phase. The Journal of Physical Chemistry A, 106(17), 4377–4383. Retrieved from [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ethyl 3-Hydroxypropanoate Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 3-hydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable bifunctional molecule.[1] As a key building block in the production of pharmaceuticals and fine chemicals, ensuring the purity of this compound is paramount.[2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical, field-proven solutions.

Section 1: Synthesis via Hydration of Ethyl Acrylate

The hydration of ethyl acrylate is a common route to this compound. However, the reactivity of the α,β-unsaturated ester system can lead to several side products.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yields are low, and I'm observing a significant amount of a viscous, insoluble material. What is the likely cause?

A1: This is a classic sign of ethyl acrylate polymerization. Ethyl acrylate can undergo spontaneous thermal polymerization, which is accelerated by heat, light, and impurities.[3][4]

  • Causality: The double bond in ethyl acrylate is susceptible to radical-initiated polymerization. The reaction is often exothermic, and if not properly controlled, the increase in temperature can further accelerate polymerization, leading to a runaway reaction.[3][4]

  • Troubleshooting Steps:

    • Inhibitor Check: Ensure your ethyl acrylate starting material contains an inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[5] For prolonged storage, the inhibitor's effectiveness can diminish, especially in the absence of oxygen, which is required for the inhibitor to function.[5][6][7]

    • Temperature Control: Maintain strict temperature control throughout the reaction. Use an ice bath to manage exotherms, especially during reagent addition.

    • Exclusion of Light: Protect the reaction from light by using amber glass vessels or by wrapping the glassware in aluminum foil.[6]

    • Reaction Quenching: Upon completion, quench the reaction promptly. This can be achieved by introducing a radical scavenger or by cooling the reaction mixture and proceeding immediately with the workup.

Q2: I've isolated my product, but NMR and GC-MS analysis show impurities with additional ethyl groups. What are these side products?

A2: These are likely Michael addition products. As a Michael acceptor, ethyl acrylate can react with nucleophiles present in the reaction mixture, including ethanol (the solvent or a byproduct of ester hydrolysis) or any amine contaminants.

  • Causality: The β-carbon of the α,β-unsaturated ester is electrophilic and susceptible to nucleophilic attack. This 1,4-conjugate addition is known as the Michael addition.

  • Troubleshooting Steps:

    • Anhydrous Conditions: If ethanol is the nucleophile, ensure your reaction is conducted under strictly anhydrous conditions to prevent the formation of ethoxy-adducts.

    • Amine Contamination: If amines are the suspected nucleophile, ensure all glassware is scrupulously clean and that no amine contaminants are introduced from other reagents or cross-contamination in the lab. The aza-Michael addition is a facile reaction.[8][9][10][11][12]

    • pH Control: The Michael addition can be catalyzed by both acids and bases. Maintain a neutral pH during the reaction and workup to minimize this side reaction.

Workflow for Minimizing Side Products in Ethyl Acrylate Hydration

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Ethyl Acrylate check_inhibitor Check Inhibitor & Purity start->check_inhibitor dry_glassware Use Dry Glassware check_inhibitor->dry_glassware inert_atm Inert Atmosphere (N2 or Ar) dry_glassware->inert_atm temp_control Strict Temperature Control (0-5°C) inert_atm->temp_control light_protection Protect from Light temp_control->light_protection slow_addition Slow Reagent Addition light_protection->slow_addition quench Quench Reaction slow_addition->quench neutral_workup Neutral pH Workup quench->neutral_workup purification Purification neutral_workup->purification

Caption: Workflow for minimizing side products in ethyl acrylate hydration.

Section 2: Synthesis via Ring-Opening of β-Propiolactone

The acid-catalyzed ring-opening of β-propiolactone with ethanol is a direct route to this compound. However, the strained four-membered ring of the lactone is prone to side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is sluggish, and the final yield is low, with a significant amount of a polymeric byproduct. What is causing this?

A1: The primary side reaction in this synthesis is the polymerization of β-propiolactone. This can be initiated by impurities or improper reaction conditions.

  • Causality: β-propiolactone is a strained lactone and can readily undergo ring-opening polymerization.[12] This can be initiated by nucleophiles, including water, or by acidic or basic catalysts.

  • Troubleshooting Steps:

    • Purity of β-Propiolactone: Use freshly distilled or high-purity β-propiolactone. Aged lactone can contain oligomers that act as seeds for polymerization.

    • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried. Water can act as a nucleophile, initiating hydrolysis and subsequent polymerization.

    • Temperature Control: Maintain a low reaction temperature (typically 0°C) during the addition of the lactone to the ethanol/acid mixture. Localized high concentrations and temperatures can promote polymerization.

    • Slow Addition: Add the β-propiolactone dropwise to the reaction mixture to maintain a low concentration of the monomer and control the exotherm.

Q2: After workup and solvent removal, I notice a decrease in my product yield over time, and the product develops a color. What is happening?

A2: This is likely due to acid-catalyzed degradation of the product. Residual acid from the workup can catalyze the elimination of water from this compound, reforming ethyl acrylate, which can then polymerize or evaporate.

  • Causality: The hydroxyl group in the product can be protonated by residual acid, followed by elimination of a water molecule to form the more stable, conjugated ethyl acrylate.

  • Troubleshooting Steps:

    • Thorough Neutralization: During the workup, carefully neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution, to a pH of 7. Ensure vigorous stirring to achieve complete neutralization.

    • Avoid High Temperatures: During solvent removal (e.g., rotary evaporation), use a low bath temperature to minimize thermal degradation.

    • Prompt Purification: Purify the crude product as soon as possible after workup to remove any residual acid.

Reaction Mechanism: β-Propiolactone Ring-Opening and Side Reactions

cluster_desired Desired Reaction cluster_side Side Reactions bpl β-Propiolactone product This compound bpl->product Ring-Opening polymer Poly(β-propiolactone) bpl->polymer Polymerization etoh Ethanol (H+) etoh->product degradation Product Degradation (H+) product->degradation ethyl_acrylate Ethyl Acrylate degradation->ethyl_acrylate Elimination

Caption: Desired and side reactions in β-propiolactone ring-opening.

Section 3: Synthesis via Reformatsky Reaction

The Reformatsky reaction offers a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc.[5][13][14][15][16] For this compound, this typically involves the reaction of ethyl bromoacetate with formaldehyde.

Frequently Asked Questions & Troubleshooting

Q1: My Reformatsky reaction is not initiating, or the yields are very low. What are the critical factors for success?

A1: The activation of zinc is the most critical step in the Reformatsky reaction.[15] The reaction of the organozinc intermediate with the carbonyl compound is also sensitive to the reaction conditions.

  • Causality: A layer of zinc oxide on the surface of the zinc metal can prevent its reaction with the α-halo ester to form the organozinc reagent (Reformatsky enolate).[5]

  • Troubleshooting Steps:

    • Zinc Activation: Activate the zinc before use. Common methods include washing with dilute HCl, treatment with iodine, or using a zinc-copper couple.

    • Anhydrous Conditions: The organozinc intermediate is sensitive to moisture. Ensure all glassware, solvents, and reagents are scrupulously dry.

    • Solvent Choice: Ethereal solvents like diethyl ether or THF are typically used to stabilize the organozinc intermediate.

    • Formaldehyde Source: Use a reliable source of anhydrous formaldehyde, such as paraformaldehyde, and ensure it is properly depolymerized before or during the reaction.

Q2: I am observing the formation of ethyl acetate and a dehydrated product, ethyl acrylate, in my reaction mixture. Why is this happening?

A2: These side products can arise from the protonation of the Reformatsky enolate and dehydration of the desired product.

  • Causality: If there are acidic protons in the reaction mixture (e.g., from water), the organozinc enolate can be protonated to form ethyl acetate. The β-hydroxy ester product can undergo acid- or base-catalyzed dehydration, especially at elevated temperatures, to form the α,β-unsaturated ester.[17]

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: As mentioned, prevent the protonation of the enolate by ensuring anhydrous conditions.

    • Controlled Workup: Use a mild acidic workup (e.g., saturated ammonium chloride solution) and avoid strong acids or bases and high temperatures during the workup and purification steps.

    • Temperature Control: Maintain a gentle reflux during the reaction and avoid overheating, which can promote dehydration.

Data on Common Side Products and Their Identification
Side ProductCommon CauseAnalytical Identification (1H NMR, CDCl3)
Ethyl AcrylateDehydration of productδ 5.8-6.4 (m, 3H, vinyl protons), 4.18 (q, 2H), 1.28 (t, 3H)
Poly(ethyl acrylate)Polymerization of starting material or dehydrated productBroad, unresolved signals in the polymer region
Michael AdductsReaction with nucleophilesComplex multiplets, additional signals corresponding to the nucleophile
Ethyl AcetateProtonation of Reformatsky enolateδ 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H)

Note: Chemical shifts are approximate and can vary depending on the specific structure and conditions.[7][18][19][20][21]

Section 4: Analytical and Purification Protocols

Protocol 1: GC-MS Analysis of this compound and Impurities

Due to the polar hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic performance of this compound for GC-MS analysis.[22]

Step-by-Step Silylation and GC-MS Protocol:

  • Sample Preparation:

    • Evaporate a known amount of the sample to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to dissolve the residue.[22]

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[22]

  • Derivatization:

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the mixture at 60°C for 30 minutes.[22]

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes; ramp to 250°C at 10°C/min, hold for 5 minutes.[22]

    • MS Acquisition: Scan mode (m/z 50-550) for qualitative analysis.[22]

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with different boiling points.[3][8]

Step-by-Step Fractional Distillation Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[3][8]

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

    • Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser.[8]

  • Distillation:

    • Heat the flask gently. As the mixture boils, a ring of condensate will slowly rise through the column.[3]

    • If the condensate ring stops rising, you may need to insulate the column with glass wool or aluminum foil to prevent heat loss.[23]

    • Collect the fractions in separate receiving flasks. The temperature should remain stable during the distillation of each pure component.

    • A significant temperature drop will be observed between the fractions of different components.[3]

References

  • Amrita Vishwa Vidyapeetham. (n.d.). Purification by Fractional distillation/crystallisation (Procedure). Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Pachova, T. (n.d.). The Reformatsky reaction (n°27). Scribd. Retrieved from [Link]

  • Li, W., et al. (2020). Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. Molecules, 25(13), 2963.
  • Seebach, D., & Züger, M. (1982). Über die Depolymerisierung von Poly-(R)-3-hydroxy-butyrat (PHB). Helvetica Chimica Acta, 65(2), 495-503.
  • Terragena, Inc. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Solvay. (1990). Method for the preparation of esters of beta-hydroxybutyric acid.
  • Gresham, T. L., et al. (1948). Polymerization of β-Propiolactone. Journal of the American Chemical Society, 70(3), 998-999.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • de Fouchécour, F., et al. (2019). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. International Journal of Molecular Sciences, 20(9), 2253.
  • Tanimu, A., et al. (2021). Poly(3-hydroxypropionate): Biosynthesis Pathways and Malonyl-CoA Biosensor Material Properties. Frontiers in Bioengineering and Biotechnology, 9, 737833.
  • Valdehuesa, K. N. G., et al. (2017). Bio-based 3-hydroxypropionic Acid: A Review. Periodica Polytechnica Chemical Engineering, 61(4), 239-249.
  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • Wikipedia. (2023). Ethyl acrylate. Retrieved from [Link]

  • LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

  • Rappe, A. K., & Bernstein, E. R. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction.
  • Graphviz. (2024). DOT Language. Retrieved from [Link]

  • ryandesign.com. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • Liu, C., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Metabolites, 13(2), 273.
  • The Plain Program. (2021, January 13). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Belder, D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(8), 1878-1881.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Wisconsin-Madison, Department of Chemistry. (2012). Chemistry 210 Experiment 5.
  • LibreTexts. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2016).
  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • PSIBERG. (2023). Reformatsky Reaction: Mechanism, Variations & Applications. Retrieved from [Link]

  • Kumar, A., et al. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. ChemRxiv.
  • Chemistry Notes. (2022). Reformatsky reaction, promising mechanism, and application. Retrieved from [Link]

  • Contente, M. L., et al. (2021).
  • RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Hu, C., et al. (2013). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 405(19), 6289-6298.
  • Knapp, D. R. (1979).
  • Orata, F. (2012). Derivatization Methods in GC and GC/MS. In Gas Chromatography-Biochemicals, Narcotics and Essential Oils. IntechOpen.
  • Gunanathan, C., & Milstein, D. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
  • Kumar, A., et al. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. ChemRxiv.

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-Hydroxypropanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl 3-hydroxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during this synthesis. Our goal is to empower you with the technical knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Introduction to this compound Synthesis

This compound is a valuable bifunctional molecule with applications as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1] One of the most common and atom-economical routes to this compound is the hydration of ethyl acrylate. This reaction, while seemingly straightforward, presents several challenges in achieving high yield and purity. This guide will focus on optimizing the conditions for this synthesis, addressing potential pitfalls, and providing robust analytical methods for characterization.

Reaction Pathway: Hydration of Ethyl Acrylate

The primary reaction involves the addition of water across the double bond of ethyl acrylate, typically catalyzed by an acid or a solid-supported catalyst.

ReactionPathway cluster_reactants Reactants EA Ethyl Acrylate EHP This compound EA->EHP Hydration H2O Water H2O->EHP Catalyst Catalyst (e.g., H₂SO₄) Catalyst->EHP

Caption: General reaction scheme for the hydration of ethyl acrylate.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound via the hydration of ethyl acrylate.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes?

A1: Low yields can stem from several factors. The most common culprits are incomplete reaction, side reactions, or product loss during workup. Here’s a breakdown of what to investigate:

  • Incomplete Conversion: The hydration of ethyl acrylate is an equilibrium-driven process. Insufficient catalyst, low reaction temperature, or a short reaction time can lead to a significant amount of unreacted starting material.

  • Side Reactions: The primary side reaction is the polymerization of ethyl acrylate, especially at elevated temperatures or in the presence of impurities that can act as radical initiators.[2] Another potential side reaction is the formation of bis(2-carbethoxyethyl) ether through the Michael addition of the product's hydroxyl group to another molecule of ethyl acrylate.

  • Product Degradation: During workup, residual acid catalyst can promote the dehydration of this compound back to ethyl acrylate, particularly if heated during solvent removal.

  • Hydrolysis of the Ester: If the reaction is run for an extended period under harsh acidic or basic conditions, hydrolysis of the ethyl ester to 3-hydroxypropanoic acid can occur.[1]

Q2: I am observing a significant amount of a viscous, polymeric byproduct. How can I prevent this?

A2: Polymerization of ethyl acrylate is a common challenge.[2] To minimize this:

  • Temperature Control: Maintain strict temperature control. Higher temperatures can accelerate polymerization.

  • Inhibitor: Ensure that the ethyl acrylate used contains an appropriate polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ).[2] If the ethyl acrylate has been stored for a long time or distilled, the inhibitor may be depleted.

  • Oxygen Control: While counterintuitive for some polymerizations, the presence of a small amount of oxygen can help inhibitors like hydroquinone to function effectively. However, for other initiator systems, an inert atmosphere may be necessary.

  • Purity of Reagents: Use high-purity reagents to avoid introducing radical initiators.

Q3: How can I effectively remove unreacted ethyl acrylate from my final product?

A3: Due to its volatility, any remaining ethyl acrylate can often be removed by distillation under reduced pressure. However, care must be taken to avoid co-distillation with the product. A carefully controlled fractional distillation is recommended. For small-scale purifications, column chromatography on silica gel can be effective. Additionally, chemical scavenging methods, such as reacting the residual acrylate with an amine, have been reported for removing trace amounts from polymer compositions.[3]

Q4: What are the best analytical techniques to monitor the reaction progress and assess the purity of the final product?

A4: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material (ethyl acrylate) and the appearance of the product.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for quantifying the conversion and identifying byproducts. The product and starting material are volatile enough for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to monitor the reaction and assess the purity of the final product, especially if byproducts are not volatile enough for GC.

Troubleshooting Guide

This section provides a more in-depth guide to specific problems you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Insufficient reaction time. 4. Poor mixing.1. Increase catalyst loading or use a fresh batch of catalyst. Consider a stronger acid catalyst if applicable. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC or GC. 4. Ensure vigorous and consistent stirring.
Formation of a White Precipitate 1. Polymerization of ethyl acrylate. 2. Insolubility of the catalyst or byproducts.1. See Q2 in the FAQ section for preventing polymerization. 2. Ensure all components are soluble in the reaction medium at the reaction temperature.
Product is a Gel or Highly Viscous 1. Extensive polymerization of ethyl acrylate.1. Re-evaluate the reaction temperature and the presence of a polymerization inhibitor.
Product Decomposes During Distillation 1. Residual acid catalyst causing dehydration. 2. Distillation temperature is too high.1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Perform distillation under a higher vacuum to lower the boiling point.
Product is Contaminated with a Higher Boiling Impurity 1. Formation of bis(2-carbethoxyethyl) ether.1. Use a larger excess of water to favor the hydration of ethyl acrylate over the Michael addition of the product. 2. Purify by fractional distillation or column chromatography.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of Ethyl Acrylate

Materials:

  • Ethyl acrylate (stabilized with MEHQ)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acrylate and a 5-10 fold molar excess of deionized water.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50-70 °C) and stir vigorously for the desired reaction time (monitor by TLC or GC, typically several hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Ethyl Acrylate and Water B Cool in Ice Bath A->B C Add Sulfuric Acid B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Cool to Room Temp E->F G Neutralize with NaHCO₃ F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Vacuum Distillation I->J

Caption: Step-by-step workflow for the acid-catalyzed hydration of ethyl acrylate.

Safety Precautions

  • Ethyl Acrylate: Ethyl acrylate is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It is also a skin and respiratory irritant and may cause an allergic skin reaction.[4][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7]

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care and always add acid to water, never the other way around.

  • General Precautions: Always be aware of the potential for runaway polymerization of ethyl acrylate, especially when heated.[2] Ensure that the reaction is well-monitored and that cooling can be applied quickly if necessary.

Characterization Data

This compound

  • Molecular Formula: C₅H₁₀O₃[8]

  • Molecular Weight: 118.13 g/mol [8]

  • Appearance: Colorless liquid

  • Boiling Point: Approximately 187 °C at 760 mmHg[9]

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.22 (q, J=7.1 Hz, 2H), 3.85 (t, J=5.9 Hz, 2H), 2.61 (t, J=5.9 Hz, 2H), 2.55 (br s, 1H), 1.28 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.9, 60.8, 58.9, 38.3, 14.2.

  • IR (neat, cm⁻¹): 3440 (broad, O-H), 2980, 1730 (C=O), 1180, 1030.

References

  • Ayers International Corp. MSDS Ethyl Acrylate. [Link]

  • U.S. Patent No. 4,242,500. (1980). Process for the removal of free acrylate monomer from polyacrylate compositions by the addition of alkanolamines.
  • Chemsrc. (2025, August 22). This compound. [Link]

  • ResearchGate. Hydroformylation of ethyl acrylate. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • U.S. Patent No. 4,737,577. (1988). Method for removing monomer from an acrylate adhesive by reaction with a scavenger monomer.
  • European Patent No. EP0455906A1. (1991).
  • RadTech. High Performance Non-Traditional Acrylated Oligomers. [Link]

  • European Patent No. EP1935899A1. (2008).
  • Ministry of the Environment, Government of Japan. (1995). III Analytical Methods. [Link]

  • MySkinRecipes. This compound. [Link]

  • National Center for Biotechnology Information. (2023, February 20). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. [Link]

  • ResearchGate. Hydroformylation of ethyl acrylate. [Link]

  • SciELO. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • Asia-Pacific Journal of Chemical Engineering. Optimum Design of Ethyl Acrylate Process with Coupled Reactor/Columns Configuration. [Link]

  • ResearchGate. Optimum design of ethyl acrylate process with coupled reactor/columns configuration. [Link]

  • PCI Magazine. (2024, May 31). Formulating Urethane Acrylate Oligomers for Tough 3D-Printing Materials, Part 1. [Link]

  • NIST. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

  • ResearchGate. (2025, August 10). Synthesis and PhotoPolymerization of Poly(Alkyl Urethane) Acrylate Oligomers Using 2-Isocyanatoethyl Methacrylate for UV Curable Coating. [Link]

  • Wikipedia. Ethyl acrylate. [Link]

  • Reddit. Hydrolysis product troubleshooting. [Link]

  • Bomar. Urethane Acrylate Oligomers and UV/EB Curing. [Link]

  • New Jersey Department of Health. ETHYL ACRYLATE HAZARD SUMMARY. [Link]

  • Centers for Disease Control and Prevention. Ethyl acrylate. [Link]

  • Cedre. Ethyl acrylate - Chemical Response Guide. [Link]

  • PubChem. Ethyl Acrylate. [Link]

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Technical Support Center: Managing the Ethyl 3-Hydroxypropanoate & Water Azeotrope

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for handling the challenging azeotropic mixture of ethyl 3-hydroxypropanoate and water. Our goal is to equip you with the foundational knowledge and practical techniques to effectively separate this mixture in your laboratory experiments.

Introduction to the Challenge

This compound is a valuable building block in organic synthesis. However, its purification is often complicated by the formation of a minimum-boiling azeotrope with water. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1][2] This occurs because the vapor phase has the same composition as the liquid phase, making separation by conventional distillation impossible.[2] This guide will explore several methods to overcome this challenge.

Physical Properties

A clear understanding of the physical properties of the individual components is crucial for designing an effective separation strategy.

PropertyThis compoundWater
CAS Number 623-72-3[3][4][5]7732-18-5
Molecular Formula C5H10O3[3][4][5][6]H2O
Molecular Weight 118.13 g/mol [3][4][5][6]18.02 g/mol
Boiling Point (at 760 mmHg) 187.5 °C[3][4]100 °C
Density 1.054 g/cm³[4][5]1.00 g/cm³

Troubleshooting Guide

This section addresses common issues encountered during the separation of the this compound and water azeotrope.

Q1: I'm performing a simple distillation, but the composition of my distillate is not changing. Why is this happening?

A1: You are likely distilling at the azeotropic composition. At this point, the vapor and liquid phases have the same composition, preventing further separation by simple distillation.[2] To break the azeotrope, you will need to employ more advanced techniques.

Q2: I tried adding a common drying agent like anhydrous sodium sulfate, but my this compound is still wet. What should I do?

A2: While anhydrous salts are useful for removing bulk water, they may not be efficient enough to break a stubborn azeotrope completely, especially if the water content is low.[7] For more effective drying, consider using molecular sieves. 3A molecular sieves are particularly effective for removing water from organic solvents.[8]

Workflow for Using Molecular Sieves:

  • Activation: Activate the 3A molecular sieves by heating them in a vacuum oven.

  • Cooling: Allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Addition: Add the activated sieves to your this compound and water mixture.

  • Agitation: Gently agitate the mixture to ensure good contact between the sieves and the liquid.

  • Equilibration: Allow the mixture to stand for several hours, or overnight, to allow for complete water adsorption.

  • Separation: Decant or filter the dried this compound from the molecular sieves.

Q3: I'm considering azeotropic distillation with a third component (entrainer), but I'm not sure which one to choose. What are the key properties of a good entrainer?

A3: An effective entrainer should form a new, lower-boiling, heterogeneous azeotrope with one or both of the original components (in this case, primarily water).[8][9] Key properties to look for in an entrainer for the this compound/water system include:

  • Formation of a Heterogeneous Azeotrope: The entrainer should form an azeotrope with water that, upon condensation, separates into two immiscible liquid phases (an organic phase and a water-rich phase).[8] This allows for the separation of water in a Dean-Stark trap.

  • Boiling Point: The new ternary azeotrope's boiling point should be lower than that of the original azeotrope and the individual components.

  • Immiscibility: The entrainer should be immiscible with water at room temperature.

  • Reactivity: The entrainer should be chemically inert towards this compound.

  • Ease of Separation: The entrainer should be easily separable from the purified this compound.

Common entrainers for dehydrating organic compounds include toluene, cyclohexane, and heptane.[10]

Frequently Asked Questions (FAQs)

Q1: What is an azeotrope and why does it form?

A1: An azeotrope is a liquid mixture that has a constant boiling point and whose vapor has the same composition as the liquid.[1] Azeotropes form due to non-ideal interactions between the components of the mixture, which cause deviations from Raoult's Law.[2]

Q2: What are the primary methods for breaking the this compound and water azeotrope?

A2: The most common methods for breaking azeotropes in a laboratory setting are:

  • Azeotropic Distillation: Involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope that is easier to separate.[1][8]

  • Pressure-Swing Distillation: This technique utilizes the fact that the composition of an azeotrope can be sensitive to pressure. By using two distillation columns at different pressures, the azeotrope can be "jumped," allowing for the separation of the components.[8][11][12]

  • Extractive Distillation: A high-boiling, non-volatile solvent is added to the mixture to alter the relative volatility of the components, thereby breaking the azeotrope.[2][13]

  • Use of Desiccants: Physical drying agents like molecular sieves can be used to selectively remove water.[7][8]

  • Membrane Pervaporation: This method uses a membrane that is selectively permeable to one of the components (typically water), allowing for its removal from the mixture.[14][15][16][17]

Q3: Is there a "best" method for separating this azeotrope?

A3: The "best" method depends on several factors, including the scale of your experiment, the desired purity of the final product, available equipment, and safety considerations. For lab-scale purification, azeotropic distillation with a Dean-Stark trap or the use of molecular sieves are often the most practical choices. For larger-scale industrial processes, pressure-swing or extractive distillation may be more economical.[11]

Q4: Can I use "salting out" to break the azeotrope?

A4: "Salting out" can be an effective preliminary step.[7] This involves adding an inorganic salt (e.g., potassium carbonate or sodium chloride) that is highly soluble in water but not in this compound.[7][10] The salt increases the relative volatility of the ester, making the subsequent distillation more efficient. However, it is unlikely to completely break the azeotrope on its own.

Experimental Protocols

Protocol 1: Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes the separation of water from this compound using toluene as an entrainer.

Materials:

  • This compound/water mixture

  • Toluene

  • Round-bottom flask

  • Distillation column (e.g., Vigreux)

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Set up the distillation apparatus as shown in the diagram below.

  • Charge the round-bottom flask with the this compound/water mixture and a stir bar.

  • Add toluene to the flask. A common starting point is a 1:1 volume ratio with the mixture.

  • Fill the Dean-Stark trap with toluene.

  • Begin heating the mixture. The toluene-water azeotrope will begin to boil and distill.

  • The vapor will condense and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the less dense toluene will overflow back into the distillation flask.

  • Continue the distillation until no more water collects in the trap.

  • Once the separation is complete, allow the apparatus to cool.

  • The remaining liquid in the flask will be a mixture of this compound and toluene.

  • The toluene can then be removed by simple distillation to yield purified this compound.

Diagram of Azeotropic Distillation Setup:

G cluster_flask Heating cluster_column Separation cluster_condenser Condensation Flask Round-Bottom Flask (this compound, Water, Toluene) HeatingMantle Heating Mantle Column Distillation Column Flask->Column Vapor DeanStark Dean-Stark Trap (Water collects at bottom, Toluene overflows) Column->DeanStark Vapor Flow DeanStark->Flask Toluene Return Condenser Condenser DeanStark->Condenser Vapor to Condenser Condenser->DeanStark Condensate WaterOut Water Out Condenser->WaterOut WaterIn Water In WaterIn->Condenser

Caption: Azeotropic distillation with a Dean-Stark trap.

Protocol 2: Pressure-Swing Distillation

This method is more complex and typically requires specialized equipment. The principle involves two distillation columns operating at different pressures.

Conceptual Workflow:

  • Low-Pressure Column: The azeotropic mixture is fed into a column operating at a lower pressure (e.g., sub-atmospheric). At this pressure, the azeotropic composition will be different from that at atmospheric pressure.[12] Distillation will yield a product enriched in one component and a bottom product with a composition near the low-pressure azeotrope.

  • High-Pressure Column: The near-azeotropic distillate from the first column is then fed into a second column operating at a higher pressure. The change in pressure shifts the azeotropic composition again, allowing for further separation.[11] The final purified product is collected from the bottom of this column, and the overhead vapor, which is near the high-pressure azeotrope, is recycled back to the first column.[18]

Diagram of Pressure-Swing Distillation Workflow:

G Feed Azeotropic Feed (this compound + Water) LowP_Column Low-Pressure Column Feed->LowP_Column HighP_Column High-Pressure Column LowP_Column->HighP_Column Near-azeotropic distillate Product1 Pure Water LowP_Column->Product1 Bottoms Product2 Pure Ethyl 3-hydroxypropanoate HighP_Column->Product2 Bottoms Recycle Recycle Stream HighP_Column->Recycle Near-azeotropic distillate Recycle->LowP_Column

Caption: Conceptual workflow of pressure-swing distillation.

References

  • National Institutes of Health (NIH). (n.d.). Review: Membrane Materials for the Removal of Water from Industrial Solvents by Pervaporation and Vapor Permeation.
  • MDPI. (2021). Biodegradable Polymeric Membranes for Organic Solvent/Water Pervaporation Applications.
  • BORSIG GmbH. (n.d.). Pervaporation – membrane technology liquid separation.
  • National Institutes of Health (NIH). (n.d.). Review of Pervaporation and Vapor Permeation Process Factors Affecting the Removal of Water from Industrial Solvents.
  • ResearchGate. (n.d.). Filter-/separation engineering. Pervaporation membranes suitable not only for the removal of water from organic solvents.
  • Sciencemadness Wiki. (2023). Drying solvents.
  • Wikipedia. (n.d.). Azeotropic distillation.
  • Sigma-Aldrich. (n.d.). This compound.
  • LookChem. (n.d.). This compound.
  • The Good Scents Company. (n.d.). This compound, 623-72-3.
  • Quora. (2017). What are the methods used to separate azeotropic mixture by distillation?
  • FAMT. (n.d.). Overview of Pressure-Swing Distillation Process for Separation of Azeotropic Mixture.
  • Stenutz. (n.d.). This compound.
  • Reddit. (2023). Isolation of azeotropes such as ethanol in water.
  • Biosynth. (n.d.). This compound.
  • National Institutes of Health (NIH). (n.d.). This compound.
  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques.
  • Quora. (2019). How to prevent a mixture from forming an azeotrope?
  • Hyper-TVT. (n.d.). 6.4 Pressure swing distillation.
  • ResearchGate. (2023). Azeotrope separation of ethyl propionate and ethanol by extractive distillation and pressure swing distillation method.
  • Teoreticheskie osnovy himicheskoi tekhnologii. (2023). Extractive Distillation of an Ethyl Acetate–Ethanol–Water Azeotropic Mixture in the Presence of Boric Acid Amino Ester.
  • YouTube. (2019). Separating Components of a Mixture by Extraction.
  • ResearchGate. (2022). Intensification and analysis of extractive distillation processes with preconcentration for separating ethyl acetate, isopropanol and water azeotropic mixtures.
  • Quora. (2017). How can we separate azeotropes by pervaporation technique?
  • CORE. (2016). Pressure swing distillation of azeotropic mixture – A simulation study.
  • Koch Modular. (n.d.). Distillation.
  • ResearchGate. (2021). How do I do shortcut calculations for extractive distillation?
  • Alfa Chemistry. (n.d.). CAS 623-72-3 this compound.
  • ChemScene. (n.d.). 623-72-3 | this compound.
  • YouTube. (2020). Pressure-Swing Distillation to separate Ethanol-Water Mixture.

Sources

Technical Support Center: Analysis of Ethyl 3-Hydroxypropanoate Purity by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purity analysis of ethyl 3-hydroxypropanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions to common challenges encountered during this analysis. The inherent chemical properties of this compound—specifically its polarity due to the hydroxyl group—present unique analytical hurdles that require careful consideration in method development.

Section 1: The Foundational Challenge: Volatility and the Need for Derivatization

The primary obstacle in analyzing this compound by GC-MS is its low volatility and the presence of an active hydrogen on its hydroxyl group. This leads to poor chromatographic peak shape (tailing) and potential interaction with active sites in the GC system.[1][2] To overcome this, chemical derivatization is not just recommended; it is essential for robust and reproducible analysis.[3][4]

Frequently Asked Questions (FAQs) on Derivatization

Q1: Why is derivatization mandatory for analyzing this compound by GC-MS?

A1: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for a specific analytical method.[5][6] For this compound, the goals are:

  • Increase Volatility: The polar hydroxyl (-OH) group is converted to a less polar, more volatile group, allowing the compound to readily enter the gas phase in the GC inlet.[3][4][7]

  • Improve Peak Shape: The active hydrogen on the hydroxyl group can form hydrogen bonds with silanol groups present in the inlet liner and on the column surface, causing significant peak tailing.[1] Derivatization "caps" this active site on the molecule, preventing these interactions and resulting in sharp, symmetrical peaks.

  • Enhance Thermal Stability: The derivatized compound is often more stable at the high temperatures used in the GC oven and inlet, preventing on-column degradation.

Q2: What is the most effective derivatization technique for this compound?

A2: Silylation is the most common and effective method. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[3][8] The most widely used reagent for this is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often with a catalyst like 1% Trimethylchlorosilane (TMCS).[3][9][10] This reagent is highly reactive and its byproducts are volatile, minimizing interference in the chromatogram.[7]

Section 2: Experimental Protocol and Method Parameters

A reliable method starts with a robust protocol. Below is a detailed procedure for sample preparation and recommended starting parameters for your GC-MS system.

Protocol 1: Silylation of this compound

This protocol details the conversion of the analyte to its more volatile trimethylsilyl (TMS) ether derivative.

Materials:

  • This compound sample or standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (as reaction solvent)

  • Anhydrous Ethyl Acetate (for dilution)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven set to 60-70°C

  • Vortex mixer

Procedure:

  • Drying: Ensure the sample is free of water, as moisture deactivates the silylating reagent.[3] If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a suitable organic solvent (e.g., ethyl acetate) and dry the organic layer with anhydrous sodium sulfate, or evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried sample residue or a known amount of standard in 50 µL of anhydrous pyridine or acetonitrile within a GC vial.[8][9]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

  • Reaction: Immediately cap the vial tightly and vortex for 1 minute. Heat the mixture at 70°C for 30 minutes.[8][9]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with ethyl acetate to the desired concentration for injection.

  • Analysis: The derivatized sample is now ready for GC-MS analysis. Analyze the sample as soon as possible, although TMS derivatives are generally stable for at least 24 hours if stored properly in a capped vial.

Recommended GC-MS Starting Parameters

The following parameters serve as a robust starting point. Optimization may be required based on your specific instrumentation and separation goals.[11]

ParameterRecommended SettingRationale
GC System
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar or medium-polarity column is ideal for separating the TMS-derivatized analyte from potential impurities based primarily on boiling point.[8][12]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/minProvides good efficiency and is inert. Constant flow mode maintains retention time stability during temperature programming.[1]
Inlet Temp 250°CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.[8]
Injection Mode Splitless (for trace analysis) or Split (e.g., 20:1 for purity)Splitless mode enhances sensitivity for low-concentration samples, while a split injection prevents column overload for high-concentration samples.[13]
Oven Program Initial: 60°C, hold 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold 5 minThe initial hold allows for solvent focusing. The ramps are designed to effectively separate the analyte from lighter impurities and elute it in a reasonable time.[3][9]
MS System
Ion Source Temp 230°CStandard temperature for robust ionization while minimizing thermal degradation in the source.[8][9]
Quadrupole Temp 150°CStandard temperature to prevent contamination of the quadrupole mass filter.[8][9]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode Full Scan (m/z 40-400)Allows for identification of the analyte and any unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if needed.[3]

Section 3: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you quickly diagnose and resolve issues.

Chromatographic & Derivatization Issues

Q3: I see a significant tailing peak for my derivatized analyte. What are the likely causes and how do I fix it?

A3: This is one of the most common problems. Peak tailing indicates that a portion of the analyte molecules are undergoing undesirable interactions within the system.[1]

  • Probable Cause 1: Incomplete Derivatization. If some of the this compound molecules are not derivatized, the free hydroxyl groups will interact strongly with active sites in the system.

    • Solution: Re-prepare the sample, ensuring your silylating reagent is fresh and has not been exposed to moisture. Confirm that your reaction time and temperature are adequate.[10] You can also try a stronger silylating agent or a different catalyst.

  • Probable Cause 2: Active Sites in the Inlet. The glass inlet liner and glass wool packing can contain active silanol groups that were not fully deactivated during manufacturing or have become exposed over time.[1][2]

    • Solution: Perform inlet maintenance. Replace the inlet liner with a new, high-quality deactivated liner. Replace the septum and gold seal as well.[14]

  • Probable Cause 3: Column Contamination or Degradation. The first few meters of the GC column can accumulate non-volatile residues from previous injections, exposing active sites.

    • Solution: Trim the column. Cut 10-20 cm from the front of the column to remove contaminated sections. Ensure the cut is clean and perfectly square.[1][2] If this doesn't help, the column may be permanently damaged and require replacement.

Q4: I am getting no peak or a very small, inconsistent peak. What should I check?

A4: This issue points towards a problem in either sample introduction or the derivatization reaction itself.

  • Probable Cause 1: Major System Leak. A leak in the inlet (e.g., a "blown" septum) will prevent the sample from being transferred efficiently to the column.

    • Solution: Perform a leak check on your GC system. Replace the septum. Ensure the column fittings are secure.[13]

  • Probable Cause 2: Failed Derivatization. The reaction may have failed completely.

    • Solution: Check the age and storage of your BSTFA reagent. It is highly sensitive to moisture.[3] Ensure your reaction solvent (pyridine/acetonitrile) is anhydrous. Prepare a fresh, known-concentration standard and derivatize it to confirm the procedure is working.

  • Probable Cause 3: Syringe/Injection Issue. The autosampler syringe may be clogged or not drawing the sample correctly.

    • Solution: Check the syringe for blockage and proper function. Run a test injection with a simple, known standard like hexane to ensure the injection system is working.

Q5: My peak is split or shows significant fronting. What does this mean?

A5: Peak splitting or fronting is often related to injection technique, column overload, or solvent effects.[1][2]

  • Probable Cause 1: Column Overload. Injecting too much analyte can saturate the stationary phase at the head of the column.

    • Solution: Dilute your sample. If using a splitless injection, switch to a split injection (e.g., 20:1 or 50:1) to reduce the amount of sample reaching the column.[13] Alternatively, use a column with a thicker film or larger internal diameter to increase sample capacity.[15]

  • Probable Cause 2: Solvent Mismatch / Poor Focusing. If the initial oven temperature is too high relative to the boiling point of the injection solvent, the analyte band will not focus properly at the head of the column.[2][16]

    • Solution: Ensure your initial oven temperature is at least 10-20°C below the boiling point of your solvent (e.g., for ethyl acetate, b.p. 77°C, an initial oven temp of 60°C is appropriate).[16] This allows for proper solvent trapping and focusing of the analyte into a tight band.

  • Probable Cause 3: Improper Column Installation. A poorly cut column end or incorrect insertion depth in the inlet can disrupt the sample path and cause peak distortion.[2][14]

    • Solution: Re-install the column. Ensure you have a clean, 90-degree cut and that the column is inserted to the manufacturer-specified depth in the inlet.[2]

Mass Spectrometry & Quantification Issues

Q6: My mass spectrum is inconsistent or doesn't show the expected molecular ion for the TMS derivative.

A6: The molecular weight of this compound is 118.13 g/mol . After silylation, a TMS group (72.09 g/mol , accounting for the replaced H) is added, resulting in a derivatized molecular weight of 190.22 g/mol .

  • Probable Cause 1: No Molecular Ion. EI is a high-energy ionization technique that can cause extensive fragmentation, meaning the molecular ion ([M]⁺) at m/z 190 may be weak or absent.

    • Solution: Look for characteristic fragment ions. A common fragment is the loss of a methyl group (-CH₃) from the TMS group, resulting in a strong [M-15]⁺ ion at m/z 175 . Another expected fragment is the loss of the ethoxy group (-OC₂H₅), resulting in an ion at m/z 145 .

  • Probable Cause 2: Contamination or Co-elution. If your spectrum is noisy or has unexpected ions, it could be due to column bleed, a contaminated ion source, or another compound co-eluting with your analyte.

    • Solution: Run a blank solvent injection to check for system contamination. If the baseline is high, bake out the column (do not exceed its maximum temperature limit).[1] If the problem persists, the ion source may require cleaning.

Q7: My calibration curve is not linear (R² < 0.99). How can I improve it?

A7: Poor linearity is a critical issue for accurate quantification.

  • Probable Cause 1: Inconsistent Derivatization. If the derivatization reaction is not driven to completion across your entire set of standards, the response will be non-linear.

    • Solution: Ensure that the ratio of derivatizing reagent to analyte is in large excess for all calibration points, especially the highest concentration standard. Maintain consistent reaction times and temperatures for all samples and standards.

  • Probable Cause 2: Detector Saturation. At high concentrations, the MS detector can become saturated, leading to a flattening of the calibration curve at the upper end.

    • Solution: Narrow your calibration range or dilute the higher concentration standards. Check the abundance of your target ion; if it is extremely high, the detector may be saturated.

  • Probable Cause 3: Matrix Effects. If analyzing samples in a complex matrix, other components can interfere with the ionization of your analyte, causing suppression or enhancement.

    • Solution: Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variations. Alternatively, prepare your calibration standards in a blank matrix that mimics your samples (matrix-matched calibration).

Section 4: Visualized Workflows

Visual diagrams can clarify complex processes and decision-making. The following workflows are presented in DOT language for use with Graphviz.

Overall Analytical Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt Dry Drying Step (Evaporation/Extraction) Sample->Dry Deriv Derivatization (Silylation) Dry->Deriv Dilute Dilution to Working Concentration Deriv->Dilute Inject GC-MS Injection Dilute->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Final Report Quantify->Report

Caption: Complete workflow for this compound analysis.

Troubleshooting Peak Tailing

Start Symptom: Peak Tailing Observed CheckDeriv Is derivatization complete? (Check reagent, conditions) Start->CheckDeriv CheckSystem Is the GC system inert? CheckDeriv->CheckSystem Yes RedoDeriv Action: Re-prepare sample with fresh reagents. CheckDeriv->RedoDeriv No CheckColumn Is the column healthy? CheckSystem->CheckColumn Yes InletMaint Action: Perform inlet maintenance. Replace liner and septum. CheckSystem->InletMaint No TrimCol Action: Trim 15cm from column inlet. CheckColumn->TrimCol No ReplaceCol Problem Persists: Replace GC Column CheckColumn->ReplaceCol Yes RedoDeriv->CheckSystem InletMaint->CheckColumn TrimCol->ReplaceCol

Caption: Decision tree for diagnosing and solving peak tailing.

References

  • LCGC International. (2019). Troubleshooting Real GC Problems. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Agilent Technologies. (2016). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-3-hydroxypropionic acid, di-TMS. NIST WebBook. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • PDF from ResearchGate. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

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Technical Support Center: Scaling Up Ethyl 3-Hydroxypropanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of ethyl 3-hydroxypropanoate (ethyl 3-HP). This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of this valuable hydroxy ester. Whether you are working on a small lab scale or scaling up for pilot production, this resource provides field-proven insights and troubleshooting solutions in a direct question-and-answer format to address the specific challenges you may encounter.

This compound serves as a key building block in organic synthesis, particularly for pharmaceuticals and fine chemicals[1]. Its production can be approached through both chemical synthesis and biological fermentation routes, each presenting unique challenges. This guide is structured to walk you through the entire workflow, from initial synthesis to final product analysis and storage.

General Production Workflow

The successful scaling of this compound production requires a systematic approach encompassing synthesis, purification, and rigorous quality control. The following workflow diagram outlines the key stages and decision points in a typical production campaign.

Production_Workflow Figure 1: General Production Workflow for Ethyl 3-HP cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 QC & Storage Stage start Select Synthesis Route chem Chemical Synthesis (e.g., Esterification of 3-HP) start->chem bio Bioproduction (Fermentation) start->bio reaction Reaction / Fermentation chem->reaction bio->reaction harvest Harvest / Crude Product reaction->harvest extraction Solvent Extraction harvest->extraction distillation Vacuum Distillation extraction->distillation chromatography Column Chromatography (If necessary) distillation->chromatography pure_product Purified Ethyl 3-HP distillation->pure_product High Purity chromatography->pure_product qc QC Analysis (HPLC, GC-MS, NMR) pure_product->qc pass Product Passes QC qc->pass fail Product Fails QC qc->fail storage Store at < -15°C under inert gas pass->storage fail->distillation Repurify Troubleshooting_Low_Yield Figure 2: Low Yield Troubleshooting start Low Yield of Crude Ethyl 3-HP route Which Synthesis Route? start->route bio_check Check Fermentation Titer route->bio_check Biological chem_check Check Reaction Conditions route->chem_check Chemical bio_solution Optimize Medium & Process Parameters (Co-substrate, DO, pH) bio_check->bio_solution temp_check Temperature > 0°C? chem_check->temp_check reagent_check Reagent Purity? temp_check->reagent_check No temp_solution Maintain Strict Temp Control (0°C) temp_check->temp_solution Yes reagent_solution Use Freshly Distilled or High-Purity Reagents reagent_check->reagent_solution Impure/Old temp_yes Yes temp_no No reagent_impure Impure/Old reagent_pure Pure/Fresh

Caption: Low Yield Troubleshooting.

Section 2: Purification & Downstream Processing

Purifying this compound from crude reaction mixtures or fermentation broths is critical to achieving the desired product quality. This section focuses on troubleshooting common purification challenges.

Troubleshooting Guide: Purification by Vacuum Distillation

Issue 1: The product is degrading during distillation, leading to discoloration and low yield.

  • Possible Cause: The distillation temperature is too high. This compound, as a hydroxy ester, is susceptible to thermal degradation at atmospheric pressure.[2] Discoloration (yellowing/browning) is a key indicator of this issue.[2]

  • Solution: Use Vacuum Distillation.

    • Principle: Lowering the pressure significantly reduces the boiling point of the compound, allowing for distillation at a much lower temperature where thermal decomposition is minimized. The estimated boiling point of ethyl 3-HP is 187.5°C at 760 mmHg,[3] but this can be lowered to well below 100°C under vacuum.

    • Protocol:

      • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short path distillation head if possible to minimize product loss on the glass surfaces. Ensure all joints are properly sealed with vacuum grease.

      • Evacuation: Slowly and carefully apply vacuum to the system using a vacuum pump protected by a cold trap.

      • Heating: Gently heat the distillation flask using a heating mantle with continuous stirring.

      • Fraction Collection: Collect any low-boiling impurities (forerun) first. Once the temperature stabilizes at the expected boiling point for your vacuum level, switch to a clean receiving flask to collect the pure this compound fraction. A stable boiling point indicates a pure fraction is being collected.[2]

Issue 2: Poor separation of ethyl 3-HP from a closely boiling impurity.

  • Possible Cause: The boiling points of your product and an impurity are too close for efficient separation with a simple distillation setup.

  • Solution: Use a Fractionating Column.

    • Principle: A fractionating column (e.g., Vigreux or packed column) installed between the distillation flask and the distillation head increases the surface area for condensation and re-vaporization. This effectively increases the number of theoretical plates, dramatically improving the separation of components with close boiling points.[2]

    • Optimization: Adjust the vacuum level. Changing the system pressure can sometimes alter the relative volatility of the components, potentially improving the separation.[2]

Section 3: Analytical & Quality Control FAQs

Accurate analytical methods are essential for process monitoring, quality control, and final product specification.

Q1: What are the recommended analytical techniques for quantifying this compound and its impurities?

A1: The two most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice depends on sample complexity, required sensitivity, and available equipment.[4]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and mass-to-charge ratio.
Sample Prep Simple dilution in mobile phase and filtration.Often requires derivatization to increase volatility of the hydroxyl group.
Typical Column C18 Reverse-PhaseDB-5, HP-5ms, or similar non-polar capillary column.
Detection UV (typically 200-220 nm) or Refractive Index (RI).Mass Spectrometry (provides structural information).
Sensitivity Good (µg/mL to ng/mL range).[4]Excellent (picogram to femtomol range), especially with SIM.[4]
Best For Routine purity checks, quantification in aqueous samples (e.g., fermentation broth).Identifying unknown impurities, high-sensitivity quantification.
Protocol: Purity Analysis by GC-MS

This protocol provides a general procedure for the analysis of this compound by GC-MS, which often requires derivatization to improve peak shape and volatility.

  • Derivatization (Silylation):

    • To a dry vial, add ~1 mg of your ethyl 3-HP sample.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • GC-MS Instrumentation & Conditions:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temp: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at 10°C/min.

      • Final Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temp: 230°C.

      • Scan Range: m/z 40-500.[4]

  • Quantification: Create a calibration curve using derivatized standards of known concentration to accurately quantify the ethyl 3-HP in your sample.[4]

Section 4: Stability & Storage FAQs

Proper handling and storage are crucial to prevent degradation and maintain the purity of the final product.

Q1: My purified this compound solution develops a yellow tint over time. What is happening?

A1: Discoloration is often an indicator of product degradation. As a hydroxy ester, ethyl 3-HP is susceptible to two primary degradation pathways:

  • Oxidation: The hydroxyl group can be oxidized, especially in the presence of air (oxygen) and trace metal ions, leading to the formation of colored byproducts.[5]

  • Hydrolysis: The ester linkage can be hydrolyzed back to 3-hydroxypropionic acid and ethanol. This reaction is accelerated by the presence of water and is catalyzed by both acid and base.[6]

Q2: What are the optimal storage conditions for long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally below -15°C.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from oxygen and moisture.

  • Container: Use a tightly sealed, opaque or amber glass container to protect from light.[5]

  • Form: Storing the material as a neat, pure liquid is generally preferred over storing it in solution, where solvent interactions can promote degradation.

References
  • Google Patents. (n.d.). Method For Producing Esters of 3-Hydroxypropionic Acid.
  • ResearchGate. (n.d.). Fermentation process optimization for improving 3-HP production. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Retrieved from [Link]

  • ACS Publications. (2021). Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]

  • SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • Patsnap Eureka. (2025). Sustainable Production Techniques for Ethyl Propanoate. Retrieved from [Link]

  • MDPI. (2022). Advances in the Catalytic Conversion of Biomass Components to Ester Derivatives: Challenges and Opportunities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

  • Nature. (2021). Hyperproduction of 3-hydroxypropionate by Halomonas bluephagenesis. Retrieved from [Link]

  • NIH. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Emerging heterogeneous catalysts for biomass conversion: studies of the reaction mechanism. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2018). Efficient production of 3-hydroxypropionate from fatty acids feedstock in Escherichia coli. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Efficient production of 3-hydroxypropionate from fatty acids feedstock in Escherichia coli. Retrieved from [Link]

  • Bohrium. (n.d.). Catalytic conversion of a biomass-derived oil to fuels and chemicals I: Model compound studies and reaction pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection probability of ethyl propanoate, ethyl 3-hydroxybutanoate, butyl acetate, and 2-methylpropyl acetate in dilute alcohol solution. Retrieved from [Link]

  • Frontiers. (n.d.). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: Ethyl 3-Hydroxypropanoate vs. Methyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-hydroxypropanoate and mthis compound are pivotal bifunctional molecules in modern organic synthesis, serving as versatile building blocks for a wide array of value-added chemicals, including pharmaceuticals, fine chemicals, and biodegradable polymers.[1] Both molecules feature a hydroxyl and an ester functional group, granting them significant reactivity for multi-step syntheses.[2][3] This guide provides a comprehensive comparison of these two critical synthons, delving into their physicochemical properties, primary synthetic routes, and performance in key applications. By presenting side-by-side experimental data and discussing the causal relationships behind synthetic choices, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal reagent for their specific research and development needs.

Introduction: The Utility of β-Hydroxy Esters

The β-hydroxy ester motif is a cornerstone in synthetic chemistry, offering two distinct reactive handles for molecular elaboration. Both this compound (Ethyl 3-HP) and Mthis compound (Methyl 3-HP) are exemplary members of this class. Their parent molecule, 3-hydroxypropionic acid (3-HP), is recognized by the U.S. Department of Energy as a top-tier platform chemical derivable from renewable resources, underscoring the industrial and environmental significance of its esters.[4][5]

Methyl 3-HP, in particular, has gained prominence as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation.[2][6][7] The choice between the methyl and ethyl ester, while seemingly minor, can have tangible impacts on reaction kinetics, purification efficiency, cost, and the properties of downstream products. This guide will dissect these differences to provide a clear, evidence-based framework for decision-making.

Comparative Physicochemical Properties

The fundamental physical properties of a reagent dictate its handling, purification, and behavior in a reaction mixture. The primary distinction between Methyl 3-HP and Ethyl 3-HP arises from the additional methylene group in the ethyl ester, which influences molecular weight, boiling point, and density.

PropertyMthis compound This compound Significance in Synthesis
CAS Number 6149-41-3[8]623-72-3Unique identifier for substance tracking and procurement.
Molecular Formula C₄H₈O₃[9]C₅H₁₀O₃Affects molecular weight and elemental composition.
Molecular Weight 104.10 g/mol [9]118.13 g/mol Impacts stoichiometry calculations and mass-based yield analysis.
Appearance Colorless Oil / Liquid[9]LiquidBoth are liquids at room temperature, simplifying handling.
Boiling Point 179 - 180.5 °C (at 760 mmHg)[9]187 - 187.5 °C (at 760 mmHg)[10]The lower boiling point of Methyl 3-HP can facilitate easier removal of the corresponding alcohol (methanol) byproduct and purification by distillation.
Density 1.089 - 1.105 g/cm³[9]1.054 g/cm³[10]Relevant for phase separations and calculations involving volume.
Flash Point 72.6 °C[9]79.1 °C[10]Important for safety assessments and determining appropriate heating protocols.
Solubility Soluble in Chloroform, Methanol, Water[9]Soluble in water.[11]High solubility in common organic solvents is advantageous for reaction setup.

The most operationally significant difference is the boiling point. In reactions where the alcohol is a leaving group (e.g., transesterification), the lower boiling point of methanol (64.7 °C) compared to ethanol (78.4 °C) allows for its more facile removal from the reaction mixture, which can be advantageous for driving reaction equilibria towards product formation.

Key Synthetic Methodologies

The synthesis of both esters can be achieved through several well-established routes, with the choice often depending on scale, feedstock availability, and safety considerations.

G cluster_0 Starting Materials cluster_1 Primary Intermediates / Reactions cluster_2 Products β-Propiolactone β-Propiolactone Ring-Opening Ring-Opening β-Propiolactone->Ring-Opening + Methanol or + Ethanol Ethylene Oxide + CO Ethylene Oxide + CO Hydroesterification Hydroesterification Ethylene Oxide + CO->Hydroesterification + Methanol or + Ethanol (Co₂(CO)₈ catalyst) Renewable Feedstocks (Glycerol, Glucose) Renewable Feedstocks (Glycerol, Glucose) Fermentation Fermentation Renewable Feedstocks (Glycerol, Glucose)->Fermentation Engineered Microorganisms Methyl 3-HP Methyl 3-HP Ring-Opening->Methyl 3-HP Ethyl 3-HP Ethyl 3-HP Ring-Opening->Ethyl 3-HP Hydroesterification->Methyl 3-HP Hydroesterification->Ethyl 3-HP 3-Hydroxypropionic Acid (3-HP) 3-Hydroxypropionic Acid (3-HP) Fermentation->3-Hydroxypropionic Acid (3-HP) 3-Hydroxypropionic Acid (3-HP)->Methyl 3-HP Esterification w/ Methanol 3-Hydroxypropionic Acid (3-HP)->Ethyl 3-HP Esterification w/ Ethanol

Figure 1: Major synthetic pathways to Methyl and this compound.

Ring-Opening of β-Propiolactone

This is one of the most direct and high-yielding laboratory methods for preparing β-hydroxy esters.[12] The reaction involves the acid-catalyzed nucleophilic attack of an alcohol (methanol or ethanol) on the strained four-membered lactone ring.

Reaction: Oxetan-2-one + Alcohol --(H₂SO₄)--> Alkyl 3-hydroxypropanoate

This method is highly efficient, with reported yields for Methyl 3-HP reaching up to 97%.[13] The primary drawback of this route is the hazardous nature of the starting material; β-propiolactone is a known carcinogen, requiring stringent safety protocols for handling.[6]

Hydroesterification of Ethylene Oxide

An industrially relevant method involves the cobalt-catalyzed reaction of ethylene oxide, carbon monoxide, and an alcohol.[6][14] This process utilizes simple, readily available feedstocks.

Reaction: Ethylene Oxide + CO + Alcohol --(Co₂(CO)₈)--> Alkyl 3-hydroxypropanoate

Research has demonstrated that for the synthesis of Methyl 3-HP, optimal conditions using a dicobalt octacarbonyl catalyst with a 3-hydroxypyridine ligand are a temperature of 70°C and a pressure of 7 MPa.[14] Under these conditions, the conversion of ethylene oxide can reach 92.24%, with a selectivity for Methyl 3-HP of 88.99%.[14] While effective, this route requires specialized high-pressure reactor systems and the handling of highly toxic carbon monoxide gas, making it less suitable for standard laboratory settings.

Biotechnological Production and Subsequent Esterification

A greener and increasingly viable route begins with the fermentation of renewable feedstocks like glycerol or glucose to produce 3-hydroxypropionic acid (3-HP).[4][15][16] Genetically engineered microorganisms, such as E. coli and Klebsiella pneumoniae, have been developed to produce 3-HP in high titers.[6][15] The resulting bio-derived 3-HP can then be converted to the desired ester via standard chemical esterification methods, such as Fischer esterification or by using resin-based acid catalysts.[17] Furthermore, direct microbial production of Ethyl 3-HP has been demonstrated by culturing Acetobacter lovaniensis in a suitable growth medium.[18]

Comparative Performance in Synthetic Applications

The choice between the methyl and ethyl ester is often dictated by the specific demands of the synthetic transformation.

G cluster_criteria Decision Criteria cluster_choice Recommended Choice start Select Ester for 3-HP Application reactivity Need for Higher Reactivity / Ease of Byproduct Removal? start->reactivity toxicity Is Low Toxicity of Alcohol Byproduct Critical? start->toxicity cost Is Cost the Primary Driver (Large Scale)? start->cost methyl Methyl 3-HP reactivity->methyl Yes ethyl Ethyl 3-HP reactivity->ethyl No toxicity->methyl No toxicity->ethyl Yes cost->methyl Yes cost->ethyl No

Figure 2: Decision logic for selecting between Methyl and Ethyl 3-HP.

General Reactivity and Steric Effects

In nucleophilic acyl substitution reactions (e.g., hydrolysis, amidation, transesterification), methyl esters generally exhibit slightly higher reactivity than their ethyl counterparts. This is attributed to the smaller steric profile of the methoxy group compared to the ethoxy group, which allows for less hindered access by the incoming nucleophile to the carbonyl carbon.[19] While this rate difference is often modest, it can be a deciding factor in sterically demanding transformations or when mild reaction conditions are required.

Role as Precursors for Acrylics

Both Methyl 3-HP and Ethyl 3-HP are valuable precursors to acrylic acid and its corresponding esters, which are major industrial monomers for plastics and coatings.[5][20] The transformation is achieved through a dehydration reaction, which eliminates the β-hydroxyl group to form a carbon-carbon double bond.[21] The choice of starting ester directly yields the corresponding acrylate ester (methyl acrylate or ethyl acrylate), which can be an efficient route if that specific monomer is the desired final product.

Application in Polymer Synthesis

Ethyl and mthis compound can serve as monomers for the synthesis of biodegradable polyesters, specifically poly(3-hydroxypropionate), or as comonomers to modify the properties of other polyhydroxyalkanoates (PHAs).[1][22] The choice of the ester influences two key aspects:

  • Polymerization Byproduct: The condensation polymerization will release either methanol or ethanol. As previously noted, methanol's lower boiling point can make its removal from the viscous polymer melt more efficient.

  • End-Group Chemistry: In certain polymerization techniques, the ester group can become an end-group of the polymer chain, which could subtly influence the final properties of the material.

Economic and Safety Considerations

From a cost perspective, methanol is typically less expensive than ethanol, making Methyl 3-HP a more economical choice for large-scale industrial synthesis.[23] However, this is counterbalanced by safety and toxicity considerations. Methanol is significantly more toxic upon ingestion or inhalation than ethanol. Therefore, in applications where worker exposure is a concern or in the synthesis of products for the food and fragrance industries, the use of the less toxic ethanol-derived Ethyl 3-HP may be preferred or mandated.[24]

Detailed Experimental Protocol: Synthesis of Mthis compound via Ring-Opening

This protocol describes a validated, high-yield laboratory synthesis of Mthis compound.[12][13]

CAUTION: This procedure uses concentrated sulfuric acid, which is highly corrosive, and β-propiolactone (Oxetan-2-one), which is a suspected carcinogen. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

G cluster_prep Preparation & Reaction cluster_workup Workup & Purification cluster_product Product A 1. Cool Methanol (300 mL) to 0 °C in an ice bath. B 2. Slowly add conc. H₂SO₄ (5.6 mL) to the stirred methanol. A->B C 3. Add Oxetan-2-one (22 mL) dropwise to the cold solution. B->C D 4. Stir for 18 hours, allowing it to warm to room temperature. C->D E 5. Re-cool the reaction mixture to 10 °C. D->E F 6. Add Sodium Bicarbonate (18.1 g) portionwise until pH = 7. E->F G 7. Stir the suspension at room temperature for 30 minutes. F->G H 8. Filter the mixture to remove solids. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Dilute residue with DCM, filter again, and evaporate the filtrate to dryness. I->J K Mthis compound (Colorless Liquid, ~97% Yield) J->K

Figure 3: Experimental workflow for the synthesis of Methyl 3-HP.

Materials:

  • Methanol (MeOH), anhydrous: 300 mL

  • Sulfuric acid (H₂SO₄), concentrated (98%): 5.6 mL (104 mmol)

  • Oxetan-2-one (β-propiolactone): 22 mL (350 mmol)

  • Sodium bicarbonate (NaHCO₃): 18.1 g (215 mmol)

  • Dichloromethane (DCM)

  • Round-bottom flask (500 mL), magnetic stirrer, ice bath, dropping funnel

Procedure:

  • A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with methanol (300 mL) and cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid (5.6 mL) is added slowly and carefully to the stirred methanol.

  • Oxetan-2-one (22 mL) is added dropwise to the cold solution via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise significantly.[13]

  • The reaction mixture is stirred for 18 hours, during which it is allowed to slowly warm to room temperature.[12]

  • After 18 hours, the reaction is re-cooled to 10 °C.

  • Sodium bicarbonate (18.1 g) is added portionwise to neutralize the sulfuric acid. Monitor the pH to ensure it reaches ~7.[13]

  • The resulting suspension is stirred at room temperature for an additional 30 minutes.

  • The mixture is filtered to remove the precipitated sodium sulfate.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • The resulting residue is diluted with dichloromethane (DCM) and filtered a second time to remove any remaining inorganic salts.

  • The final filtrate is evaporated to dryness to afford mthis compound as a colorless liquid (approx. 35 g, 97% yield).[13]

Conclusion

Both this compound and Mthis compound are highly valuable and versatile reagents in synthetic chemistry. The decision to employ one over the other is not based on a universal superiority but on a careful evaluation of the specific context of the synthesis.

  • Mthis compound is often the preferred choice for laboratory and large-scale synthesis due to its slightly higher reactivity, the lower cost of methanol, and the ease of removing the methanol byproduct.[23] Its utility is well-established in cutting-edge applications like PROTAC development.[6]

  • This compound serves as an excellent alternative, particularly when the lower toxicity of the corresponding alcohol (ethanol) is a critical safety or regulatory requirement.[24] It is also the reagent of choice when the direct synthesis of ethyl-terminated polymers or ethyl acrylate is the goal.

Ultimately, a thorough understanding of the physical properties, synthetic accessibility, and subtle reactivity differences detailed in this guide will empower researchers to make a rational and optimal choice, enhancing the efficiency, safety, and success of their synthetic endeavors.

References

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  • Tsobanakis, M., Kourmentza, C., & Kornaros, M. (2020). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Molecules, 25(18), 4235. Retrieved from [Link]

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  • Liu, C., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. International Journal of Molecular Sciences, 24(4), 3737. Retrieved from [Link]

  • Gao, C., et al. (2019). Production of 3-hydroxypropionate using a novel malonyl-CoA-mediated biosynthetic pathway in genetically engineered E. coli strain. Green Chemistry, 21(22), 6103-6115. Retrieved from [Link]

  • Google Patents. (n.d.). US20160348137A1 - Method For Producing Esters of 3-Hydroxypropionic Acid.
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  • Dishisha, T., et al. (2015). Bio-based 3-hydroxypropionic- and acrylic acid production from biodiesel glycerol via integrated microbial and chemical catalysis. Journal of Chemical Technology & Biotechnology, 91(5), 1355-1363. Retrieved from [Link]

  • Kanitkar, A., et al. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. Bioresource Technology, 102(17), 7896-902. Retrieved from [Link]

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  • Andreessen, B., & Steinbüchel, A. (2019). Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials. Applied and Environmental Microbiology, 85(17), e00620-19. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Ethyl 3-Hydroxypropanoate: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, scalability, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthesis routes to ethyl 3-hydroxypropanoate, a valuable bifunctional molecule. Each route is presented with supporting experimental data, detailed protocols, and a discussion of the underlying scientific principles to empower you to make the most informed choice for your application.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached from several distinct chemical and biological pathways. The choice of the optimal route is contingent on the specific requirements of the synthesis, such as desired scale, purity, cost constraints, and sustainability goals. Below is a summary of the key performance indicators for the routes discussed in this guide.

ParameterReduction of Ethyl 3-OxopropanoateHydroesterification of Ethylene OxideEsterification of 3-Hydroxypropionic AcidBiocatalytic Synthesis
Starting Materials Ethyl 3-oxopropanoate, Sodium BorohydrideEthylene Oxide, Carbon Monoxide, Ethanol3-Hydroxypropionic Acid, EthanolGlucose or Glycerol
Key Reagents/Catalysts Sodium BorohydrideDicobalt Octacarbonyl, 3-HydroxypyridineSulfuric AcidEngineered Microorganisms
Typical Yield High (>90%)High (87-91%)High (>90%)Variable (depends on strain and conditions)
Reaction Conditions Mild (0 °C to room temperature)High pressure, moderate temperatureRefluxBiocompatible (e.g., 30-37 °C)
Key Advantages High yield, simple procedureDirect route from simple feedstocksStraightforward, high-yieldingSustainable, potentially enantioselective
Key Disadvantages Availability of starting materialUse of toxic and flammable gases, high pressureAvailability and cost of 3-HPComplex process development, lower titers
Stereoselectivity Achiral (racemic product)AchiralAchiralPotentially high (enantiopure product)
Environmental Impact Moderate (solvent and chemical waste)High (toxic gases, metal catalyst)Moderate (acid catalyst, solvent)Low ("Green" method)

Route 1: Reduction of Ethyl 3-Oxopropanoate

The reduction of the β-ketoester, ethyl 3-oxopropanoate, to the corresponding β-hydroxyester is a classic and high-yielding transformation in organic synthesis. This method is particularly attractive for its simplicity and the use of readily available and selective reducing agents.

Mechanistic Insight

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide by the solvent (typically an alcohol) furnishes the desired hydroxyl group. Due to the planar nature of the ketone and the non-chiral nature of the reducing agent, the hydride attack occurs from both faces of the carbonyl group with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of β-keto esters.

Materials:

  • Ethyl 3-oxopropanoate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100-mL round-bottomed flask, dissolve 1.5 g (40 mmol) of sodium borohydride in 25 mL of ethanol.

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate beaker, prepare a solution of 5.0 g (38 mmol) of ethyl 3-oxopropanoate in 15 mL of ethanol.

  • Slowly add the ethyl 3-oxopropanoate solution to the cooled sodium borohydride mixture while stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.

  • Quench the reaction by carefully and slowly adding 30 mL of 1 M HCl dropwise while cooling the flask in an ice bath. Caution: This will cause frothing and the release of hydrogen gas.

  • Remove the ethanol using a rotary evaporator.

  • Suspend the resulting residue in 30 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the magnesium sulfate and evaporate the solvent using a rotary evaporator to obtain the product, this compound.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve NaBH4 in Ethanol prep2 Cool to 0 °C prep1->prep2 react1 Slowly add Substrate Solution prep2->react1 prep3 Prepare Ethyl 3-Oxopropanoate in Ethanol prep3->react1 react2 Stir at 0 °C react1->react2 react3 Warm to RT and Stir react2->react3 workup1 Quench with HCl react3->workup1 workup2 Remove Ethanol (Rotovap) workup1->workup2 workup3 Extract with Dichloromethane workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Filter and Concentrate workup4->workup5 product product workup5->product This compound

Workflow for the reduction of ethyl 3-oxopropanoate.

Route 2: Hydroesterification of Ethylene Oxide

The cobalt-catalyzed hydroesterification of ethylene oxide represents a direct and atom-economical route to 3-hydroxypropionate esters. This method utilizes simple, readily available feedstocks, making it an attractive option for large-scale industrial production.

Mechanistic Insight

The reaction mechanism is believed to involve a cobalt carbonyl catalyst, which is activated by a ligand such as 3-hydroxypyridine. The catalytic cycle is thought to begin with the formation of a cobalt hydride species, which then reacts with ethylene oxide in a ring-opening step to form a cobalt-alkoxide intermediate. Carbon monoxide then inserts into the cobalt-carbon bond, followed by alcoholysis with ethanol to release the this compound product and regenerate the active catalyst.[1]

Experimental Protocol

This protocol is for the synthesis of the closely related mthis compound and can be adapted for the synthesis of the ethyl ester by substituting methanol with ethanol.[1]

Materials:

  • Ethylene oxide

  • Carbon monoxide

  • Ethanol (anhydrous)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 3-Hydroxypyridine

  • Tetrahydrofuran (THF, anhydrous)

  • High-pressure autoclave reactor with magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Safety Precautions:

  • Ethylene oxide is highly flammable, toxic, and carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Carbon monoxide is a toxic gas. A carbon monoxide detector must be used, and the reaction should be conducted in a well-ventilated area.

  • High-pressure reactions should be conducted behind a blast shield in a properly equipped laboratory.

  • Dicobalt octacarbonyl is air-sensitive and should be handled under an inert atmosphere.

Procedure:

  • In a glovebox, charge the high-pressure autoclave reactor with dicobalt octacarbonyl and 3-hydroxypyridine.

  • Add anhydrous THF and anhydrous ethanol.

  • Seal the reactor and remove it from the glovebox.

  • Cool the reactor to -20 °C to safely introduce the ethylene oxide.

  • Carefully add a known amount of liquid ethylene oxide to the reactor.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 4-7 MPa).

  • Heat the reactor to the desired temperature (e.g., 40-70 °C) with vigorous stirring.[2]

  • Maintain the temperature and pressure for the specified reaction time (typically 4-18 hours). Monitor the pressure for any drop, which may indicate consumption of the gaseous reactants.[1]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a fume hood.

  • The reaction mixture can then be purified by distillation under reduced pressure.

Workflow Diagram

G cluster_prep Reactor Charging (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add Co2(CO)8 and 3-Hydroxypyridine prep2 Add Anhydrous THF and Ethanol prep1->prep2 react1 Cool to -20 °C and Add Ethylene Oxide prep2->react1 react2 Pressurize with CO react1->react2 react3 Heat and Stir react2->react3 workup1 Cool and Vent CO react3->workup1 workup2 Purify by Distillation workup1->workup2 product product workup2->product This compound

Workflow for the hydroesterification of ethylene oxide.

Route 3: Esterification of 3-Hydroxypropionic Acid

The Fischer esterification of 3-hydroxypropionic acid (3-HP) with ethanol is a direct and fundamentally sound method for producing this compound. The success of this route is largely dependent on the availability and cost of the 3-HP starting material.

Mechanistic Insight

Fischer esterification is an acid-catalyzed equilibrium reaction. A protic acid, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed.[3]

Experimental Protocol

This is a general procedure for Fischer esterification that can be applied to 3-hydroxypropionic acid.[3]

Materials:

  • 3-Hydroxypropionic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxypropionic acid (e.g., 8.0 g, 0.089 mol) in anhydrous ethanol (e.g., 200 mL), slowly add concentrated sulfuric acid (e.g., 3 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add a mixture of water (50 mL) and ethyl acetate (200 mL).

  • Transfer the mixture to a separatory funnel and wash the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and filter.

  • Remove the solvent using a rotary evaporator to obtain the this compound product.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification react1 Dissolve 3-HP in Ethanol react2 Add H2SO4 (catalyst) react1->react2 react3 Reflux react2->react3 workup1 Remove Excess Ethanol react3->workup1 workup2 Add Water and Ethyl Acetate workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry with Na2SO4 workup3->workup4 workup5 Filter and Concentrate workup4->workup5 product product workup5->product This compound

Workflow for the esterification of 3-hydroxypropionic acid.

Route 4: Biocatalytic Synthesis

The biocatalytic production of this compound is an emerging and highly promising route that aligns with the principles of green chemistry. This approach utilizes whole microbial cells or isolated enzymes to catalyze the synthesis from renewable feedstocks.

Scientific Principles

The biocatalytic synthesis of this compound can be achieved through various metabolic pathways. One notable example is the direct production by fermentation using specific bacterial strains. For instance, Acetobacter lovaniensis has been shown to produce ethyl 3-hydroxypropionate when cultured in a suitable growth medium.[4] The proposed biosynthesis involves the endogenous production of both 3-hydroxypropionic acid and ethanol by the microorganism, followed by an enzymatic esterification reaction.[5]

Alternatively, this compound can be produced from renewable feedstocks like glucose or glycerol using metabolically engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae.[6] These organisms are engineered with heterologous pathways to convert the feedstock into 3-hydroxypropionic acid, which can then be esterified in a subsequent step or potentially in a one-pot process. A key advantage of biocatalysis is the potential for high enantioselectivity, allowing for the synthesis of chiral molecules with a specific stereochemistry.

Experimental Protocol (General Overview)

This protocol provides a general overview of the production of this compound via fermentation.

Materials:

  • Selected microbial strain (e.g., Acetobacter lovaniensis)

  • Appropriate growth medium (including a carbon source, nitrogen source, and essential minerals)

  • Fermenter or shake flasks

  • Incubator shaker

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Inoculum Preparation: Prepare a seed culture of the selected microbial strain by growing it in a small volume of the growth medium.

  • Fermentation: Inoculate a larger volume of the sterile growth medium in a fermenter or shake flask with the seed culture.

  • Cultivation: Incubate the culture under controlled conditions of temperature, pH, and aeration for a specified period.

  • Product Recovery: After the fermentation is complete, separate the cells from the culture broth by centrifugation.

  • Extraction: Extract the this compound from the culture supernatant using a suitable organic solvent.

  • Purification: The extracted product can be further purified by distillation or chromatography.

Workflow Diagram

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing up1 Inoculum Preparation up2 Fermentation up1->up2 down1 Cell Separation (Centrifugation) up2->down1 down2 Solvent Extraction down1->down2 down3 Purification down2->down3 product product down3->product This compound

General workflow for the biocatalytic synthesis of this compound.

Concluding Remarks

The synthesis of this compound can be accomplished through a variety of chemical and biological methods, each with its own set of advantages and disadvantages. The reduction of ethyl 3-oxopropanoate offers a simple and high-yielding laboratory-scale synthesis of the racemic product. The hydroesterification of ethylene oxide is a powerful method for large-scale production from basic feedstocks but requires specialized equipment and careful handling of hazardous materials. The esterification of 3-hydroxypropionic acid is a straightforward approach, with its feasibility largely dependent on the availability of the starting acid. Finally, biocatalytic synthesis presents a sustainable and potentially enantioselective route, though it often requires significant process development and optimization. The selection of the most appropriate route will ultimately depend on the specific goals and constraints of the researcher or organization.

References

  • Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6), 742-746. [Link]

  • Gill, R. T., & Loning, J. (2016). Method For Producing Esters of 3-Hydroxypropionic Acid. U.S.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Jiang, Y., et al. (2023). Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. International Journal of Molecular Sciences, 24(4), 3683. [Link]

  • Zhang, L., et al. (2018). Synthesis of Mthis compound by Hydroesterification of Ethylene Oxide over Dicobalt Octacarbonyl Catalyst. Journal of Chemical Engineering of Chinese Universities, 32(4), 863-869. [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-Hydroxypropanoate: 1H NMR and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For small organic molecules like ethyl 3-hydroxypropanoate, a versatile building block in the synthesis of various pharmaceuticals and biodegradable polymers, this validation is paramount. This guide provides an in-depth analysis of the validation of its structure, with a primary focus on Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while also presenting a comparative perspective on alternative analytical techniques.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the preeminent tool for the structural determination of organic compounds in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR offers a rapid and definitive fingerprint of its structure.

The expected ¹H NMR spectrum of this compound reveals a distinct set of signals, each corresponding to a unique proton environment. The typical chemical shifts (δ) in a deuterated chloroform (CDCl₃) solvent are as follows: a triplet corresponding to the methyl protons (CH₃) of the ethyl group, a quartet for the methylene protons (CH₂) of the ethyl group, a triplet for the methylene protons adjacent to the hydroxyl group (HO-CH₂), and another triplet for the methylene protons adjacent to the carbonyl group (CH₂-C=O). The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration-dependent.

Experimental Protocol: ¹H NMR Analysis of this compound

A robust and reproducible ¹H NMR spectrum is contingent on a meticulous experimental protocol. The following steps outline a standard procedure for the acquisition of a high-quality spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • The instrument is locked onto the deuterium signal of the CDCl₃.

  • Shimming is performed to optimize the magnetic field homogeneity.

  • A standard single-pulse experiment is utilized with a 90° pulse angle.

  • Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

3. Data Processing and Interpretation:

  • The acquired Free Induction Decay (FID) is Fourier transformed.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each peak.

  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are analyzed to deduce the connectivity of the protons.

The following diagram illustrates the workflow for the ¹H NMR analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation Weigh Weigh Ethyl 3-hydroxypropanoate Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock on Deuterium Signal Transfer->Lock Shim Optimize Field Homogeneity Lock->Shim Acquire Acquire FID (16-32 scans) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference to TMS Phase->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Multiplicity & Coupling Constants Integrate->Analyze Structure Structure Analyze->Structure Structural Confirmation

Caption: Workflow for the structural validation of this compound using ¹H NMR spectroscopy.

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural validation often employs complementary analytical techniques. The table below compares ¹H NMR with other common methods for the characterization of this compound.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Detailed information on the chemical environment, connectivity, and relative number of protons.High resolution, non-destructive, relatively fast, provides unambiguous structural information.Requires sample to be soluble, can be insensitive for very low concentrations.
¹³C NMR Spectroscopy Information about the number and types of carbon atoms in the molecule.Complements ¹H NMR by providing a carbon skeleton fingerprint.Lower sensitivity than ¹H NMR, longer acquisition times.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., O-H, C=O, C-O).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular structure and connectivity.
Mass Spectrometry (MS) Information about the molecular weight and fragmentation pattern of the molecule.High sensitivity, provides accurate molecular weight, fragmentation can give structural clues.Can be destructive, may not distinguish between isomers.
Gas Chromatography (GC) Information on the purity of the sample and its retention time.Excellent for assessing purity and separating components of a mixture.Provides no direct structural information.

This multi-technique approach ensures a self-validating system, where the data from each method corroborates the proposed structure of this compound. For instance, the presence of a strong absorption band around 3400 cm⁻¹ in the IR spectrum would support the existence of the hydroxyl group, while a molecular ion peak corresponding to the molecular weight of this compound in the mass spectrum would confirm its elemental composition.

The logical relationship between these techniques in a comprehensive validation workflow is illustrated below.

G cluster_NMR NMR Spectroscopy cluster_Spectroscopy Other Spectroscopic Methods cluster_Chromatography Chromatography Proposed_Structure Proposed Structure: This compound H_NMR ¹H NMR Proposed_Structure->H_NMR Proton Environment & Connectivity C_NMR ¹³C NMR Proposed_Structure->C_NMR Carbon Skeleton IR IR Spectroscopy Proposed_Structure->IR Functional Groups MS Mass Spectrometry Proposed_Structure->MS Molecular Weight & Fragmentation GC Gas Chromatography Proposed_Structure->GC Purity & Retention Time Final_Confirmation Confirmed Structure H_NMR->Final_Confirmation C_NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation GC->Final_Confirmation

Caption: A multi-technique approach for the comprehensive structural validation of this compound.

Conclusion

The structural validation of this compound is most effectively and definitively achieved through ¹H NMR spectroscopy. Its ability to provide a detailed and unambiguous fingerprint of the molecule's proton framework is unparalleled. However, for the highest level of scientific rigor, particularly in the context of drug development and materials science, a holistic approach that integrates data from complementary techniques such as ¹³C NMR, IR spectroscopy, and mass spectrometry is recommended. This multi-faceted strategy ensures a self-validating system that leaves no room for structural ambiguity, thereby upholding the principles of expertise, authoritativeness, and trustworthiness in scientific research.

References

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

  • Title: Introduction to NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

  • Title: Organic Chemistry, 9th Edition Source: John E. McMurry URL: [Link]

A Senior Application Scientist's Guide to the Purity Assessment of Commercial Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials is not merely a matter of quality control; it is a cornerstone of experimental reproducibility, process efficiency, and, ultimately, the safety and efficacy of the final product. Ethyl 3-hydroxypropanoate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of compounds, from biodegradable polymers to active pharmaceutical ingredients (APIs). The presence of seemingly innocuous impurities can have profound, often detrimental, effects on reaction kinetics, yield, and the impurity profile of subsequent synthetic intermediates and the final API.

This guide provides a comprehensive framework for the purity assessment of commercial this compound. As a senior application scientist, my objective is to move beyond a simple recitation of analytical methods. Instead, this document will elucidate the rationale behind the selection of specific analytical techniques, provide detailed, field-tested protocols, and offer a comparative analysis of hypothetical commercial grades to illustrate the practical application of these methods. Our approach is grounded in the principles of scientific integrity, ensuring that each analytical workflow is a self-validating system.

The Criticality of Purity: Understanding Potential Impurities

The purity profile of commercial this compound is intrinsically linked to its synthetic route. The most common method for its production is the Fischer esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst.[1] This process, while seemingly straightforward, can introduce several potential impurities that must be rigorously monitored.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 3-hydroxypropanoic acid and ethanol are common impurities. 3-Hydroxypropanoic acid, being a carboxylic acid, can interfere with subsequent reactions, particularly those sensitive to acidic conditions.

  • Oligomerization Products: The presence of both a hydroxyl and a carboxylic acid functionality in the starting material (3-hydroxypropanoic acid) can lead to self-esterification, forming dimers, trimers, and other oligomers. These can be difficult to separate from the desired product and can impact the material's physical properties.

  • Solvent and Catalyst Residues: Depending on the specific manufacturing process, residual solvents and traces of the acid catalyst may be present.

  • Water: As a byproduct of the esterification reaction, water is a critical impurity to quantify, as it can affect the stability and reactivity of the ester.

Degradation Products:

  • Hydrolysis Products: this compound can hydrolyze back to 3-hydroxypropanoic acid and ethanol, particularly in the presence of moisture and acid or base.

  • Oxidation Products: While less common, oxidation of the hydroxyl group can lead to the formation of corresponding ketone or aldehyde impurities.

A Multi-Modal Approach to Purity Assessment

A robust purity assessment of this compound necessitates a multi-modal analytical approach. No single technique can provide a complete picture of the impurity profile. The following sections detail the primary analytical methods, their underlying principles, and their specific utility in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Assay

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[2] For a relatively polar molecule like this compound, a derivatization step is often employed to enhance its volatility and improve chromatographic peak shape.

Causality of Experimental Choices:

  • Derivatization (Silylation): The hydroxyl group of this compound can lead to peak tailing and poor resolution in GC. By converting the hydroxyl group to a less polar trimethylsilyl (TMS) ether, we significantly increase the compound's volatility, resulting in sharper, more symmetrical peaks and improved separation from other components.

  • Splitless Injection: For impurity analysis, where sensitivity is paramount, a splitless injection mode is often preferred to ensure the majority of the sample is transferred to the analytical column.

  • Mass Spectrometry (MS) Detection: MS detection provides not only quantitative data but also structural information, enabling the tentative identification of unknown impurities based on their mass spectra.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Anhydrous Pyridine Sample->Solvent Derivatization Add BSTFA + 1% TMCS Solvent->Derivatization Reaction Heat at 60°C for 30 min Derivatization->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation GC Separation on Capillary Column Injection->Separation Detection MS Detection (EI) Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Spectral Interpretation Integration->Identification Quantification Quantification vs. Standard Integration->Quantification

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS with Silylation

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 500 µL of anhydrous pyridine and vortex to dissolve.

    • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Assay

HPLC is an indispensable tool for the analysis of non-volatile and thermally labile impurities, such as 3-hydroxypropanoic acid and potential oligomers. Reversed-phase HPLC with UV detection is a common and effective method.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: A C18 column provides good retention and separation for moderately polar compounds like this compound and its potential impurities.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the mobile phase suppresses the ionization of any residual carboxylic acid impurities (like 3-hydroxypropanoic acid), leading to better peak shape and retention.

  • UV Detection: this compound and its likely impurities have a carboxyl group which allows for detection at low UV wavelengths (around 210 nm).

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter Injection Inject Sample Filter->Injection Separation Reversed-Phase C18 Column Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via External Standard Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase (e.g., 50:50 Water:Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and the identification of impurities, often without the need for chromatographic separation. Both ¹H and ¹³C NMR should be employed.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the electronic environment of protons, their connectivity (through spin-spin coupling), and their relative abundance (through integration). It is excellent for detecting and quantifying impurities with unique proton signals.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is very powerful for identifying structural isomers and impurities with different carbon frameworks.

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid overwhelming the spectrum with solvent signals.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • ~4.2 ppm (quartet, 2H, -OCH₂CH₃)

  • ~3.8 ppm (triplet, 2H, -CH₂OH)

  • ~2.6 ppm (triplet, 2H, -C(=O)CH₂-)

  • ~1.25 ppm (triplet, 3H, -OCH₂CH₃)

  • A broad singlet for the -OH proton, the chemical shift of which is concentration and temperature-dependent.

Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

  • ~172 ppm (-C=O)

  • ~61 ppm (-OCH₂CH₃)

  • ~59 ppm (-CH₂OH)

  • ~38 ppm (-C(=O)CH₂-)

  • ~14 ppm (-OCH₂CH₃)

Karl Fischer Titration for Water Content Determination

The quantification of water is crucial, and Karl Fischer titration is the gold standard for this measurement due to its accuracy, precision, and specificity for water.

Causality of Experimental Choices:

  • Volumetric Titration: For samples with expected water content in the range of 0.1% to 100%, volumetric Karl Fischer titration is the method of choice.

  • Methanol-based Reagent: A methanol-based Karl Fischer reagent is suitable for the analysis of esters like this compound.

Experimental Workflow: Karl Fischer Titration

KF_Workflow cluster_prep Titrator Preparation cluster_analysis Sample Analysis cluster_data Calculation Titrator Prepare Karl Fischer Titrator Solvent Add Anhydrous Methanol to Titration Cell Titrator->Solvent PreTritation Pre-titrate to a Dry Endpoint Solvent->PreTritation Injection Inject a Weighed Amount of Sample PreTritation->Injection Titration Titrate with Karl Fischer Reagent Injection->Titration Endpoint Detect Endpoint Potentiometrically Titration->Endpoint Volume Record Titrant Volume Endpoint->Volume Calculation Calculate Water Content Volume->Calculation

Caption: Workflow for Karl Fischer titration.

Detailed Protocol: Volumetric Karl Fischer Titration

  • Titrator Setup:

    • Set up the volumetric Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with a standardized one-component Karl Fischer titrant (e.g., CombiTitrant 5).

  • Titration Vessel Preparation:

    • Add a suitable volume of anhydrous methanol to the titration vessel.

    • Perform a pre-titration to neutralize any water in the solvent until a stable, dry endpoint is reached.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound sample (typically 1-2 g) into a gas-tight syringe.

    • Inject the sample into the titration vessel.

    • Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation:

    • The instrument software will calculate the water content based on the volume of titrant consumed, the titer of the reagent, and the sample weight.

Comparative Analysis of Commercial Grades

To illustrate the application of these analytical methods, let's consider a comparative analysis of three hypothetical commercial grades of this compound: "Standard Grade," "High Purity Grade," and "Off-Spec Batch."

Table 1: Comparative Purity Assessment of Hypothetical Commercial Grades

ParameterStandard GradeHigh Purity GradeOff-Spec BatchAnalytical Method
Assay (by GC) 98.5%>99.8%95.2%GC-MS
Ethanol 0.5%<0.05%1.8%GC-MS
3-Hydroxypropanoic Acid 0.3%<0.02%1.1%HPLC-UV
Dimer/Oligomers 0.6%Not Detected1.5%HPLC-UV
Unknown Impurities 0.1%<0.03%0.4%GC-MS & HPLC-UV
Water Content 0.2%<0.05%0.8%Karl Fischer Titration
Appearance Colorless LiquidColorless LiquidPale Yellow LiquidVisual Inspection
¹H NMR Conforms to structure, minor impurity signalsConforms to structureConforms to structure, significant impurity signalsNMR Spectroscopy

Interpretation of Results:

  • Standard Grade: Suitable for many general synthetic applications but may require further purification for use in sensitive downstream processes. The presence of starting materials and oligomers is notable.

  • High Purity Grade: Ideal for pharmaceutical applications and sensitive organic synthesis where high purity is critical. The impurity levels are significantly lower, ensuring minimal interference in subsequent reactions.

  • Off-Spec Batch: This batch clearly fails to meet typical quality standards. The high levels of starting materials, oligomers, and water indicate an incomplete reaction or inadequate purification. The pale yellow color may also suggest the presence of chromophoric impurities.

Conclusion: A Foundation for Quality

The purity of this compound is a critical parameter that directly impacts its performance in research, development, and manufacturing. A comprehensive purity assessment, employing a combination of chromatographic and spectroscopic techniques, is essential for ensuring the quality and consistency of this vital chemical intermediate. By understanding the potential impurities and selecting the appropriate analytical methods, researchers and drug development professionals can build their synthetic processes on a solid foundation of quality, leading to more reliable and reproducible outcomes.

References

  • Shimadzu Corporation. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Shimadzu Corporation. Analytical Methods for Organic Acids. [Link]

  • SCION Instruments. Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. [Link]

  • Rodríguez-Bernaldo de Quirós, A., Lage-Yusty, M. A., & López-Hernández, J. (2009). HPLC analysis of organic acids using a novel stationary phase. Talanta, 78(2), 643–646. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). [Link]

  • MySkinRecipes. This compound. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

  • Perflavory. This compound, 623-72-3. [Link]

  • PubChem. This compound. [Link]

  • PubChem. This compound. [Link]

  • The Good Scents Company. This compound, 623-72-3. [Link]

  • NIST. Ethyl 3-hydroxybenzoate. [Link]

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Benchmarking Ethyl 3-Hydroxypropanoate Against Other Commercially Significant β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers and Drug Development Professionals

Abstract

β-hydroxy esters are a pivotal class of chiral building blocks in the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. Among these, ethyl 3-hydroxypropanoate (ethyl 3-HP) is an emerging platform chemical with significant potential. This guide provides a comprehensive benchmark of this compound against other widely used β-hydroxy esters, including ethyl lactate and ethyl 3-hydroxybutyrate. We will delve into a comparative analysis of their synthetic accessibility, reactivity profiles, and performance in key applications, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to make informed decisions in their synthetic strategies.

Introduction: The Significance of β-Hydroxy Esters in Modern Synthesis

β-hydroxy esters are bifunctional molecules characterized by a hydroxyl group on the carbon atom beta to the carbonyl group of the ester. This structural motif is a cornerstone in organic synthesis, offering two reactive centers that can be manipulated with high selectivity. Their utility is particularly pronounced in the construction of complex molecules, where they serve as valuable chiral synthons. The stereochemistry of the hydroxyl group is often crucial in determining the biological activity of the final product, making the enantiopurity of β-hydroxy esters a critical quality attribute.

The demand for sustainable and green chemical processes has further elevated the importance of β-hydroxy esters. Many can be derived from renewable feedstocks through fermentation or biocatalytic routes, positioning them as environmentally benign alternatives to petroleum-derived intermediates. This guide will focus on a comparative evaluation of this compound, a promising bio-based chemical, against its more established counterparts.

Comparative Analysis of Key β-Hydroxy Esters

Our comparative analysis will focus on three key β-hydroxy esters: this compound, ethyl lactate (an α-hydroxy ester included for its industrial relevance and structural similarity), and ethyl 3-hydroxybutyrate.

Synthetic Accessibility and Production Routes

The economic viability and environmental footprint of a chemical are largely determined by its production route. The table below summarizes the primary synthesis methods for our selected esters.

Parameter This compound Ethyl Lactate Ethyl 3-Hydroxybutyrate
Primary Production Route Esterification of 3-hydroxypropanoic acid (3-HP), which is produced via fermentation of glycerol or glucose.Fermentation of carbohydrates (e.g., corn starch, sugarcane) to lactic acid, followed by esterification.Reduction of ethyl acetoacetate, often using biocatalysis or chiral catalysts for enantioselective synthesis.
Typical Feedstock Glycerol (a byproduct of biodiesel production), glucose.Corn, sugarcane, or other sugar sources.Ethyl acetoacetate (petroleum-derived).
Key Advantages Utilization of a renewable, low-cost feedstock (crude glycerol). Potential for a highly sustainable production pathway.Well-established, large-scale industrial process. High yields and purity are readily achievable.Mature synthetic routes with good control over stereochemistry.
Key Challenges The fermentation process for 3-HP can be sensitive to impurities in crude glycerol. Downstream purification of 3-HP and subsequent esterification require optimization.Competition with food sources for feedstock. The esterification process requires careful water removal to drive the reaction to completion.Reliance on petroleum-based starting materials. The reduction step can require expensive catalysts or stoichiometric reductants.
Physicochemical Properties

The physical properties of these esters influence their handling, reaction conditions, and applications as solvents.

Property This compound Ethyl Lactate Ethyl 3-Hydroxybutyrate
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₆H₁₂O₃
Molecular Weight 118.13 g/mol 118.13 g/mol 132.16 g/mol
Boiling Point ~188 °C~154 °C~175 °C
Density ~1.05 g/cm³~1.03 g/cm³~1.01 g/cm³
Solubility in Water MiscibleMiscibleSoluble
Reactivity and Synthetic Utility

The true value of these esters lies in their synthetic versatility. Below, we compare their reactivity in key transformations relevant to drug development and materials science.

Experimental Protocols for Benchmarking

To provide a framework for in-house evaluation, we present standardized protocols for key transformations.

Protocol for Dehydration to α,β-Unsaturated Esters

The dehydration of β-hydroxy esters is a critical reaction for the synthesis of acrylates, which are important monomers.

Objective: To compare the yield and reaction kinetics of the dehydration of this compound and ethyl 3-hydroxybutyrate to their corresponding α,β-unsaturated esters.

Materials:

  • This compound

  • Ethyl 3-hydroxybutyrate

  • Amberlyst 15 (or other suitable acid catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reaction flask, condenser, heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a reaction flask with a Dean-Stark apparatus and condenser.

  • To the flask, add the β-hydroxy ester (100 mmol), toluene (100 mL), and Amberlyst 15 (10 g).

  • Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap.

  • Monitor the reaction progress by taking aliquots from the reaction mixture at regular intervals and analyzing them by GC.

  • Once the reaction is complete (no more water is evolved or the starting material is consumed), cool the mixture to room temperature.

  • Filter the catalyst and wash it with toluene.

  • Combine the filtrate and washings, and remove the toluene under reduced pressure.

  • Purify the resulting α,β-unsaturated ester by distillation.

  • Calculate the yield and characterize the product by NMR and GC-MS.

Expected Outcome: This experiment will provide quantitative data on the relative ease of dehydration for each ester, which is influenced by the substitution pattern on the carbon backbone.

Visualization of Key Concepts

To better illustrate the relationships and workflows discussed, we provide the following diagrams.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_benchmarking Benchmarking Experiments cluster_analysis Analysis & Characterization feedstock Renewable Feedstock (e.g., Glycerol) fermentation Fermentation to 3-Hydroxypropanoic Acid feedstock->fermentation Biocatalysis esterification Esterification to Ethyl 3-HP fermentation->esterification Acid Catalyst purification Distillation/ Purification esterification->purification dehydration Dehydration to Ethyl Acrylate purification->dehydration polymerization Ring-Opening Polymerization purification->polymerization chiral_reduction Asymmetric Reduction (for comparison) purification->chiral_reduction nmr NMR Spectroscopy dehydration->nmr gcms GC-MS Analysis dehydration->gcms hplc Chiral HPLC polymerization->hplc chiral_reduction->hplc

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 3-Hydroxypropanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the quality and purity of starting materials are paramount. Ethyl 3-hydroxypropanoate, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of compounds. Its Certificate of Analysis (CoA) is not merely a document of compliance but a detailed map of its chemical identity and purity, guiding its effective use in research and development.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth analysis of the Certificate of Analysis for this compound. We will dissect a typical CoA, explaining the significance of each parameter and the analytical techniques employed. Furthermore, we will objectively compare this compound with a common alternative, ethyl acrylate, focusing on their performance in key synthetic transformations, supported by experimental data and detailed analytical protocols. Our aim is to equip you with the expertise to not only interpret a CoA but also to make informed decisions in the selection of reagents for your critical applications.

Understanding the Certificate of Analysis: A Window into Quality

A Certificate of Analysis is a formal document issued by a manufacturer that certifies the quality and purity of a specific batch of a product. For a researcher, it is the first line of defense against introducing impurities that could compromise experimental outcomes. Let's explore the key sections of a representative CoA for this compound.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResultMethod
Appearance Colorless to pale yellow liquidConformsVisual
Identity (¹H NMR) Conforms to structureConformsNMR Spectroscopy
Purity (GC) ≥ 98.0%99.2%Gas Chromatography
Water Content (Karl Fischer) ≤ 0.2%0.08%Karl Fischer Titration
Residue on Ignition ≤ 0.1%0.03%Gravimetric
Heavy Metals (as Pb) ≤ 10 ppm< 10 ppmICP-MS
Residual Solvents Meets USP <467> requirementsConformsHeadspace GC-MS
Key Parameters and Their Significance:
  • Appearance: A simple yet crucial initial check. Any deviation from the expected clear, colorless liquid could indicate contamination or degradation.

  • Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. By comparing the spectrum of the sample to a reference spectrum, we can confirm the identity of this compound and detect the presence of any structural isomers or major impurities.

  • Purity (GC): Gas Chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. A high purity value (typically >98%) ensures that the desired compound is the major component and that impurities are present at low levels.

  • Water Content: The presence of water can be detrimental in many organic reactions, particularly those involving water-sensitive reagents. Karl Fischer titration is a highly accurate method for determining trace amounts of water.

  • Residue on Ignition: This test measures the amount of inorganic impurities that remain after the sample is ignited. A low value indicates a low level of non-volatile inorganic contaminants.

  • Heavy Metals: The presence of heavy metals is a critical concern in drug development due to their toxicity. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an ultra-sensitive technique for detecting trace levels of heavy metals.

  • Residual Solvents: Solvents used in the manufacturing process can remain in the final product. Headspace GC-MS is used to identify and quantify these residual solvents, ensuring they are below the limits set by pharmacopeial standards like USP <467>.

Comparative Analysis: this compound vs. Ethyl Acrylate

In many synthetic applications, particularly those involving conjugate additions, ethyl acrylate is often considered as an alternative to this compound. While structurally similar, the presence of the hydroxyl group in this compound imparts distinct properties that can be advantageous or disadvantageous depending on the specific reaction.

Table 2: Comparison of Physicochemical Properties and Reactivity

PropertyThis compoundEthyl Acrylate
Molecular Formula C₅H₁₀O₃C₅H₈O₂
Molecular Weight 118.13 g/mol 100.12 g/mol
Boiling Point ~187 °C~100 °C
Key Functional Groups Ester, HydroxylEster, Alkene
Reactivity in Michael Addition Nucleophilic addition to an activated alkene (after conversion)Electrophilic alkene susceptible to nucleophilic attack
Performance in Michael Addition Reactions:

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Ethyl acrylate, with its electron-deficient double bond, is a classic Michael acceptor.[1]

This compound, on the other hand, does not possess an activated alkene and therefore cannot directly act as a Michael acceptor. However, its hydroxyl group can be a handle for further functionalization. For instance, it can be dehydrated to form ethyl acrylate in situ or converted to a leaving group to facilitate an elimination reaction, thereby generating the α,β-unsaturated system required for a Michael addition.

Experimental Consideration: The choice between these two reagents hinges on the desired synthetic strategy. If a direct Michael addition is the goal, ethyl acrylate is the more straightforward choice. However, if the synthesis requires a precursor that can be converted to a Michael acceptor under specific conditions, or if the hydroxyl group is needed for subsequent transformations, this compound offers greater synthetic flexibility.

The reaction kinetics of the Michael addition of a nucleophile to ethyl acrylate can be monitored by techniques such as in-situ FTIR or ¹H NMR spectroscopy, tracking the disappearance of the vinyl protons of the acrylate.[2] A similar kinetic analysis could be designed for a reaction where this compound is first converted to ethyl acrylate, allowing for a comparison of the overall reaction efficiency.

Experimental Protocols

To ensure the quality and purity of this compound, robust analytical methods are essential. Below are detailed protocols for key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds. For polar molecules like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Silylation is a common derivatization technique for compounds containing hydroxyl groups.[3]

Protocol:

  • Sample Preparation (Silylation):

    • To 1 mg of the this compound sample in a vial, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Scan Range: m/z 40-500.

Rationale: The silylation step replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the volatility of the analyte and preventing peak tailing during chromatography. The GC program is designed to separate the derivatized analyte from any impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum for identification.

Diagram of GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Derivatization Silylation (BSTFA) Sample->Derivatization Derivatized_Sample TMS-derivatized Sample Derivatization->Derivatized_Sample GC Gas Chromatograph Separation by Volatility Derivatized_Sample->GC MS Mass Spectrometer Fragmentation & Detection GC->MS Data Data Analysis Identification & Quantification MS->Data

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a versatile technique for separating and quantifying non-volatile or thermally labile compounds. A reversed-phase method is suitable for the analysis of this compound.

Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

Rationale: In reversed-phase HPLC, the stationary phase is non-polar (C18), and the mobile phase is polar. This compound, being a moderately polar compound, will have a reasonable retention time on the column, allowing for its separation from more polar or less polar impurities. The UV detector is used to quantify the analyte based on its absorbance at 210 nm, where the ester carbonyl group absorbs.

Diagram of HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Separation by Polarity Filtration->HPLC Detector UV Detector Detection at 210 nm HPLC->Detector Data Data Analysis Quantification Detector->Data

Caption: Workflow for HPLC analysis of this compound.

Conclusion

A thorough understanding and critical evaluation of the Certificate of Analysis for this compound are indispensable for its successful application in research and development. This guide has provided a framework for interpreting the key parameters of a CoA and has offered a comparative perspective on a common alternative, ethyl acrylate. The detailed analytical protocols for GC-MS and HPLC serve as a practical resource for ensuring the quality and purity of this important synthetic building block. By integrating this knowledge into your laboratory practices, you can enhance the reliability and reproducibility of your experimental work, ultimately accelerating the pace of discovery and innovation.

References

  • Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]

  • Perlmutter, P. (1992). Conjugate addition reactions in organic synthesis. Pergamon Press. [Link]

  • PubChem. This compound. [Link]

  • Royal Society of Chemistry. (2009). Supporting Information for Asymmetric Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters Catalyzed by a Copper-Bis(phosphine) Complex. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Zhang, Y., Wang, L., Zhang, R., & Li, D. (2020). LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. Journal of Chromatography B, 1152, 122244. [Link]

  • Cyberlipid. HPLC analysis. [Link]

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  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Filo. (2024). Figure A: 1H NMR spectrum of ethyl pr... [Link]

  • MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]

  • Woźniak, M. K., Piórkowska, E., & Biziuk, M. (2021). Development and validation of a method for the simultaneous analysis of fatty acid ethyl esters, ethyl sulfate and ethyl glucuronide in meconium samples. Analytical and Bioanalytical Chemistry, 413(12), 3093-3101. [Link]

  • ResearchGate. (2025). Optimization of carbohydrate silylation for gas chromatography. [Link]

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A Guide to the Chemoselective Reactivity of Ethyl 3-Hydroxypropanoate: Navigating the Hydroxyl and Ester Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, bifunctional molecules serve as versatile building blocks. Ethyl 3-hydroxypropanoate, possessing both a primary hydroxyl group and an ethyl ester, is a prime example of such a molecule.[1][2][3] Its value lies not just in the presence of these two functional groups, but in the ability to selectively target one in the presence of the other. Understanding the nuanced differences in their reactivity is paramount for designing rational synthetic pathways.

This guide provides an in-depth comparison of the reactivity of the hydroxyl and ester groups within this compound. We will explore the fundamental principles governing their chemical behavior and present experimental strategies that leverage these differences to achieve chemoselective transformations. The protocols and data presented herein are grounded in established principles of organic chemistry to ensure reliability and reproducibility for researchers, scientists, and drug development professionals.

Fundamental Principles of Reactivity

The divergent reactivity of the hydroxyl and ester groups stems from their distinct electronic and structural properties. The hydroxyl group offers a nucleophilic oxygen and an acidic proton, while the ester presents an electrophilic carbonyl carbon.[4][5][6]

  • The Hydroxyl (-OH) Group: The oxygen atom's lone pairs make this group a potent nucleophile, ready to attack electron-deficient centers. While the hydroxyl proton is only weakly acidic, it can be removed by a strong base to form a much more nucleophilic alkoxide ion. The hydroxyl group itself is a poor leaving group in substitution reactions; however, it can be protonated or converted into a sulfonate ester (e.g., tosylate) to enhance its leaving group ability.[4][7]

  • The Ester (-COOEt) Group: The carbonyl carbon of the ester is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a target for nucleophilic attack. Esters are generally less reactive than corresponding aldehydes or ketones and undergo nucleophilic acyl substitution, where the ethoxy group (-OEt) acts as the leaving group.[5][8]

This inherent difference in electronic character is the key to achieving selective chemical modifications.

G cluster_molecule This compound cluster_hydroxyl Hydroxyl Group (-OH) cluster_ester Ester Group (-COOEt) struct HO-CH₂-CH₂-C(=O)O-CH₂-CH₃ elec Electrophilic Carbonyl Carbon struct->elec Nucleophilic Acyl Substitution nuc Nucleophilic Oxygen nuc->struct Nucleophilic Attack acid Acidic Proton acid->struct Deprotonation lg Leaving Group (-OEt) G start This compound reagents Acetic Anhydride Pyridine start->reagents product Ethyl 3-acetoxypropanoate reagents->product Acylation G start This compound reagents 1. NaOH, H₂O 2. H₃O⁺ start->reagents product 3-Hydroxypropanoic Acid reagents->product Hydrolysis G cluster_strong Strong Reduction cluster_mild Mild Reduction start1 This compound reagent1 LiAlH₄ start1->reagent1 product1 Propane-1,3-diol reagent1->product1 start2 This compound reagent2 NaBH₄ start2->reagent2 product2 No Reaction reagent2->product2 G start This compound reagents PCC DCM start->reagents product Ethyl 3-oxopropanoate reagents->product Oxidation

Sources

A Comparative Economic Analysis of Ethyl 3-Hydroxypropanoate Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of Ethyl 3-Hydroxypropanoate

This compound (Ethyl 3-HP) is a valuable bifunctional molecule, serving as a critical intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1][2] Its utility as a building block is underscored by the presence of both a hydroxyl and an ester functional group, enabling diverse chemical transformations.[2] As demand for downstream products grows, a thorough economic analysis of the available synthesis routes for Ethyl 3-HP is paramount for researchers and manufacturers to make informed decisions that balance cost, efficiency, and sustainability. This guide provides an in-depth comparison of the prominent synthesis methods, supported by experimental data and protocols, to illuminate the economic and practical trade-offs of each approach.

Comparative Analysis of Synthesis Routes

The production of Ethyl 3-HP can be broadly categorized into chemical and bio-based methodologies. Each pathway presents a unique set of economic and technical considerations, from raw material costs and reaction conditions to catalyst longevity and downstream purification challenges.

Chemical Synthesis Routes

1. Esterification of 3-Hydroxypropanoic Acid

This classical approach involves the direct reaction of 3-hydroxypropanoic acid (3-HP) with ethanol in the presence of an acid catalyst.[3]

  • Mechanism: The reaction is an equilibrium-driven process where the acid catalyst protonates the carbonyl oxygen of 3-HP, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The subsequent removal of water drives the reaction towards the formation of the ester.

  • Economic Considerations:

    • Raw Materials: The cost of 3-HP is a significant factor. While bio-based production of 3-HP is gaining traction, its price can be volatile.[4] Ethanol is a relatively inexpensive and abundant solvent and reactant.

    • Catalysts: Common catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, and solid sulfonated resins like Amberlyst IR-120.[3] While sulfuric acid is cheap, it poses challenges in terms of separation and waste disposal. Solid acid catalysts, though more expensive upfront, offer the advantages of easier separation and potential for recycling.

    • Process: The need for heat and continuous water removal (e.g., using a Dean-Stark trap or molecular sieves) adds to the energy costs.[3] However, the process is relatively straightforward and can achieve high isolated yields (88-92%).[3]

2. Hydroesterification of Ethylene Oxide

This method involves the reaction of ethylene oxide, carbon monoxide, and methanol, catalyzed by a cobalt complex, to produce mthis compound, which can then be transesterified to Ethyl 3-HP.[1]

  • Mechanism: The reaction proceeds via the carbonylation of ethylene oxide in the presence of an alcohol, with dicobalt octacarbonyl often used as the catalyst, sometimes with a ligand like 3-hydroxypyridine to enhance activity and selectivity.[1]

  • Economic Considerations:

    • Raw Materials: Ethylene oxide and carbon monoxide are commodity chemicals, but their handling requires specialized equipment due to their toxicity and flammability, adding to capital and operational costs.

    • Catalyst: Dicobalt octacarbonyl is a relatively expensive and air-sensitive catalyst, requiring careful handling.

    • Process: The reaction is typically carried out under high pressure (4-7 MPa) and moderate temperatures (30-70 °C), necessitating investment in high-pressure reactors.[1][5] While high yields (87.3-91.4%) have been reported, the multi-step nature of the overall process to obtain the ethyl ester adds complexity and cost.[5]

3. Hydration of Ethyl Acrylate

The hydration of ethyl acrylate offers a direct route to Ethyl 3-HP. Ethyl acrylate is a widely available industrial chemical produced from the esterification of acrylic acid.[6]

  • Mechanism: This reaction typically involves the acid-catalyzed addition of water across the double bond of ethyl acrylate. The regioselectivity of the addition is crucial to favor the formation of the desired 3-hydroxy isomer.

  • Economic Considerations:

    • Raw Materials: The market for ethyl acrylate is substantial, with a growing demand in various sectors, which can influence its price.[7][8]

    • Catalyst and Process: The development of efficient and selective catalysts for this transformation is an active area of research. Challenges include minimizing side reactions such as polymerization and hydrolysis of the ester group. The economic viability of this route is highly dependent on achieving high conversion and selectivity under mild reaction conditions.

Bio-Based Synthesis Routes

The increasing focus on sustainability has spurred the development of bio-based routes for producing 3-HP and its derivatives.[4][9] These methods utilize renewable feedstocks, such as lignocellulosic biomass, and microbial fermentation.[9]

  • Mechanism: Genetically engineered microorganisms are employed to convert sugars (e.g., glucose and xylose) derived from biomass into 3-HP.[9][10] The produced 3-HP can then be recovered and esterified to Ethyl 3-HP.

  • Economic Considerations:

    • Feedstock: The use of inexpensive and abundant lignocellulosic biomass is a key advantage.[9] However, the pretreatment of biomass to release fermentable sugars can be a costly and energy-intensive step.

    • Fermentation: Achieving high titers, yields, and productivities of 3-HP is crucial for economic feasibility.[4] While significant progress has been made, production costs can still be higher than for some petrochemical-based routes.[11]

    • Downstream Processing: The separation and purification of 3-HP from the fermentation broth can be challenging and contribute significantly to the overall cost.[12] Subsequent esterification to Ethyl 3-HP adds another processing step.

Quantitative Data Summary

Synthesis MethodKey Raw MaterialsCatalystTypical Yield (%)Key Economic Drivers
Esterification of 3-HP 3-Hydroxypropanoic Acid, EthanolH₂SO₄, p-TsOH, Solid Acid Resins88 - 92[3]Cost of 3-HP, catalyst choice and reusability, energy for water removal.
Hydroesterification of Ethylene Oxide Ethylene Oxide, Carbon Monoxide, MethanolDicobalt Octacarbonyl87 - 91[5]High-pressure equipment, catalyst cost and handling, multi-step process.
Hydration of Ethyl Acrylate Ethyl Acrylate, WaterAcid CatalystsVariablePrice of ethyl acrylate, catalyst selectivity and efficiency, process optimization.
Bio-based Synthesis Lignocellulosic BiomassMicrobial FermentationVariableFeedstock pretreatment costs, fermentation efficiency (titer, yield, productivity), downstream purification complexity.

Experimental Protocols

Protocol 1: Esterification of 3-Hydroxypropanoic Acid using Amberlyst IR-120

Materials:

  • 3-Hydroxypropanoic acid

  • Ethanol (anhydrous)

  • Amberlyst IR-120 resin (10 wt%)

  • Molecular sieves (3 Å)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3-hydroxypropanoic acid and an excess of anhydrous ethanol.

  • Add Amberlyst IR-120 resin (10 wt% of the 3-HP) and a handful of 3 Å molecular sieves.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.

  • Heat the mixture to 80°C and reflux with vigorous stirring for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Amberlyst resin and molecular sieves.

  • Remove the excess ethanol from the filtrate using a rotary evaporator.

  • The resulting crude product can be further purified by distillation under reduced pressure.

Protocol 2: Cobalt-Catalyzed Hydroesterification of Ethylene Oxide (Conceptual)

Note: This reaction involves hazardous materials and high pressures and should only be performed by trained personnel in a specialized laboratory setting. The following is a generalized conceptual protocol.

Materials:

  • Ethylene oxide

  • Carbon monoxide

  • Methanol (anhydrous)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • 3-Hydroxypyridine

  • High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls

Procedure:

  • In a glovebox, charge the autoclave reactor with the catalyst system (Co₂(CO)₈ and 3-hydroxypyridine) and anhydrous methanol.

  • Seal the reactor and purge with an inert gas.

  • Cool the reactor to a low temperature (e.g., -20°C) and carefully introduce a known amount of liquid ethylene oxide.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 6 MPa).

  • Heat the reactor to the desired temperature (e.g., 30-70°C) with vigorous stirring.

  • Maintain the temperature and pressure for the specified reaction time (e.g., 4-18 hours), monitoring for gas consumption.

  • After the reaction, cool the reactor, vent the excess CO, and purge with an inert gas.

  • The reaction mixture is then collected and subjected to purification, typically involving filtration to remove the catalyst followed by distillation.

Visualization of Synthesis Pathways

SynthesisPathways cluster_chemical Chemical Synthesis cluster_bio Bio-based Synthesis 3-HP 3-Hydroxypropanoic Acid Esterification Esterification 3-HP->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_3_HP_1 This compound Esterification->Ethyl_3_HP_1 High Yield Ethylene_Oxide Ethylene Oxide Hydroesterification Hydroesterification Ethylene_Oxide->Hydroesterification CO_Methanol CO + Methanol CO_Methanol->Hydroesterification Methyl_3_HP Mthis compound Hydroesterification->Methyl_3_HP Transesterification Transesterification Methyl_3_HP->Transesterification Ethyl_3_HP_2 This compound Transesterification->Ethyl_3_HP_2 High Pressure Ethyl_Acrylate Ethyl Acrylate Hydration Hydration Ethyl_Acrylate->Hydration Water Water Water->Hydration Ethyl_3_HP_3 This compound Hydration->Ethyl_3_HP_3 Catalyst Dependent Biomass Lignocellulosic Biomass Fermentation Fermentation Biomass->Fermentation Pretreatment Bio_3_HP Bio-derived 3-HP Fermentation->Bio_3_HP Purification Esterification_Bio Esterification Bio_3_HP->Esterification_Bio Ethyl_3_HP_4 This compound Esterification_Bio->Ethyl_3_HP_4 Renewable Feedstock

Caption: Overview of chemical and bio-based synthesis pathways for this compound.

Conclusion and Future Outlook

The choice of a synthesis method for this compound is a complex decision that hinges on a multitude of economic and technical factors.

  • Esterification of 3-HP remains a robust and high-yielding method, with its economic viability largely tied to the cost of 3-HP and the efficiency of the chosen catalytic system. The use of recyclable solid acid catalysts presents a promising avenue for improving the sustainability and cost-effectiveness of this route.

  • Hydroesterification of ethylene oxide , while offering high yields, is hampered by the need for specialized high-pressure equipment and the handling of hazardous materials, making it more suitable for large-scale industrial production where the capital investment can be justified.

  • Hydration of ethyl acrylate is an attractive direct route, but its economic feasibility is contingent on the development of highly selective and active catalysts that can operate under mild conditions to minimize side reactions.

  • Bio-based synthesis represents the future of sustainable chemical production. While currently facing challenges in terms of production costs and downstream processing, ongoing advancements in metabolic engineering and biorefinery integration are expected to enhance its economic competitiveness.[13] The ability to utilize renewable feedstocks is a significant long-term advantage, both economically and environmentally.

For researchers and drug development professionals, the selection of a synthesis route will depend on the required scale, purity, and the specific economic and environmental constraints of their project. As the chemical industry continues to pivot towards greener and more sustainable practices, a holistic analysis that considers the entire lifecycle of the production process will be increasingly crucial.

References

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  • ResearchGate. (2025, August 6). Bio-based 3-hydroxypropionic Acid: A Review | Request PDF. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

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  • ResearchGate. Synthesis of mthis compound catalyzed by epoxy ethane. Retrieved from [Link]

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  • ACHE Publishing. (2025, December 10). TECHNO-ECONOMIC AND ENVIRONMENTAL ASSESSMENT OF ETHYL ESTER BIODIESEL PRODUCTION: Original scientific paper. Retrieved from [Link] 4/10.2298-HEMIND230501026D.pdf

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-Hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Chemical Handling Professionals

As a cornerstone of modern research and development, particularly in the synthesis of biodegradable polymers, Ethyl 3-hydroxypropanoate is a widely used bifunctional ester. However, its safe handling and disposal are paramount to ensuring a secure laboratory environment and minimizing ecological impact. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

Section 1: Immediate Safety and Hazard Identification

Before initiating any disposal procedure, it is crucial to understand the inherent hazards associated with this compound.

1.1 GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • H227: Combustible liquid[1]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H320: Causes eye irritation[1]

  • H335: May cause respiratory irritation[2]

Signal Word: Warning[1][2][3]

1.2 Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following PPE is mandatory when handling this compound:

  • Eye Protection: Safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]

  • Skin Protection: Laboratory coat and appropriate protective clothing.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] In case of insufficient ventilation, wear an approved mask or respirator.[4]

Section 2: Spill Management and Emergency Procedures

Accidental spills must be addressed promptly and safely to prevent personnel exposure and environmental contamination.

2.1 Small Spills (<50 mL):

  • Evacuation and Ventilation: Ensure the immediate area is well-ventilated.

  • Containment: Absorb the spill using an inert material such as sand, vermiculite, or a commercial absorbent pad.[4][5]

  • Collection: Carefully sweep or scoop the absorbed material into a tightly sealed, labeled container for disposal.[4]

  • Decontamination: Clean the spill area with soap and water.

2.2 Large Spills (>50 mL):

  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ignition Source Control: Eliminate all potential ignition sources, as this compound is a combustible liquid.[1][6]

  • Containment: Dike the spill to prevent it from entering drains or waterways.[4][7]

  • Professional Assistance: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for cleanup and disposal.[5]

Section 3: Disposal Protocols

The appropriate disposal method for this compound depends on the quantity of waste and local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash. [8][9]

3.1 Waste Classification and Segregation:

This compound waste should be classified as a regulated chemical waste.[10] It is crucial to segregate it from other waste streams to avoid incompatible chemical reactions. Specifically, it should not be mixed with:

  • Strong oxidizing agents[4][6]

  • Strong bases[6]

3.2 Disposal Decision Workflow:

The following diagram illustrates the decision-making process for selecting the appropriate disposal method.

DisposalWorkflow This compound Disposal Decision Workflow start Waste Ethyl 3-Hydroxypropanoate assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (< 50 mL) assess_quantity->small_quantity < 50 mL large_quantity Large Quantity (> 50 mL) assess_quantity->large_quantity > 50 mL collect_waste Collect in a labeled, sealed container small_quantity->collect_waste large_quantity->collect_waste contact_ehs Contact EHS or Licensed Contractor collect_waste->contact_ehs incineration Authorized Incineration contact_ehs->incineration

Caption: Decision workflow for this compound disposal.

3.3 Step-by-Step Disposal Procedure:

  • Containerization:

    • Place waste this compound in a designated, compatible, and properly labeled hazardous waste container.[9] The container must be kept closed except when adding waste.[8][9]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[9]

  • Storage:

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.[8][9]

    • Keep away from heat, sparks, and open flames.[1][4][6]

  • Disposal:

    • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[5]

    • The preferred method of disposal is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[7][11]

3.4 Disposal of Empty Containers:

  • Rinsing:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol or acetone).

    • The first rinseate must be collected and disposed of as hazardous waste.[8] For highly toxic substances, the first three rinses must be collected.[8]

  • Defacing:

    • Deface or remove all labels from the empty container to prevent misuse.[9]

  • Disposal:

    • Once properly rinsed and defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.

Section 4: Regulatory Compliance

Disposal of this compound is subject to regulations from various agencies, including the Environmental Protection Agency (EPA) and state environmental agencies.[10] It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[12]

Disposal Method Regulatory Considerations Suitability
Incineration Must be performed at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).Recommended for all quantities.
Chemical Treatment May be possible through hydrolysis, but requires careful consideration of reaction byproducts and may not be feasible for all laboratories.Not generally recommended without specific expertise and approval from EHS.
Landfilling Not a suitable disposal method for liquid chemical waste.Not Permitted.

References

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to execute their work not only effectively but also with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the personal protective equipment (PPE) required when handling Ethyl 3-hydroxypropanoate. Our goal is to instill a safety-first mindset by explaining the causality behind each recommendation, ensuring that every step you take is a confident and protected one.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the inherent risks of a chemical is the foundational step in building a robust safety protocol. This compound is a valuable building block in organic synthesis, but it demands respect. Its hazard profile dictates the specific PPE required for its safe handling.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of its primary threats. The majority of classifications indicate that this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It is also classified as a combustible liquid (H227), meaning it can ignite when exposed to a heat source[2][3]. These hazards are the direct drivers for the PPE and handling protocols outlined below.

Safety & Physical Property Value Source(s)
GHS Hazard Codes H315, H319, H335, H227[1][2][4]
Signal Word Warning[2][5][6]
Physical State Liquid[2][6]
Flash Point 79°C - 86°C (Closed Cup)[2][3]
Boiling Point ~187°C[2][3]
Incompatible Materials Strong oxidizing agents, Strong bases[7][8]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is even selected, the work environment must be engineered for safety. Engineering controls are the most effective way to minimize exposure risk.

  • Chemical Fume Hood: All handling of this compound should occur inside a certified chemical fume hood.[7] This is non-negotiable. A fume hood provides critical exhaust ventilation to capture and remove vapors, directly addressing the respiratory irritation hazard (H335).[9]

  • Emergency Stations: Ensure that a fully functional eyewash station and safety shower are immediately accessible and proximal to the workstation.[5][9] In the event of an accidental splash, immediate decontamination is crucial to mitigating serious injury.

Mandatory Personal Protective Equipment (PPE) Protocol

Your PPE is the final barrier between you and the chemical. It must be selected, worn, and removed correctly to be effective.

Step 1: Eye and Face Protection

Given the severe eye irritation hazard (H319), robust eye protection is mandatory.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear chemical splash goggles that provide a complete seal around the eyes. This is in accordance with standards like OSHA 29 CFR 1910.133.[5][8]

  • Face Shield: When handling larger quantities (typically >1 liter) or when there is a significant risk of splashing during procedures like transferring or mixing, a face shield should be worn in addition to chemical splash goggles.[5]

Step 2: Hand Protection

Your hands are most likely to come into direct contact with the chemical, making proper glove selection vital to prevent skin irritation (H315).

  • Glove Type: Wear chemical-resistant, impervious gloves.[7] While specific breakthrough times can vary, nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer’s compatibility chart to select the most appropriate material (e.g., Viton®, butyl rubber).

  • Glove Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use. If contact with this compound occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[5] Never reuse disposable gloves.

Step 3: Body Protection

To prevent skin contact from drips or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times and kept fully fastened.[9]

  • Additional Protection: For tasks with a high risk of splashing, consider wearing a chemically resistant apron over your lab coat. Ensure your legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting.

Step 4: Respiratory Protection

While engineering controls like a fume hood are the primary method for avoiding vapor inhalation, respiratory protection may be required in specific situations.

  • Standard Operations: When working within a properly functioning fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, a vapor respirator with an appropriate organic vapor cartridge is necessary.[9] All personnel using respirators must be properly fit-tested and trained in their use, in accordance with institutional and national standards.

Procedural Workflow for Safe Handling and PPE Use

Visualizing the entire process from preparation to cleanup reinforces the critical safety checkpoints. This workflow ensures that PPE is an integrated part of the procedure, not an afterthought.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Verify Engineering Controls (Fume Hood, Eyewash/Shower) B 2. Inspect PPE for Integrity (Gloves, Goggles, Coat) A->B C 3. Don PPE (Coat -> Goggles -> Gloves) B->C D 4. Handle Chemical (Inside Fume Hood) C->D E 5. Doff PPE (Gloves -> Goggles -> Coat) D->E F 6. Dispose of Contaminated PPE (Gloves, etc.) E->F G 7. Wash Hands Thoroughly F->G

Caption: PPE workflow from pre-operation checks to final decontamination.

Emergency Protocols and Decontamination

Preparation is key to managing unexpected events safely.

  • Small Spill Response (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the full PPE outlined in Section 3, including respiratory protection if ventilation is poor.

    • Absorb the spill with an inert, non-combustible material such as sand, silica gel, or universal binder.[8]

    • Using non-sparking tools, collect the absorbed material and place it into a suitable, tightly-closed container for chemical waste disposal.[10]

    • Clean the spill area and ventilate thoroughly.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]

    • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[5][7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7][9]

PPE and Waste Disposal

The lifecycle of safety extends to the proper disposal of both contaminated equipment and chemical waste.

  • Contaminated PPE: Disposable gloves that have come into contact with this compound should be placed in a designated chemical waste container. Contaminated lab coats must be professionally laundered or disposed of as hazardous waste, according to your institution's policy.

  • Chemical Waste: All waste containing this compound, including absorbed spill material, must be disposed of through an approved waste disposal plant.[2] Never pour this chemical down the drain, as it can be harmful to the aquatic environment.[7] Ensure you are following all local, regional, and national regulations for hazardous waste disposal.[7]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.

References

  • Spectrum Chemical. (2006). Material Safety Data Sheet.
  • Synquest Labs. (2019). Ethyl 2,2-difluoro-3-hydroxypropanoate Safety Data Sheet.
  • Chemsrc. (2025). This compound MSDS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Redox. (2018). Safety Data Sheet Ethyl 3-ethoxypropionate.
  • Occupational Safety and Health Administration. (n.d.). ETHYL-3-ETHOXYPROPIONATE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.